p-(Dimethylamino)cinnamic acid
Description
The exact mass of the compound 4-(Dimethylamino)cinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPVMCASGWEHM-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-96-1 | |
| Record name | p-(Dimethylamino)cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1552-96-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(dimethylamino)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to p-(Dimethylamino)cinnamic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-(Dimethylamino)cinnamic acid (DMACA) is an aromatic carboxylic acid that has garnered significant interest within the scientific community. Its unique chemical structure, featuring a dimethylamino group and a cinnamic acid backbone, imparts valuable physicochemical and spectroscopic properties. This guide provides a comprehensive overview of DMACA, including its fundamental properties, detailed synthesis and purification protocols, and its diverse applications in research and development, with a particular focus on its utility as a molecular probe and in synthetic chemistry.
Core Properties of this compound
The foundational characteristics of a compound are critical for its effective application. Herein, we delineate the key identifiers and physicochemical properties of this compound.
Nomenclature and Identification
-
Synonyms: p-N,N-Dimethylaminocinnamic acid, 3-(4-Dimethylaminophenyl)acrylic acid, 3-[4-(Dimethylamino)phenyl]-2-propenoic acid[1][3][4][5]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Melting Point | 227-228 °C (decomposes) | [1][2][8][9] |
| Boiling Point | 326.97°C (rough estimate) | [1][2] |
| Appearance | Yellow to beige crystalline powder | [1][2][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1][2] |
Spectroscopic Profile
The spectroscopic characteristics of this compound are central to its application as a fluorescent probe and in analytical methodologies.
UV-Visible and Fluorescence Spectroscopy
This compound exhibits interesting photophysical properties. Its absorption and emission spectra are sensitive to the solvent environment, a characteristic attributed to intramolecular charge transfer (ICT). In polar solvents, a dual fluorescence is often observed, arising from a delocalized excited state and a twisted intramolecular charge transfer state.[10] This solvatochromic behavior makes it a useful probe for studying the polarity of microenvironments.[10]
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
The structural integrity and purity of this compound can be confirmed by ¹H NMR and mass spectrometry. The NIST WebBook provides reference mass spectrum data (electron ionization) for this compound.[4][11]
Synthesis and Purification
The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry, with various methods available for the preparation of this compound and its derivatives.
General Synthesis of Cinnamic Acid Amides
A common synthetic route for producing bioactive cinnamic acid derivatives involves the amidation of the carboxylic acid group. This can be achieved using various coupling reagents.
This protocol describes a general method for the synthesis of cinnamic acid amides using benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) as a coupling agent.[12]
Materials:
-
This compound
-
Desired amine
-
Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Methylene chloride
-
Ethyl acetate
-
Hexane
-
1N HCl
-
1M NaHCO₃
-
Anhydrous sodium sulphate
Procedure:
-
Dissolve the this compound (1 equivalent) in DMF.
-
Add triethylamine (1 equivalent) to the solution.
-
Cool the solution in an ice bath.
-
Add the desired amine (1 equivalent).
-
Add a solution of BOP (1 equivalent) in methylene chloride.
-
Stir the mixture at 0°C for 30 minutes.
-
Continue stirring at room temperature for 2 hours.
-
Filter the reaction mixture and evaporate the solvent.
-
Extract the product with ethyl acetate.
-
Wash the organic layer successively with 1N HCl, water, 1M NaHCO₃, and water.
-
Dry the organic layer over anhydrous sodium sulphate, filter, and evaporate the solvent.
-
Purify the residue by recrystallization from ethyl acetate or by co-precipitation using ethyl acetate and hexane.[12]
Caption: Workflow for the synthesis of this compound amides.
Purification Methods
For general purification, this compound can be recrystallized from ethanol.[2][9]
Applications in Research and Development
The versatile structure of this compound lends itself to a variety of applications in scientific research and drug development.
Peptide Synthesis
This compound is utilized in peptide synthesis.[2][8] The carboxylic acid moiety can be activated and coupled to the N-terminus of a peptide chain, introducing a chromophoric and fluorescent tag.
Fluorescent Probes and Sensors
The sensitivity of its fluorescence to the local environment makes this compound a valuable tool for studying biological systems. It has been used as an intramolecular charge transfer (ICT) fluorescent probe to investigate the binding mechanisms and thermodynamic parameters of its interaction with proteins like serum albumins.[13] Its photophysical properties can be modulated by inclusion in systems like β-cyclodextrin, enhancing its utility as a sensor.[10]
Derivatives with Biological Activity
Cinnamic acid and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16] The functional groups of cinnamic acid can be modified to design and synthesize novel bioactive compounds.[14] For instance, amides of cinnamic acid derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties.[12]
Caption: Applications of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17]
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[17]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a versatile chemical compound with a well-defined set of properties that make it valuable in various scientific disciplines. Its straightforward synthesis, distinct spectroscopic characteristics, and utility in creating bioactive derivatives underscore its importance in both fundamental research and applied sciences, including drug discovery and materials science. This guide has provided a detailed overview to support researchers and developers in harnessing the full potential of this compound.
References
- 1. 1552-96-1 CAS MSDS (4-(Dimethylamino)cinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 3. This compound (CAS 1552-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound [webbook.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 4-(Dimethylamino)cinnamic acid 99 1552-96-1 [sigmaaldrich.com]
- 9. 4-(Dimethylamino)cinnamic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. isca.in [isca.in]
- 13. 4-(Dimethylamino)cinnamic acid | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Characterization of p-(Dimethylamino)cinnamic Acid
Abstract
p-(Dimethylamino)cinnamic acid (DMACA) is a derivative of cinnamic acid with significant utility in chemical synthesis and biomedical research. Its extended π-conjugated system and the presence of an electron-donating dimethylamino group give rise to unique photophysical properties, making it a valuable molecular probe. This guide provides a comprehensive overview of the synthesis of DMACA, focusing on the underlying principles of the Knoevenagel condensation and Perkin reactions. Detailed, field-tested protocols are presented, alongside an in-depth analysis of the characterization techniques essential for verifying the compound's identity and purity. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource on this compound.
Introduction: The Significance of this compound
Cinnamic acid and its derivatives are a class of organic compounds found naturally in various plants, including the Cinnamomum genus.[1] These molecules have garnered considerable attention due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural backbone of cinnamic acid, featuring a phenyl group attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification to develop novel therapeutic agents.[2][4][5]
This compound (DMACA) is a synthetic derivative distinguished by the presence of a dimethylamino group at the para position of the phenyl ring. This substitution significantly influences the electronic properties of the molecule, enhancing its utility in various applications. The electron-donating nature of the dimethylamino group extends the conjugation of the system, leading to interesting photophysical behaviors, such as fluorescence, which are sensitive to the local environment.[6] This property makes DMACA a valuable tool in the development of fluorescent probes for studying biological systems and for the colorimetric detection of various analytes.[7][8][9]
This guide will delve into the practical aspects of synthesizing and characterizing DMACA, providing not just procedural steps, but also the scientific rationale behind the chosen methodologies.
Chemical Synthesis of this compound
The synthesis of cinnamic acid derivatives can be achieved through several classic organic reactions. The most common and reliable methods for preparing this compound are the Knoevenagel condensation and the Perkin reaction. Both methods involve the formation of a new carbon-carbon double bond through the reaction of an aromatic aldehyde with a compound containing an active methylene group or an acid anhydride.
The Knoevenagel Condensation: A Versatile Approach
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[10] This reaction is particularly effective for synthesizing α,β-unsaturated acids and their derivatives.[11]
Causality of Experimental Choices:
-
Reactants: The synthesis of DMACA via the Knoevenagel condensation employs p-dimethylaminobenzaldehyde and malonic acid. Malonic acid is chosen for its "active" methylene group, where the two adjacent carboxyl groups increase the acidity of the methylene protons, facilitating their removal by a weak base.
-
Catalyst: A weak base, such as piperidine or pyridine, is used as a catalyst.[10][11] A strong base is avoided to prevent the self-condensation of the aldehyde.[10] The base deprotonates the malonic acid to form a nucleophilic enolate ion.
-
Reaction and Decarboxylation: The enolate ion then attacks the carbonyl carbon of p-dimethylaminobenzaldehyde. Subsequent dehydration and decarboxylation (loss of CO2) of the intermediate yields the final product, this compound. The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as a solvent and often leads to in-situ decarboxylation when a reactant like malonic acid is used.[10][12]
Experimental Workflow Diagram:
Caption: Knoevenagel Condensation Workflow for DMACA Synthesis.
Detailed Protocol for Knoevenagel Condensation: [13]
-
In a round-bottom flask, dissolve malonic acid (0.02 mol) and p-dimethylaminobenzaldehyde (0.015 mol) in 5 mL of pyridine.
-
Add piperidine (0.15 mL) to the reaction mixture.
-
Heat the mixture under reflux at 70°C for 5 hours.
-
After cooling, add 5 mL of concentrated HCl and 40 mL of cold water.
-
Collect the resulting solid precipitate by suction filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol.
The Perkin Reaction: A Classic Synthesis
The Perkin reaction is another powerful method for synthesizing cinnamic acids.[14] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[14][15]
Causality of Experimental Choices:
-
Reactants: For the synthesis of a cinnamic acid derivative, an aromatic aldehyde (like p-dimethylaminobenzaldehyde) is reacted with an aliphatic acid anhydride (such as acetic anhydride).[16]
-
Base Catalyst: The alkali salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate when using acetic anhydride) acts as a weak base.[16][17] It is crucial that the anhydride has at least two alpha-hydrogens.[17]
-
High Temperature: The Perkin reaction typically requires high temperatures and longer reaction times to proceed to completion.[17]
Experimental Workflow Diagram:
Caption: Perkin Reaction Workflow for Cinnamic Acid Derivative Synthesis.
Detailed Protocol for Perkin Reaction (Adapted for DMACA): [18]
-
Combine p-dimethylaminobenzaldehyde (4 g), acetic anhydride (6 g), and anhydrous sodium acetate (2 g) in a round-bottom flask.
-
Fit the flask with an air condenser and heat the mixture in a heating mantle or oil bath for approximately 3 hours.
-
While still hot, transfer the reaction mixture to a larger flask and neutralize it with an aqueous solution of sodium hydroxide. This converts the cinnamic acid to its sodium salt.
-
Pour the mixture into a separatory funnel to remove any unreacted aldehyde (organic layer).
-
The aqueous layer containing the sodium salt of this compound can be treated with activated charcoal and filtered while hot to remove colored impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the white crystals by suction filtration and dry them.
Purification by Recrystallization
Recrystallization is a critical final step to purify the synthesized this compound.[19] The choice of solvent is paramount for effective purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature, while impurities should either be insoluble at high temperatures or soluble at room temperature.[19] Ethanol is often a suitable solvent for recrystallizing cinnamic acid derivatives.[20][21] The process of gradual cooling is crucial for the formation of large, well-defined crystals, which are indicative of high purity.[19][22]
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of physical property measurements and spectroscopic techniques provides a comprehensive analysis.
Physical Properties
The physical properties of a compound are a primary indicator of its identity and purity.
| Property | Typical Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [23][24] |
| Molecular Weight | 191.23 g/mol | [23][24] |
| Appearance | Yellow to beige crystalline powder | [20] |
| Melting Point | 227-228 °C (with decomposition) | [20] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [20] |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.
Relationship between Characterization Techniques Diagram:
Caption: Interrelation of Spectroscopic Techniques for DMACA Characterization.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. For this compound, the expected signals would include:
-
Singlet for the methyl protons of the dimethylamino group.
-
Doublets for the aromatic protons, showing the characteristic para-substitution pattern.
-
Doublets for the vinylic protons of the acrylic acid moiety.[25]
-
-
¹³C NMR: Carbon NMR gives insight into the carbon skeleton of the molecule. Distinct signals would be observed for the methyl carbons, aromatic carbons, vinylic carbons, and the carbonyl carbon of the carboxylic acid.[13]
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[26] Key vibrational frequencies for this compound would include:
-
A broad O-H stretch from the carboxylic acid group.
-
C=O stretch of the carbonyl group in the carboxylic acid.
-
C=C stretches from the aromatic ring and the alkene.
-
C-N stretch of the dimethylamino group.[23]
3.2.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to its extended conjugated system, this compound exhibits strong absorption in the UV-Vis region. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity, a characteristic feature of molecules with intramolecular charge transfer character.[6][23]
3.2.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight of 191.23 g/mol .[24]
Applications in Drug Development and Research
The unique properties of this compound and its derivatives make them valuable in various scientific fields.
-
Scaffold for Bioactive Molecules: The cinnamic acid framework is a key component in the rational design of biologically active compounds with potential therapeutic applications.[2][4] Derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities.[1][3][27][28]
-
Fluorescent Probes: The sensitivity of the fluorescence of DMACA to its environment makes it a useful probe for studying molecular interactions and for the development of sensors.[6][8][29]
-
Peptide Synthesis: Cinnamic acid derivatives are used in peptide synthesis, where they can be coupled with amino acids and peptides to create novel conjugates with specific biological activities.[20][30]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the principles behind the Knoevenagel condensation and Perkin reactions, researchers can effectively synthesize this valuable compound. The detailed characterization protocols ensure the verification of the product's identity and purity, which is crucial for its application in research and drug development. The unique properties of this compound underscore its importance as a versatile building block in medicinal chemistry and as a powerful tool in the development of molecular probes.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 17. jk-sci.com [jk-sci.com]
- 18. fchpt.stuba.sk [fchpt.stuba.sk]
- 19. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 20. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 21. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. This compound [webbook.nist.gov]
- 25. 4-(Dimethylamino)cinnamaldehyde(6203-18-5) 1H NMR [m.chemicalbook.com]
- 26. mdpi.com [mdpi.com]
- 27. isca.in [isca.in]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
A Comprehensive Spectroscopic Guide to p-(Dimethylamino)cinnamic Acid for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of p-(Dimethylamino)cinnamic acid, a compound of interest in various research and development fields, including pharmaceuticals and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data is crucial for its structural confirmation, purity assessment, and for predicting its chemical behavior. This document offers detailed experimental protocols, data interpretation, and the underlying scientific principles for each technique.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₃NO₂, is a derivative of cinnamic acid featuring a dimethylamino group at the para position of the phenyl ring. This substitution significantly influences the electronic properties of the molecule, leading to distinct spectroscopic features. The extended conjugation from the phenyl ring through the acrylic acid moiety, coupled with the electron-donating nature of the dimethylamino group, makes this molecule an interesting subject for spectroscopic investigation, particularly concerning intramolecular charge transfer phenomena.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample. The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Transfer the clear solution into a standard 5 mm NMR tube using a pipette, avoiding any solid particles.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Caption: General workflow for NMR data acquisition.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, vinylic, and aliphatic regions. The electron-donating dimethylamino group significantly influences the chemical shifts of the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.5 - 7.7 | d | ~16 | 1H | Vinylic H (β to COOH) |
| ~7.4 - 7.6 | d | ~8-9 | 2H | Aromatic H (ortho to acrylic acid) |
| ~6.6 - 6.8 | d | ~8-9 | 2H | Aromatic H (ortho to N(CH₃)₂) |
| ~6.2 - 6.4 | d | ~16 | 1H | Vinylic H (α to COOH) |
| ~3.0 | s | - | 6H | N(CH₃)₂ |
| ~12.0 | br s | - | 1H | COOH |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may be observed over a broad range or not at all.
Interpretation:
-
The two doublets with a large coupling constant (~16 Hz) are characteristic of the trans-alkene protons. The downfield signal corresponds to the proton β to the carbonyl group, which is deshielded by both the aromatic ring and the carbonyl group.
-
The aromatic region displays an AA'BB' system, typical of a para-substituted benzene ring. The protons ortho to the electron-donating dimethylamino group are shielded and appear at a higher field compared to the protons ortho to the electron-withdrawing acrylic acid group.
-
The singlet at approximately 3.0 ppm with an integration of 6H is unequivocally assigned to the two equivalent methyl groups of the dimethylamino substituent.
-
The broad singlet at a very downfield chemical shift is characteristic of the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | C=O (Carboxylic Acid) |
| ~150-155 | Aromatic C-N |
| ~140-145 | Vinylic C (β to COOH) |
| ~128-132 | Aromatic C (ortho to acrylic acid) |
| ~120-125 | Aromatic C (ipso to acrylic acid) |
| ~115-120 | Vinylic C (α to COOH) |
| ~110-115 | Aromatic C (ortho to N(CH₃)₂) |
| ~40 | N(CH₃)₂ |
Interpretation:
-
The carbonyl carbon of the carboxylic acid appears at the most downfield position.
-
The aromatic carbon attached to the nitrogen atom is significantly deshielded due to the electronegativity of nitrogen.
-
The vinylic carbons are observed in the expected region for an α,β-unsaturated system. The β-carbon is further downfield than the α-carbon.
-
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons ortho to the dimethylamino group are shielded due to its electron-donating effect, while the carbons ortho to the acrylic acid group are deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To obtain the IR spectrum of solid this compound.
Methodology:
-
Background Scan:
-
Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Caption: Workflow for solid sample analysis using ATR-FTIR.
IR Spectroscopic Data
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1680-1700 | C=O stretch | Conjugated Carboxylic Acid |
| ~1620-1640 | C=C stretch | Alkene |
| ~1580-1600 | C=C stretch | Aromatic Ring |
| ~1350-1450 | C-N stretch | Aromatic Amine |
| ~970-990 | C-H bend (out-of-plane) | Trans-Alkene |
| ~810-840 | C-H bend (out-of-plane) | Para-disubstituted Aromatic |
Interpretation:
-
A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
The strong absorption around 1680-1700 cm⁻¹ is due to the C=O stretching of the α,β-unsaturated carboxylic acid. Conjugation lowers the frequency compared to a saturated carboxylic acid.
-
The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1640-1580 cm⁻¹ region.
-
The C-N stretching of the aromatic amine is also expected in the fingerprint region.
-
A key diagnostic peak for the trans stereochemistry of the double bond is the out-of-plane C-H bending vibration around 970-990 cm⁻¹.
-
The out-of-plane C-H bending vibration for the para-disubstituted aromatic ring provides further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λ_max) of this compound in different solvents.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile, cyclohexane).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Baseline Correction:
-
Fill a cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in the spectrophotometer and run a baseline correction.
-
-
Sample Measurement:
-
Rinse a cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for other solvents to observe solvatochromic effects.
-
UV-Vis Spectroscopic Data
The UV-Vis spectrum of this compound is dominated by strong absorptions due to π → π* transitions within the extended conjugated system. A key feature is the presence of an intramolecular charge transfer (ICT) band.
| Solvent | λ_max (nm) | Transition |
| Cyclohexane (non-polar) | ~340-360 | π → π* / ICT |
| Ethanol (polar, protic) | ~360-380 | π → π* / ICT |
| Acetonitrile (polar, aprotic) | ~355-375 | π → π* / ICT |
Interpretation:
-
The molecule possesses a "push-pull" system, with the electron-donating dimethylamino group ("push") and the electron-withdrawing acrylic acid group ("pull") at opposite ends of the conjugated system.
-
Upon absorption of UV-Vis light, an electronic transition occurs that involves the movement of electron density from the donor to the acceptor end of the molecule. This is known as an intramolecular charge transfer (ICT) transition.[1]
-
The position of the ICT band is sensitive to the polarity of the solvent. In more polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized, leading to a lower energy transition and a red shift (bathochromic shift) in the absorption maximum.[2][3] This phenomenon is known as positive solvatochromism. The study of these solvent effects can provide valuable insights into the electronic structure of the molecule in its ground and excited states.
Conclusion
This guide has provided a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of its NMR, IR, and UV-Vis spectra allows for unambiguous structural confirmation and provides a deeper understanding of its electronic properties. The experimental protocols outlined herein serve as a practical resource for researchers working with this and similar compounds. The interplay between the molecular structure and the spectroscopic data, particularly the influence of the dimethylamino substituent and the resulting intramolecular charge transfer, highlights the power of these analytical techniques in modern chemical research and drug development.
References
An In-depth Technical Guide to the Molecular Structure and Formula of p-(Dimethylamino)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Molecular Scaffold
para-(Dimethylamino)cinnamic acid (p-DMACA) is a synthetically derived organic compound that has garnered significant interest within the scientific community. As a derivative of cinnamic acid, a naturally occurring phenylpropanoid, p-DMACA possesses a unique molecular architecture characterized by a substituted aromatic ring, a conjugated alkene system, and a carboxylic acid functionality.[1] This arrangement of functional groups imparts a rich chemical reactivity and desirable photophysical properties, making it a valuable building block in organic synthesis and a versatile tool in various research and development applications.
This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, reactivity, and analytical characterization of p-(Dimethylamino)cinnamic acid. It is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering insights into the fundamental properties and practical applications of this intriguing molecule.
Part 1: Molecular Structure and Properties
The structural and physicochemical properties of this compound are fundamental to its chemical behavior and utility. A thorough understanding of these characteristics is essential for its effective application in synthesis and analysis.
Chemical Formula and Molecular Weight
The chemical formula for this compound is C₁₁H₁₃NO₂.[2] This corresponds to a molecular weight of approximately 191.23 g/mol .[1]
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid. It is also commonly known by several synonyms, including:
-
4-(Dimethylamino)cinnamic acid
-
p-N,N-Dimethylaminocinnamic acid
-
3-(4-Dimethylaminophenyl)acrylic acid
Structural Elucidation
The molecule consists of a benzene ring substituted at the para position with a dimethylamino group (-N(CH₃)₂). This aromatic ring is, in turn, attached to a propenoic acid moiety. The double bond in the propenoic acid chain is typically in the trans or E configuration, which is the more thermodynamically stable isomer.
The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group, connected through a conjugated π-system, gives rise to interesting electronic properties and a significant dipole moment. This electronic communication across the molecule is key to its reactivity and its utility in applications such as fluorescent probes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1552-96-1 | [2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | Yellow to beige crystalline powder | |
| Melting Point | 227-228 °C (decomposes) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Sparingly soluble in water. |
Part 2: Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the Knoevenagel condensation, a reliable and versatile method for forming carbon-carbon double bonds.[3]
Synthesis via Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] For the synthesis of this compound, p-(dimethylamino)benzaldehyde is reacted with malonic acid. The base facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the final product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established green chemistry methodologies for the Knoevenagel condensation.[4][5]
Materials:
-
p-(Dimethylamino)benzaldehyde
-
Malonic acid
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Ethyl acetate
-
Petroleum ether
-
Dilute Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine p-(dimethylamino)benzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (2.5 mmol), and potassium carbonate (2.5 mmol).
-
Add 10 mL of distilled water to the flask.
-
The reaction mixture is then subjected to microwave irradiation at 900 W for a duration determined by TLC monitoring until the aldehyde is consumed.
-
After cooling the reaction mixture, it is acidified with dilute hydrochloric acid.
-
The precipitated product is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure this compound.[4]
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique accelerates the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.
-
Tetrabutylammonium Bromide (TBAB): Acts as a phase-transfer catalyst, facilitating the reaction between the water-soluble and organic-soluble components.
-
Potassium Carbonate (K₂CO₃): A mild and environmentally benign base for the condensation reaction.
-
Water as Solvent: This aligns with green chemistry principles by avoiding the use of hazardous organic solvents.[4]
Reactivity
The reactivity of this compound is dictated by its three main functional components: the electron-rich aromatic ring, the alkene double bond, and the carboxylic acid group.
-
Electrophilic Aromatic Substitution: The powerful electron-donating effect of the dimethylamino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the dimethylamino group.[6]
-
Reactions of the Alkene Double Bond: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding propanoic acid derivative, and electrophilic addition of halogens.[7][8]
-
Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo standard reactions such as esterification and amidation, which are crucial for derivatization and the synthesis of more complex molecules.[9]
Part 3: Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized this compound. This typically involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals include those for the aromatic protons, the vinylic protons of the double bond, and the methyl protons of the dimethylamino group.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆): [10]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~167.8 |
| Vinylic CH (α to COOH) | ~116.5 |
| Vinylic CH (β to COOH) | ~143.7 |
| Aromatic C (quaternary, attached to vinyl) | ~126.9 |
| Aromatic CH (ortho to vinyl) | ~129.9 |
| Aromatic CH (ortho to N(CH₃)₂) | ~114.4 |
| Aromatic C (quaternary, attached to N(CH₃)₂) | ~161.0 |
| Methyl (N(CH₃)₂) | ~55.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. Key characteristic absorption bands for this compound are expected in the following regions:[11]
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1630 cm⁻¹: C=C stretching of the alkene.
UV-Visible Spectroscopy
The extended conjugation in this compound results in strong absorption in the UV-visible region. The absorption maximum (λmax) is influenced by the solvent polarity due to the intramolecular charge transfer character of the electronic transition. In methanol, cinnamate derivatives typically show a λmax of around 310 nm.[12][13]
Part 4: Applications in Research and Drug Development
The unique structural and photophysical properties of this compound and its derivatives make them valuable in various scientific and industrial applications.
Building Block in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. Its functional groups can be selectively modified to build diverse molecular architectures.[14]
Fluorescent Probes and Molecular Imaging
The conjugated system in this compound gives rise to fluorescence. This property is exploited in the development of fluorescent molecular probes for sensing and imaging applications. For instance, conjugates of cinnamic acid derivatives with other fluorophores have been designed as environmentally sensitive probes for the detection of enzymes like α-glucosidase.[15][16] The fluorescence of these probes can change in response to binding events or changes in the local environment, providing a valuable tool for studying biological processes.
Pharmacological Potential
The cinnamic acid scaffold is present in numerous biologically active compounds. Derivatives of cinnamic acid have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[1][17] While this compound itself is not a therapeutic agent, it serves as a key intermediate in the synthesis of novel drug candidates. The electronic properties imparted by the dimethylamino group can be fine-tuned to optimize the biological activity of the resulting compounds.
Conclusion
This compound is a molecule of significant scientific interest, characterized by its well-defined molecular structure and versatile chemical reactivity. Its synthesis is readily achievable through established organic reactions, and its structure can be unequivocally confirmed by a suite of analytical techniques. The unique combination of an electron-rich aromatic system, a conjugated double bond, and a carboxylic acid functionality makes it a valuable platform for the development of new materials, fluorescent probes, and potential therapeutic agents. As research in these areas continues to advance, the importance of this compound as a key molecular entity is poised to grow.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 10. rsc.org [rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection [frontiersin.org]
- 16. Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Solubility of p-(Dimethylamino)cinnamic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility of p-(Dimethylamino)cinnamic acid, a compound of significant interest in pharmaceutical sciences and materials research. This document explores the physicochemical properties of this compound that govern its solubility, the theoretical and practical aspects of its dissolution in various solvents, and the factors influencing this process. A detailed, field-proven experimental protocol for determining its solubility via the shake-flask method is provided, empowering researchers to generate precise and reliable data. While qualitative solubility information is discussed, this guide also highlights the current gap in publicly available quantitative data and provides the framework for its systematic determination.
Introduction: The Significance of Solubility in the Application of this compound
This compound (DMACA) is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The incorporation of a dimethylamino group at the para position of the phenyl ring significantly alters the electronic and physicochemical properties of the parent molecule, leading to unique characteristics that are leveraged in various applications. DMACA's utility is fundamentally linked to its solubility, which dictates its behavior in biological systems, its formulation into drug delivery systems, and its processing in materials science.
A thorough understanding of DMACA's solubility is paramount for:
-
Drug Development: Oral bioavailability, a critical factor in drug efficacy, is often limited by the poor aqueous solubility of active pharmaceutical ingredients (APIs). Understanding the solubility of DMACA is the first step in developing effective formulation strategies to enhance its therapeutic potential.
-
Materials Science: The processing and performance of DMACA-based materials, such as polymers and films, are highly dependent on its solubility in various organic solvents.
-
Analytical Method Development: The selection of appropriate solvents is crucial for developing accurate and robust analytical methods for the quantification of DMACA in various matrices.
This guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical guidance on the solubility of this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-[4-(dimethylamino)phenyl]prop-2-enoic acid | [1] |
| CAS Number | 1552-96-1 | [2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Melting Point | 227-228 °C (decomposes) | [2] |
| Appearance | Yellow to beige crystalline powder | [3] |
The presence of both a polar carboxylic acid group and a relatively non-polar dimethylamino-substituted aromatic ring gives this compound an amphiphilic character, which is central to its solubility behavior.
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.
Solvent Polarity
Solvents can be broadly classified based on their polarity. The solubility of this compound is expected to be highest in solvents with a polarity that is well-matched to its own. Given its structure, DMACA is expected to exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding with the carboxylic acid group. Its solubility in non-polar solvents is anticipated to be lower due to the energy penalty of disrupting the strong intermolecular forces within the crystalline solute without compensatory strong solute-solvent interactions.
The Influence of pH on Aqueous Solubility
As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution. The relationship between pH, pKa, and the concentration of the ionized and un-ionized forms of the acid is described by the Henderson-Hasselbalch equation:
pH = pKa + log ([A⁻] / [HA])
Where:
-
[HA] is the concentration of the un-ionized acid.
-
[A⁻] is the concentration of the ionized conjugate base.
At a pH below its pKa, the un-ionized form (HA) of this compound will predominate. This form is less polar and therefore expected to have lower aqueous solubility. Conversely, at a pH above its pKa, the ionized form (A⁻) will be the major species. The charged carboxylate group significantly increases the polarity of the molecule, leading to a substantial increase in its aqueous solubility due to favorable ion-dipole interactions with water molecules.
Caption: Influence of pH on the ionization state and aqueous solubility of this compound.
Qualitative and Quantitative Solubility of this compound
Qualitative Solubility
Published data indicates that this compound is soluble in a range of organic solvents.[3] This is consistent with its chemical structure, which allows for various types of intermolecular interactions.
-
Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone.[3]
-
Sparingly Soluble in: Water.
The solubility in polar aprotic solvents like DMSO and acetone is likely due to strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid moiety. The solubility in less polar solvents like chloroform, dichloromethane, and ethyl acetate suggests that van der Waals forces and dipole-induced dipole interactions also play a significant role.
Quantitative Solubility Data
A comprehensive search of the current scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a wide range of solvents at defined temperatures. This represents a significant knowledge gap for researchers working with this compound. The following table is provided as a template for researchers to populate with experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water (pH 7.0) | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |
The lack of readily available quantitative data underscores the importance of the standardized experimental protocol provided in the following section.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a detailed, step-by-step guide for determining the solubility of this compound.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.
-
Pipette a known volume of the desired solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
For further clarification, the collected supernatant can be passed through a syringe filter. Note: It is crucial to evaluate the potential for drug-filter binding by passing a solution of known concentration through the filter and analyzing the filtrate.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis or HPLC).
-
-
Quantitative Analysis:
-
Determine the concentration of this compound in the diluted samples using a validated analytical method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the selected solvent using the following formula, taking into account the dilution factor:
Solubility (g/L) = (Concentration from calibration curve) × (Dilution factor)
-
Conclusion and Future Perspectives
This technical guide has provided a detailed examination of the solubility of this compound, grounded in its physicochemical properties and the theoretical principles of dissolution. While qualitative solubility in several organic solvents is established, a notable gap exists in the availability of quantitative solubility data. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to systematically determine these crucial values.
Future work should focus on generating a comprehensive quantitative solubility profile of this compound in a wide array of pharmaceutically and industrially relevant solvents at various temperatures. Such data will be invaluable for advancing the application of this versatile compound in drug delivery, materials science, and other scientific disciplines.
References
p-(Dimethylamino)cinnamic acid melting point and boiling point
An In-depth Technical Guide to the Thermal Properties of p-(Dimethylamino)cinnamic Acid
Introduction
This compound, also known as 4-(Dimethylamino)cinnamic acid, is a derivative of cinnamic acid featuring a dimethylamino group at the para position of the phenyl ring. Its chemical structure, with both an electron-donating group (the dimethylamino moiety) and a conjugated system, imparts interesting photochemical properties, making it a valuable compound in various research and development sectors. It serves as a building block in the synthesis of pharmaceuticals and dyes and is utilized in the development of fluorescent probes and sensors.[1] A thorough understanding of its fundamental physical properties, particularly its response to thermal energy, is critical for its application in synthesis, purification, and formulation.
This guide provides a detailed analysis of the melting and boiling points of this compound. It moves beyond a simple recitation of values to explore the underlying physicochemical principles and the experimental methodologies used for their determination, offering field-proven insights for researchers, scientists, and drug development professionals.
Melting Point: A Transition Marked by Decomposition
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase. For this compound, this transition is accompanied by thermal decomposition, a critical factor for any experimental or scale-up work.
Reported Melting Point Values
Multiple sources consistently report the melting point of this compound to be in the range of 227-228 °C, with the crucial qualifier that the substance decomposes at this temperature.[2][3][4] This is often denoted as "(dec.)".
| Property | Value | Source(s) |
| Melting Point | 227-228 °C (dec.) | ChemicalBook[2][3], Sigma-Aldrich, Guidechem[4] |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[5], NIST[6] |
| Molecular Weight | 191.23 g/mol | PubChem[5], Sigma-Aldrich[7] |
| CAS Number | 1552-96-1 | Sigma-Aldrich[7], Fisher Scientific[8] |
The notation "(dec.)" signifies that the compound decomposes upon melting. This means that at this temperature, chemical bonds within the molecule begin to break, leading to the formation of different, simpler substances. The observed "melting" is therefore an irreversible process.
Causality Behind Experimental Determination: The Capillary Method
The most common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.[9] The choice of this method is based on its precision, small sample requirement, and the ability to carefully control the heating rate.
Principle of the Method: A small, pulverized sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) define the melting point range. For a pure, stable compound, this range is typically narrow (0.5-1.0 °C). The observation of decomposition (e.g., color change, gas evolution) during this process is a key finding and must be recorded.
Experimental Workflow: Melting Point Determination
The following diagram illustrates the logical flow of a self-validating melting point determination protocol.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point: A Theoretical Consideration
Unlike the melting point, the boiling point of this compound is not a practically determined value due to its thermal instability.
Estimated Boiling Point Values
Several chemical databases provide estimated or predicted boiling points for this compound. It is critical for researchers to understand that these are not experimental values but are calculated using computational models.
| Property | Value | Source(s) |
| Estimated Boiling Point | 326.97 °C (rough estimate) | ChemicalBook[2][3] |
| Estimated Boiling Point | 360.3 °C at 760 mmHg | BOC Sciences[] |
The Challenge of Thermal Decomposition
The primary reason a boiling point is not experimentally determined is that the energy required to bring this compound to its boiling temperature far exceeds the energy threshold for its decomposition. The compound melts at 227-228 °C with decomposition.[2] Since boiling occurs at a significantly higher temperature than melting, the molecule will have already broken down long before it can vaporize into a gaseous state at atmospheric pressure.
This concept can be visualized as a competition between two thermal processes: phase transition (boiling) and chemical reaction (decomposition).
Caption: Thermal Pathways: Decomposition vs. Boiling.
For professionals in drug development, this is a crucial insight. It implies that purification methods like atmospheric distillation are unsuitable for this compound. Instead, purification must be achieved through methods appropriate for solids, such as recrystallization.[2] Techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) would be the appropriate experimental methods to quantitatively study the thermal stability and decomposition profile, rather than attempting to measure a boiling point.
Detailed Experimental Protocol: Capillary Melting Point Determination
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Objective: To accurately determine the melting point range of a sample of this compound and observe its behavior upon melting.
Materials:
-
This compound (sample)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Melting point capillary tubes (sealed at one end)
-
Watch glass or mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount (10-20 mg) of the crystalline this compound sample onto a clean, dry watch glass.
-
Using the flat end of a spatula, crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer.
-
Invert a capillary tube and press the open end into the powder until a small amount enters the tube.
-
Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end. Repeat until the sample is packed to a height of 2-3 mm. A densely packed, small sample is key to a sharp, observable melting range.
-
-
Preliminary (Rapid) Determination:
-
Place the packed capillary into the heating block of the melting point apparatus.
-
Set the heating rate to a high value (e.g., 10-20 °C/min).
-
Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate determination. Let the apparatus cool significantly before proceeding.
-
-
Accurate Determination:
-
Insert a new, freshly packed capillary tube into the apparatus.
-
Heat rapidly to a temperature approximately 20 °C below the approximate melting point found in the preliminary run.
-
Crucially, reduce the heating rate to 1-2 °C per minute. This slow rate is essential for allowing the temperature of the sample to equilibrate with the heating block and thermometer, ensuring an accurate reading.
-
Record the temperature (T₁) at which the very first drop of liquid becomes visible.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts into a liquid.
-
During this process, carefully observe the sample for any changes in appearance, such as darkening of color (from its typical yellow/beige) or the evolution of gas, which are indicators of decomposition.[2]
-
-
Validation and Reporting:
-
Allow the apparatus to cool.
-
Conduct a second accurate determination using another fresh sample to ensure the results are reproducible. The two measurements should agree within 1-2 °C.
-
The final result should be reported as a melting range (T₁ - T₂), including the observation of decomposition. For example: "Melting Point: 227-228 °C (with decomposition)."
-
Conclusion
The thermal analysis of this compound reveals a compound with a high melting point of 227-228 °C , a transition that is invariably accompanied by decomposition . This inherent thermal instability precludes the experimental determination of a boiling point at atmospheric pressure; any listed boiling points are purely computational estimates. For scientists and researchers, this knowledge is paramount, guiding purification strategies away from distillation and towards methods like recrystallization, and underscoring the importance of thermal analysis techniques like TGA/DSC for understanding the compound's stability limits.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 3. 1552-96-1 CAS MSDS (4-(Dimethylamino)cinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. 4-(Dimethylamino)cinnamic acid 99 1552-96-1 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. davjalandhar.com [davjalandhar.com]
A Technical Guide to the Theoretical & Computational Modeling of p-(Dimethylamino)cinnamic Acid
Abstract
p-(Dimethylamino)cinnamic acid (DMACA) is a fascinating molecule within the cinnamate family, known for its potential applications in areas ranging from peptide synthesis to photochemistry.[1] Its unique electronic structure, characterized by a donor-pi-acceptor (D-π-A) system, gives rise to complex photophysical behaviors, including photoisomerization and pronounced solvent-dependent spectral shifts.[2][3] Understanding these properties at a quantum-mechanical level is paramount for harnessing its potential. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies used to model DMACA. We will explore the causality behind computational choices, detail validated protocols, and synthesize key findings on its electronic structure, photoisomerization dynamics, and environmental interactions, grounded in authoritative, peer-reviewed research.
Introduction: The Significance of this compound
This compound (DMACA), with the chemical formula C₁₁H₁₃NO₂, is an aromatic carboxylic acid featuring a dimethylamino group acting as a strong electron donor and a carboxylic acid group as an electron acceptor, connected by a propenoic acid bridge.[4][5] This arrangement facilitates significant intramolecular charge transfer (ICT) upon photoexcitation, a key determinant of its photophysical properties.[2]
The scientific interest in DMACA and its derivatives is driven by:
-
Photochemical Switching: Like many cinnamate derivatives, DMACA can undergo trans-cis (E/Z) photoisomerization around its central C=C double bond. This light-induced conformational change is a cornerstone of molecular switches, which have applications in optoelectronics and photopharmacology.[6][7]
-
Environmental Sensing: The electronic absorption and fluorescence spectra of DMACA are highly sensitive to the polarity and hydrogen-bonding capability of its environment.[3][8] This solvatochromism makes it a candidate for use as a molecular probe to characterize local microenvironments, such as the binding sites of macromolecules.[9]
-
Twisted Intramolecular Charge Transfer (TICT): In polar solvents, DMACA exhibits dual fluorescence, a phenomenon attributed to the formation of a TICT state.[2][3] This process involves the twisting of the dimethylamino group relative to the benzene ring in the excited state, leading to a highly polar species. Understanding and controlling TICT states is crucial for designing advanced fluorescent materials.
Computational modeling provides a powerful lens to investigate the transient, high-energy phenomena that govern these behaviors, offering insights that are often inaccessible through experimental means alone.
Theoretical Foundations & Computational Strategy
The accurate modeling of DMACA's photochemistry requires a multi-faceted computational approach. The primary challenge lies in describing both the ground and, critically, the multiple electronic excited states and the transitions between them.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is the workhorse for determining the equilibrium geometry, electronic structure, and vibrational frequencies of molecules in their ground state.[10]
-
Causality of Method Selection: DFT offers an optimal balance between computational cost and accuracy for molecules of this size. The choice of the exchange-correlation functional is critical. Functionals like B3LYP are widely used and have been shown to provide reliable geometries and electronic properties for organic molecules.[9][11] For basis sets, a Pople-style basis set such as 6-311+G(d,p) is a common and robust choice, incorporating diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for orbital shape flexibility.[2][10]
Time-Dependent DFT (TD-DFT) for Excited States
To investigate photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method.[10][12]
-
Causality of Method Selection: TD-DFT extends the DFT framework to calculate the energies and properties of electronic excited states, allowing for the simulation of UV-Vis absorption spectra.[10][13] It can accurately predict the vertical excitation energies corresponding to the absorption maxima (λ_max) and identify the nature of the electronic transitions (e.g., π → π, n → π, ICT).[14] The same functional and basis set combination used for ground-state calculations (e.g., B3LYP/6-311+G(d,p)) is typically employed for consistency.[8][10]
Modeling the Solvent Environment
Solvent effects are crucial to DMACA's behavior.[8][15] Computational models account for this in two primary ways:
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is the most widely used implicit method.[8] It treats the solvent as a continuous dielectric medium, which is computationally efficient and effective for capturing bulk electrostatic effects that lead to solvatochromic shifts.[16]
-
Explicit Solvation Models: For processes involving specific solute-solvent interactions like hydrogen bonding, an explicit model is superior.[9] Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) treat the solute (DMACA) with high-level quantum mechanics and the surrounding solvent molecules with classical molecular mechanics.[8][17] This approach has been used to show how hydrogen bonds with water can planarize the dimethylamino group, significantly altering the electronic structure.[17]
Computational Workflow: A Validated Protocol
A robust computational investigation of DMACA follows a self-validating, step-by-step protocol.
Diagram: Computational Workflow for DMACA Analysis
Caption: A typical workflow for the computational analysis of DMACA's photochemistry.
Step-by-Step Methodology:
-
Ground State (S₀) Geometry Optimization:
-
Objective: Find the lowest energy structure of trans-DMACA.
-
Protocol: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311+G(d,p)).
-
-
Frequency Analysis:
-
Objective: Confirm the optimized structure is a true energy minimum.
-
Protocol: Calculate vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
-
Vertical Excitation Calculation (Absorption):
-
Objective: Simulate the UV-Vis absorption spectrum.
-
Protocol: Using the optimized S₀ geometry, perform a TD-DFT calculation to obtain the first several vertical excitation energies and oscillator strengths. The transition with the largest oscillator strength typically corresponds to the main absorption band.
-
-
Inclusion of Solvent Effects:
-
Objective: Model the solvatochromic shift.
-
Protocol: Repeat the geometry optimization and subsequent TD-DFT calculation within a PCM framework, specifying the dielectric constant of the desired solvent (e.g., water, acetonitrile).
-
-
Excited State (S₁) Geometry Optimization:
-
Objective: Find the equilibrium geometry of the first excited state to understand fluorescence.
-
Protocol: Optimize the geometry of the S₁ state using TD-DFT. This reveals structural changes upon excitation, such as bond length alterations or twisting.
-
-
Potential Energy Surface (PES) Scanning:
-
Objective: Investigate the photoisomerization pathway.
-
Protocol: Perform a relaxed PES scan along a key reaction coordinate, such as the dihedral angle of the central C=C bond, in the S₁ state. This helps identify energy barriers and minima.
-
-
Locating Conical Intersections (CIs):
-
Objective: Identify the points of efficient non-radiative decay back to the ground state.
-
Protocol: Use specialized algorithms to search for conical intersections (CIs) between the S₁ and S₀ surfaces. CIs are critical funnels for ultrafast internal conversion and are central to the photoisomerization mechanism.[18][19][20]
-
Key Findings from Computational Studies
Electronic Structure and Spectra
Computational studies consistently show that the main absorption band of DMACA corresponds to a π → π* transition with significant ICT character.[17] The highest occupied molecular orbital (HOMO) is typically localized on the electron-donating dimethylaminophenyl moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed over the propenoic acid acceptor group.[2]
TD-DFT calculations combined with PCM have successfully reproduced the experimentally observed solvatochromic shifts.[8] As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum.[8][17]
| Property | Gas Phase (Calculated) | Nonpolar Solvent (Calculated) | Polar Solvent (Water, Calculated) |
| Dimethylamino Group | Pyramidal | Pyramidal | Planar[17] |
| Structure Type | Polyene-like | Polyene-like | Cyanine-like[17] |
| Lowest Energy Transition | Local Excitation + CT | Local Excitation + CT | Enhanced Charge Transfer (CT)[17] |
| Absorption λ_max Shift | - | Reference | Significant Red-shift[8] |
Table 1: Summary of Solvent Effects on DMACA Properties as Determined by QM/MM and PCM Calculations.[8][17]
Photoisomerization and the Role of Conical Intersections
The trans → cis photoisomerization of DMACA is the key to its function as a molecular switch. Computational modeling suggests a mechanism analogous to other photoswitches like azobenzene.[6]
-
Excitation: The molecule absorbs a photon, promoting it from the S₀ to a bright excited state (typically S₁ or S₂).
-
Relaxation on the Excited State Surface: The molecule relaxes on the S₁ potential energy surface, primarily through rotation around the central C=C double bond.
-
Decay through a Conical Intersection: This rotation leads the molecule to a conical intersection, a point where the S₁ and S₀ surfaces touch.[21] At the CI, the Born-Oppenheimer approximation breaks down, allowing for highly efficient, ultrafast (femtosecond to picosecond) non-radiative decay back to the S₀ state.[19]
-
Ground State Relaxation: From the CI, the molecule relaxes on the ground state surface to either the trans or cis isomer, with the ratio determined by the dynamics of passage through the CI.
Diagram: Photoisomerization Pathway of DMACA
Caption: Simplified potential energy surface for DMACA photoisomerization via a conical intersection.
The Twisted Intramolecular Charge Transfer (TICT) State
In polar solvents, the excited state can also relax by twisting the C-N single bond of the dimethylamino group. Quantum chemical calculations have shown that a 90° twist of the N(CH₃)₂ group can produce a minimum energy state with a very large dipole moment.[2] This is the TICT state, which is responsible for the anomalous, red-shifted second fluorescence band observed experimentally. The stabilization of this highly polar state is favored in polar environments, explaining the solvent-dependent dual fluorescence.[2][3]
Conclusion and Future Directions
Theoretical and computational modeling provides indispensable insights into the complex photochemistry of this compound. DFT and TD-DFT, coupled with appropriate solvation models, have proven to be a robust framework for understanding its electronic structure, solvatochromic behavior, and the mechanisms of photoisomerization and TICT state formation. These models not only explain experimental observations but also provide a predictive platform for designing new cinnamate derivatives with tailored photophysical properties for applications in materials science and pharmacology.
Future research will likely focus on more advanced dynamical simulations, such as ab initio molecular dynamics, to explicitly trace the real-time evolution of the molecule after photoexcitation. Modeling DMACA within complex biological environments, such as protein binding pockets, using multi-scale QM/MM methods will be crucial for advancing its application as a fluorescent probe and in drug development.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 1552-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effect on anthranilic acid spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. repository.najah.edu [repository.najah.edu]
- 16. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 17. Elucidating the conformational change and electronic absorption spectrum of p-dimethylamino-cinnamaldehyde merocyanine across different solvent polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cnls.lanl.gov [cnls.lanl.gov]
- 19. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 20. Nonadiabatic events and conical intersections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electronic dynamics created at conical intersections and its dephasing in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
p-(Dimethylamino)cinnamic acid and its common synonyms
An In-depth Technical Guide to p-(Dimethylamino)cinnamic Acid for Advanced Research and Development
Introduction
This compound (DMACA) is a synthetically versatile aromatic carboxylic acid, derived from the naturally occurring cinnamic acid scaffold. While cinnamic acid and its hydroxylated derivatives are renowned for a wide spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, DMACA distinguishes itself primarily through its utility as a chemical building block and its unique photophysical characteristics.[1][2][3] The presence of a dimethylamino group, a potent electron-donating moiety, in conjugation with the electron-withdrawing carboxylic acid group, imparts significant intramolecular charge transfer (ICT) character to the molecule. This feature makes it a valuable component in the design of fluorescent probes and sensors.[4]
For researchers, medicinal chemists, and drug development professionals, DMACA serves as a pivotal intermediate in the synthesis of more complex molecules, including peptides, dyes, and potential therapeutic agents.[4][5] Its carboxylic acid handle provides a reactive site for straightforward functionalization, enabling its conjugation to other molecules of interest. This guide offers a comprehensive technical overview of DMACA, consolidating its chemical properties, core applications, and detailed experimental protocols to empower its effective use in the laboratory.
Compound Identification and Core Synonyms
Accurate identification is critical in research and procurement. This compound is known by several synonyms in commercial and academic literature. The following table provides its key identifiers.
| Identifier | Value |
| Primary Name | This compound |
| CAS Number | 1552-96-1[6] |
| Molecular Formula | C₁₁H₁₃NO₂[6] |
| Molecular Weight | 191.23 g/mol [6] |
| IUPAC Name | 3-[4-(dimethylamino)phenyl]prop-2-enoic acid |
| Common Synonyms | 4-(Dimethylamino)cinnamic acid, 3-(4-Dimethylaminophenyl)acrylic acid, 4-(N,N-Dimethylamino)cinnamic acid[6][7], DMACA |
| InChI Key | CQNPVMCASGWEHM-VMPITWQZSA-N[6][7] |
| SMILES String | CN(C)c1ccc(\C=C\C(O)=O)cc1 |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical characteristics of DMACA is essential for its handling, storage, and application in experimental design.
| Property | Value / Description | Source(s) |
| Appearance | Yellow to beige crystalline powder | [4][5] |
| Melting Point | 227-228 °C (decomposes) | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water. | [4][5] |
| Storage | Store at room temperature in a dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [4] |
| Spectral Data | 1H NMR, 13C NMR, FTIR, and UV-VIS spectral data are available for this compound. | [8][9] |
Core Applications in Scientific Research
DMACA's chemical structure makes it a valuable tool in several scientific domains.
-
Peptide Synthesis and Amide Coupling : The carboxylic acid group of DMACA is readily activated for coupling with amines to form amide bonds. This makes it a useful reagent in peptide synthesis and for conjugating its chromophoric core to biomolecules or synthetic polymers. The synthesis of novel amides and hydrazides from cinnamic acid derivatives is a common strategy for generating compounds with potential biological activity.[10]
-
Building Block for Novel Therapeutics : As a derivative of cinnamic acid, DMACA serves as a foundational structure for creating more complex molecules. Cinnamic acid derivatives are explored for a vast range of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and neuroprotective effects.[1][2][3] Functionalization of the carboxylic acid is a primary method for developing these novel chemical entities.
-
Fluorescent Probes and Dyes : The molecule's inherent electronic structure, featuring donor and acceptor groups, makes it a candidate for developing fluorescent probes. Its photophysical properties can be sensitive to the local environment, such as solvent polarity and binding events, which is a key principle in the design of chemical sensors.[4]
-
Cosmetic and Dermatological Research : Certain derivatives of cinnamic acid are investigated for cosmetic applications. For instance, some are explored for their potential to inhibit melanin production, suggesting a role in skin lightening, and for their ability to absorb UV radiation, making them relevant for sun protection formulations.[4]
Experimental Protocol: Amide Synthesis via EDC Coupling
The conversion of DMACA's carboxylic acid to an amide is a fundamental and illustrative transformation. This protocol details a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common water-soluble coupling agent.
Causality and Self-Validation: This protocol is designed to be self-validating. The choice of EDC as a coupling agent is based on its high efficiency and the ease of removing its urea byproduct through a simple aqueous wash. The addition of a base like triethylamine (TEA) is crucial to neutralize the HCl salt of EDC and to deprotonate the amine nucleophile, increasing its reactivity. The reaction progress can be monitored by Thin Layer Chromatography (TLC), providing clear checkpoints for reaction completion before proceeding to workup.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Add triethylamine (TEA) (1.5-2.0 equivalents) to the mixture.
-
-
Activation and Coupling:
-
Cool the flask to 0 °C in an ice bath. This is critical to control the exothermic reaction upon adding the coupling agent and to minimize potential side reactions.
-
Slowly add EDC hydrochloride (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using TLC (e.g., with a mobile phase of 50% Ethyl Acetate in Hexane). Spot the starting material (DMACA) and the reaction mixture. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is generally complete within 2-20 hours.[11][12]
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM or Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer successively with 1N HCl to remove unreacted amine and TEA, followed by 1M NaHCO₃ solution to remove unreacted DMACA and neutralize any remaining acid, and finally with brine (saturated NaCl solution) to remove residual water.[11]
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Workflow Visualization
The following diagram illustrates the key steps in the EDC-mediated amidation of this compound.
Caption: Workflow for EDC-mediated amide synthesis.
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Classifications : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautionary Statements :
-
Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13]
-
Response : IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[13][14]
-
-
Personal Protective Equipment (PPE) : Use of a dust mask (e.g., N95), safety glasses or goggles, and chemical-resistant gloves is required.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated location.[4]
Conclusion
This compound is a compound of significant utility for the modern researcher. Its value extends beyond being a simple derivative of cinnamic acid; its unique electronic properties and the reactivity of its carboxylic acid group make it a powerful tool in synthetic chemistry, materials science, and the early stages of drug discovery. By understanding its fundamental properties and mastering its core transformations, scientists can effectively leverage this molecule to construct novel chemical entities with tailored functions and activities. This guide provides the foundational knowledge and practical methodology to facilitate that endeavor.
References
- 1. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 1552-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | C11H13NO2 | CID 1540638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isca.in [isca.in]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to the Thermochemical Data of p-(Dimethylamino)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical data for p-(Dimethylamino)cinnamic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental and computational methodologies used to determine these crucial parameters. A thorough grasp of the thermochemical properties of pharmacologically relevant molecules like this compound is indispensable for drug development, enabling predictions of stability, solubility, and bioavailability. This guide synthesizes available experimental data, outlines detailed protocols for its determination, and explores the application of this data in a research and development context.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Sciences
In the realm of drug development, the journey from a promising lead compound to a marketable therapeutic is fraught with challenges. A significant hurdle is the optimization of the physicochemical properties of the active pharmaceutical ingredient (API). Thermochemical data, which describes the energy changes associated with chemical and physical transformations, provides a fundamental understanding of a molecule's stability, phase behavior, and intermolecular interactions. For a molecule like this compound, a derivative of the widely studied cinnamic acid scaffold, this data is critical. Cinnamic acid and its derivatives have garnered considerable attention for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties[1][2][3].
The thermodynamic stability of a solid-state pharmaceutical formulation is a critical quality attribute that can impact its shelf-life and efficacy[4]. Understanding the enthalpy of formation, heat capacity, and phase transitions (fusion and sublimation) allows for a rational approach to formulation design, predicting potential polymorphic transformations and ensuring the long-term integrity of the drug product. Furthermore, thermochemical data is increasingly utilized in computational modeling to predict drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties, accelerating the drug discovery pipeline[4][5].
This guide will delve into the known thermochemical parameters of this compound, provide detailed experimental and computational workflows for their determination, and discuss the practical implications of this data for researchers in the pharmaceutical industry.
Experimentally Determined Thermochemical Data
Direct experimental data for this compound is limited but crucial. The primary source of validated data is the National Institute of Standards and Technology (NIST) Chemistry WebBook.
| Property | Value | Units | Method | Source |
| Standard Molar Enthalpy of Formation (Solid) | -382.0 | kJ/mol | Combustion Calorimetry | NIST WebBook[6] |
| Standard Molar Enthalpy of Combustion (Solid) | -5804.5 | kJ/mol | Combustion Calorimetry | NIST WebBook[6] |
| Melting Point | 227-228 (dec.) | °C | - | Sigma-Aldrich |
Note: The melting point is reported with decomposition, indicating that thermal stability is a key consideration for this compound.
Experimental Methodologies: A Practical Guide
The determination of accurate thermochemical data is reliant on precise and well-controlled experimental techniques. This section provides an overview and step-by-step protocols for the key methods used to characterize compounds like this compound.
Combustion Calorimetry: Determining the Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the enthalpy of combustion, from which the standard enthalpy of formation can be calculated. The principle involves the complete combustion of a substance in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.
Experimental Protocol: Oxygen Bomb Calorimetry
Objective: To determine the standard molar enthalpy of combustion (ΔcH°) of solid this compound.
Apparatus:
-
Oxygen Bomb Calorimeter (e.g., Parr 6200 Isoperibol Calorimeter)
-
High-pressure oxygen cylinder with regulator
-
Pellet press
-
Analytical balance (± 0.1 mg precision)
-
Fuse wire (e.g., nickel-chromium)
-
Crucible (e.g., quartz or stainless steel)
-
Distilled water
Procedure:
-
Sample Preparation:
-
Dry the this compound sample to a constant weight.
-
Press approximately 1 gram of the sample into a pellet using a pellet press.
-
Accurately weigh the pellet and record the mass.
-
-
Bomb Assembly:
-
Place the weighed pellet into the sample crucible.
-
Measure and weigh a 10 cm piece of fuse wire.
-
Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the pellet.
-
Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere with water vapor.
-
Carefully assemble the bomb, ensuring a tight seal.
-
-
Pressurization:
-
Connect the bomb to the oxygen cylinder.
-
Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.
-
Purge the bomb with oxygen to remove any atmospheric nitrogen before final pressurization.
-
-
Calorimeter Setup:
-
Place the bomb in the calorimeter bucket.
-
Add a precise volume (e.g., 2000 mL) of distilled water to the bucket, ensuring the bomb is fully submerged.
-
Assemble the calorimeter, connecting the ignition leads and placing the temperature probe.
-
-
Measurement:
-
Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.
-
-
Post-Combustion Analysis:
-
Carefully release the pressure from the bomb.
-
Disassemble the bomb and inspect for any signs of incomplete combustion.
-
Collect and weigh any unburned fuse wire.
-
Wash the interior of the bomb with distilled water and titrate the washings with a standard base solution to determine the amount of nitric acid formed from residual nitrogen.
-
Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard reference material with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated using the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the formation of nitric acid.
Logical Workflow for Combustion Calorimetry
Caption: Workflow for determining enthalpy of combustion.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and crystallization, as well as the heat capacity of the substance.
Experimental Protocol: DSC for Enthalpy of Fusion and Heat Capacity
Objective: To determine the enthalpy of fusion (ΔfusH) and solid-phase heat capacity (Cp,solid) of this compound.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Analytical balance (± 0.01 mg precision)
-
High-purity indium standard for calibration
-
Sapphire standard for heat capacity calibration
Procedure for Enthalpy of Fusion:
-
Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetic aluminum pan and seal it.
-
Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature through the melting transition.
-
-
Data Analysis: Integrate the area of the melting endotherm to determine the enthalpy of fusion. The onset of the peak is typically taken as the melting temperature.
Procedure for Heat Capacity:
-
Calibration: Perform a heat capacity calibration using a sapphire standard.
-
Measurement Sequence:
-
Run a baseline with two empty pans.
-
Run the sapphire standard in the sample pan.
-
Run the sample of this compound in the same pan.
-
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature, according to ASTM E1269[7].
DSC Experimental Workflow
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the thermal stability of a compound, studying its decomposition kinetics, and quantifying volatile content. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps[8][9].
Experimental Protocol: TGA for Thermal Decomposition Analysis
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+)
-
Sample pans (e.g., alumina or platinum)
-
Analytical balance (± 0.01 mg precision)
Procedure:
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan.
-
Measurement:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition, which indicates the upper limit of thermal stability.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates for each step.
-
TGA Experimental Logic
Caption: Logic flow for TGA experiments.
Computational Thermochemistry: Predicting Properties
In the absence of comprehensive experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-level quantum chemical methods can yield accurate enthalpies of formation, heat capacities, and other thermodynamic parameters.
Gaussian-n Theories for Accurate Thermochemistry
The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods designed to achieve high accuracy in thermochemical calculations[10][11][12]. These methods combine results from several levels of theory and basis sets to approximate a high-level calculation at a reduced computational cost.
Computational Protocol: G3(MP2)//B3LYP for Gas-Phase Enthalpy of Formation
Objective: To calculate the gas-phase standard molar enthalpy of formation (ΔfH°gas) of this compound.
Methodology:
-
Geometry Optimization:
-
Perform a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory to obtain the equilibrium structure and zero-point vibrational energy (ZPVE).
-
-
Single-Point Energy Calculations:
-
Conduct a series of single-point energy calculations on the optimized geometry using more sophisticated methods and larger basis sets as prescribed by the G3(MP2) theory.
-
-
Enthalpy Calculation:
-
Combine the energies from the different levels of theory, including the ZPVE and thermal corrections, to obtain the total enthalpy at 298.15 K.
-
Use an appropriate isodesmic or atomization reaction scheme to calculate the enthalpy of formation. In an atomization scheme, the calculated enthalpy of the molecule is compared to the experimental enthalpies of its constituent atoms in their standard states.
-
Computational Workflow
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermochemistry of drugs: experimental and theoretical study of analgesics | Semantic Scholar [semanticscholar.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. trans-Cinnamic acid (CAS 140-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of p-(Dimethylamino)cinnamic Acid in the Peptide Synthesis Workflow
This document provides researchers, scientists, and drug development professionals with a detailed guide to the multifaceted applications of p-(Dimethylamino)cinnamic acid (DMACA) in the broader context of peptide synthesis. While not a conventional synthesis reagent, DMACA's unique photochemical properties make it an invaluable tool for the essential downstream processes of peptide analysis, modification, and quantification. This guide moves beyond mere procedural lists to explain the causal science behind each protocol, ensuring robust and reproducible outcomes.
Introduction to DMACA in the Context of Peptide Science
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide production, enabling the stepwise assembly of amino acids on a solid resin support.[1][2] This method simplifies the purification process by allowing excess reagents and byproducts to be washed away after each coupling and deprotection cycle.[2][3] However, the successful creation of a peptide extends beyond its assembly. Critical post-synthesis steps, including verification of mass, purification, and accurate quantification, are paramount for any research or therapeutic application.
It is within this analytical and characterization workflow that this compound (DMACA) finds its utility.
Chemical Profile: this compound (DMACA)
-
Synonyms: 3-(4-Dimethylaminophenyl)acrylic acid
-
CAS Number: 1552-96-1
-
Molecular Formula: (CH₃)₂NC₆H₄CH=CHCO₂H
-
Molecular Weight: 191.23 g/mol
DMACA possesses a cinnamic acid backbone functionalized with a dimethylamino group. This structure creates a highly conjugated system, making the molecule a strong ultraviolet (UV) absorber. This core property is the foundation for its primary applications in peptide science, which this guide will detail through field-tested protocols and scientific rationale.
Application I: DMACA as a High-Performance Matrix for MALDI-TOF Mass Spectrometry
Expertise & Rationale: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a cornerstone technique for determining the molecular weight of synthetic peptides, thereby confirming successful synthesis. The process relies on a "matrix," a small organic molecule that co-crystallizes with the peptide analyte.[4] During analysis, the matrix absorbs the energy from a UV laser, preventing the fragile peptide from fragmenting and facilitating its "soft" ionization and transfer into the gas phase.[5]
Cinnamic acid derivatives, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid), are among the most effective and widely used matrices for peptide analysis.[5][6] Their efficacy stems from their strong UV absorbance at common laser wavelengths (e.g., 337 nm from a nitrogen laser) and their ability to form a homogenous crystalline lattice that incorporates the analyte. DMACA, sharing this fundamental cinnamic acid scaffold and potent chromophore, serves as an excellent alternative matrix, particularly for low-to-mid molecular weight peptides.
Experimental Protocol: Peptide Analysis using a DMACA Matrix
This protocol outlines the preparation of a peptide sample for MALDI-TOF MS analysis using DMACA.
A. Materials & Reagents
-
This compound (DMACA), high purity
-
Peptide sample (purified, desalted)
-
Solvent A (Matrix Solvent): Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B (Analyte Solvent): Deionized water with 0.1% TFA
-
MALDI Target Plate
-
Pipettes and tips
B. Step-by-Step Methodology
-
Prepare the DMACA Matrix Solution:
-
Create a saturated solution of DMACA in a 1:1 (v/v) mixture of Solvent A and Solvent B. A typical concentration is 10 mg/mL.
-
Vortex thoroughly for 1-2 minutes and centrifuge briefly to pellet any undissolved solid. The supernatant is the working matrix solution. Rationale: TFA is used to acidify the solution, which promotes peptide ionization by providing a source of protons.
-
-
Prepare the Peptide Analyte Solution:
-
Dissolve the lyophilized peptide in Solvent B to a final concentration of approximately 1-10 µM (approx. 1-10 pmol/µL).[4]
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the peptide analyte solution and the DMACA matrix solution in a 1:1 volume ratio directly in a microcentrifuge tube.
-
Pipette 0.5 - 1.0 µL of this final mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. Rationale: Slow, even evaporation is crucial. Rapid drying can lead to large, heterogeneous crystals, resulting in poor shot-to-shot reproducibility.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion reflectron mode, calibrating the instrument with a known peptide standard mixture.
-
C. Self-Validating System & Troubleshooting
-
Visual Inspection: A successful preparation will result in a thin, uniform film of fine, needle-like crystals, often with a faint yellowish tint. If large, distinct crystals ("hot spots") form, the signal may be inconsistent across the spot.
-
Troubleshooting Poor Signal: If signal is weak or absent, consider desalting the peptide sample, as salts can suppress ionization. Alternatively, try the "thin layer" or "sandwich" method: apply a layer of matrix first, let it dry, apply the analyte, and then apply a final thin layer of matrix.[4]
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale & Notes |
| DMACA Matrix Concentration | 10 mg/mL (Saturated) | Ensures sufficient matrix molecules to embed the analyte. |
| Peptide Concentration | 1 - 10 pmol/µL | Balances signal intensity with risk of detector saturation. |
| Matrix:Analyte Molar Ratio | ~5000:1 to 10000:1 | A large excess of matrix is required for efficient energy absorption.[4] |
| Solvent System | ACN / H₂O / 0.1% TFA | A volatile solvent system that dissolves both matrix and most peptides. |
Workflow Visualization: MALDI-TOF Sample Preparation
Caption: Workflow for preparing peptide samples with a DMACA matrix for MALDI-TOF MS analysis.
Application II: On-Resin N-Terminal Capping with DMACA
Expertise & Rationale: Beyond analysis, DMACA can be used as a synthetic building block to functionalize a peptide. Capping the N-terminus of a peptide with a chromophoric group like DMACA is a common strategy to create probes for binding assays, enzyme substrates, or to simply improve detection during HPLC purification.[7]
This procedure is performed as the final step in an SPPS protocol. After the full peptide sequence is assembled, the N-terminal Fmoc protecting group is removed, exposing a free primary amine. The carboxylic acid of DMACA is then activated using standard peptide coupling reagents and reacted with this amine to form a stable amide bond.[7]
Experimental Protocol: N-Terminal Peptide Labeling
This protocol assumes the starting material is a fully protected peptide sequence anchored to a solid-phase resin (e.g., Rink Amide resin), with the final N-terminal amine deprotected (Fmoc group removed).
A. Materials & Reagents
-
Peptide-on-resin (~0.1 mmol scale)
-
This compound (DMACA)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade[8]
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Qualitative Test: Ninhydrin test kit
B. Step-by-Step Methodology
-
Resin Preparation:
-
Ensure the peptide-resin has been thoroughly washed after the final Fmoc deprotection step to remove all residual piperidine. Swell the resin in DMF for 20-30 minutes in a reaction vessel.
-
-
Activation of DMACA:
-
In a separate vial, dissolve DMACA (3 equivalents relative to resin loading, e.g., 0.3 mmol) and HATU (2.95 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color. Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid of DMACA into a highly reactive OAt-ester, which readily couples to the peptide's N-terminal amine.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Immediately add the activated DMACA solution to the resin.
-
Agitate the mixture using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature.
-
-
Monitoring and Validation:
-
After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test.[9]
-
Self-Validation: A negative ninhydrin test (beads remain colorless or pale yellow) indicates the reaction is complete, as no primary amines remain. If the test is positive (blue/purple beads), the coupling is incomplete; the coupling step should be repeated with a freshly prepared activation mixture.
-
-
Final Wash and Cleavage:
-
Once coupling is complete, drain the reaction mixture and wash the resin extensively (3x DMF, 3x DCM, 3x MeOH).
-
Dry the resin under vacuum.
-
The DMACA-capped peptide can now be cleaved from the resin and deprotected using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Workflow Visualization: On-Resin Capping Reaction
Caption: Schematic of the on-resin activation and coupling of DMACA to a peptide's N-terminus.
Application III: DMACA as a Chromophore for Peptide Quantification
Expertise & Rationale: Accurate quantification of peptides is essential for dose-response studies, enzymatic assays, and preparing samples for further analysis.[10] Many peptides lack aromatic amino acids like Tryptophan or Tyrosine, making direct quantification by UV absorbance at 280 nm impossible. While colorimetric assays like the BCA assay exist, they rely on the reduction of copper by the peptide backbone and can be influenced by peptide length and specific amino acid content.[11][12]
By covalently attaching DMACA to a peptide (as described in Application II), a robust and reliable chromophore is introduced. The concentration of the purified DMACA-peptide conjugate can then be determined accurately using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) of the DMACA tag is known. This method offers high specificity, as the measurement is based on the unique absorbance of the tag, not the peptide backbone.
Conceptual Protocol: UV-Based Quantification of DMACA-Peptides
This protocol outlines the principles for establishing a quantitative assay for your specific DMACA-labeled peptide.
A. Prerequisites
-
A highly purified (>95% by HPLC) sample of your DMACA-labeled peptide.
-
A calibrated UV-Vis spectrophotometer.
B. Step-by-Step Methodology
-
Determine Absorption Maximum (λmax):
-
Dissolve the purified DMACA-peptide in a suitable buffer (e.g., phosphate buffer or water).
-
Scan the absorbance from 220 nm to 500 nm to identify the λmax of the DMACA chromophore. This will typically be in the UVA range.
-
-
Determine Molar Extinction Coefficient (ε):
-
Prepare a stock solution of the purified DMACA-peptide of known concentration. This is the most critical step. The concentration can be established by a reference method such as amino acid analysis (AAA), which provides a highly accurate measure of peptide content.[10]
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the predetermined λmax.
-
Plot Absorbance vs. Concentration (in M). According to the Beer-Lambert law, the slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
-
Quantify Unknown Samples:
-
Once ε is established for your specific peptide, you can accurately determine the concentration of any new, purified batch.
-
Dissolve the new sample in the same buffer, measure its absorbance at λmax, and calculate the concentration using the formula: Concentration (M) = Absorbance / (ε × path length) .
-
Data Summary: Comparison of UV-Active Moieties
| Moiety | Typical λmax (nm) | Notes |
| Tryptophan | ~280 | Intrinsic amino acid; concentration dependent. |
| Tyrosine | ~274 | Intrinsic amino acid; concentration dependent. |
| Dabcyl | ~453 | Common quencher group in FRET peptides.[13] |
| Dansyl | ~335 | Common fluorescent label.[13] |
| This compound | ~350-400 (Est.) | Strong absorbance due to extended conjugation. λmax is solvent-dependent. |
Workflow Visualization: Logic of Chromophore-Based Quantification
Caption: Logical workflow for establishing and using a DMACA-based peptide quantification assay.
References
- 1. bachem.com [bachem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Thermo Scientific Pierce Quantitative Peptide Assays Standards Peptide Assay | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
p-(Dimethylamino)cinnamic Acid (DMACA): A High-Performance Matrix for MALDI Mass Spectrometry in Modern Research
Introduction: The Pivotal Role of Matrices in MALDI Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry stands as a cornerstone analytical technique in diverse scientific fields, from proteomics to drug discovery. Its power lies in the gentle ionization of large, non-volatile biomolecules, enabling their mass analysis with high sensitivity and accuracy. The success of a MALDI experiment is intrinsically linked to the choice of the matrix, a crystalline compound that co-crystallizes with the analyte. The matrix absorbs the energy from a pulsed laser, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation.[1][2] A well-chosen matrix enhances ion yield, minimizes spectral interference, and ultimately dictates the quality and reliability of the mass spectrometric data.
This application note provides a comprehensive guide to the use of p-(Dimethylamino)cinnamic acid (DMACA) as a high-performance MALDI matrix. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in the analysis of various biomolecules, with a particular focus on its acclaimed performance in high-resolution imaging of lipids and metabolites.
This compound (DMACA): A Profile
DMACA is a derivative of cinnamic acid, a class of compounds well-established as effective MALDI matrices.[3] Its chemical structure features a dimethylamino group at the para position of the phenyl ring, which significantly influences its physicochemical properties and, consequently, its performance as a MALDI matrix.
Chemical Structure:
-
Formula: C₁₁H₁₃NO₂
-
Molecular Weight: 191.23 g/mol
-
Appearance: Typically a crystalline solid.
The presence of the electron-donating dimethylamino group is thought to play a crucial role in the ionization process, potentially enhancing proton affinity and facilitating charge transfer to the analyte molecules.
Mechanism of Action and Advantages of DMACA
The primary function of a MALDI matrix is to absorb laser energy and facilitate the transfer of protons to the analyte molecules, leading to their ionization. Cinnamic acid derivatives, including DMACA, are effective in this role due to their strong absorption in the UV range, typically around 335-355 nm, which is compatible with the nitrogen and Nd:YAG lasers commonly used in MALDI mass spectrometers.[3]
The ionization mechanism in MALDI is complex and not fully understood, but it is generally accepted to involve a combination of photoionization of the matrix and subsequent proton transfer to the analyte molecules in the gas phase. The acidic nature of the carboxylic acid group in cinnamic acid derivatives facilitates this proton transfer. The dimethylamino group in DMACA, being a strong electron-donating group, is hypothesized to increase the proton affinity of the molecule, making it an even more efficient proton donor in the excited state. This enhanced proton transfer capability likely contributes to the high sensitivity observed with the DMACA matrix.
Key Advantages of DMACA:
-
High Sensitivity: DMACA has demonstrated superior sensitivity for a range of analytes, particularly for phospholipids and sulfatides.[4]
-
Vacuum Stability: It exhibits excellent stability under high vacuum conditions, a critical requirement for modern MALDI mass spectrometers.[5]
-
Lower Laser Power Requirement: Effective ionization can be achieved with lower laser fluence compared to other matrices. This minimizes in-source fragmentation of labile molecules and reduces potential damage to tissue samples in imaging applications.[4][5]
-
High Spatial Resolution in MALDI Imaging: The ability to use lower laser energy allows for a smaller laser spot size, enabling high-resolution imaging mass spectrometry (IMS) with pixel sizes down to 5 µm.[4][5]
-
Superior Performance for Lipids and Metabolites: DMACA has been shown to outperform conventional matrices like 1,5-diaminonaphthalene (DAN) and 2,5-dihydroxyacetophenone (DHA) in terms of signal intensity and signal-to-noise ratio for lipid and metabolite imaging.[5]
-
Dual Polarity: It can be used effectively in both positive and negative ionization modes.[5]
Analyte Compatibility
While DMACA has gained significant recognition for its exceptional performance in the analysis of lipids and metabolites, its utility extends to other classes of biomolecules.
| Analyte Class | Suitability | Notes |
| Lipids | Excellent | High sensitivity for phospholipids and sulfatides. Ideal for MALDI imaging.[4] |
| Metabolites | Excellent | Enables high-resolution imaging of small molecule metabolites in tissues. |
| Peptides & Proteins | Good | Can be used for the analysis of peptides and smaller proteins. Optimization of sample preparation may be required. |
| Oligonucleotides | Fair | Less commonly used for this application; other matrices may be more suitable. |
| Synthetic Polymers | Fair | Limited data available; suitability would need to be determined empirically. |
Experimental Protocols
Preparation of DMACA Matrix Solution
The quality of the MALDI data is highly dependent on the proper preparation of the matrix solution. The following protocol provides a reliable starting point for preparing a DMACA matrix solution.
Materials:
-
This compound (DMACA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), spectroscopy grade
-
Ultrapure water (e.g., Milli-Q)
Protocol:
-
Solvent Mixture: Prepare a solvent mixture of ACN/MeOH (1:1, v/v) containing 0.1% TFA. For example, to prepare 10 mL of the solvent mixture, combine 5 mL of ACN, 5 mL of MeOH, and 10 µL of TFA.
-
DMACA Concentration: Prepare a 10 mg/mL solution of DMACA in the solvent mixture. For example, weigh 10 mg of DMACA and dissolve it in 1 mL of the ACN/MeOH/TFA solvent mixture.
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the DMACA. If necessary, briefly sonicate the solution.
-
Storage: Store the matrix solution in a dark container at 4°C. For optimal results, it is recommended to prepare the matrix solution fresh daily.
Sample Preparation: The Dried-Droplet Method
The dried-droplet method is a simple and widely used technique for preparing samples for MALDI-MS analysis.
Protocol:
-
Analyte Solution: Prepare a solution of your analyte in a suitable solvent at a concentration of approximately 1-10 pmol/µL.
-
Analyte-Matrix Mixture: Mix the analyte solution with the DMACA matrix solution in a 1:1 volume ratio. For example, mix 1 µL of the analyte solution with 1 µL of the DMACA matrix solution.
-
Spotting: Pipette 0.5-1 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the DMACA matrix.
-
Analysis: The plate is now ready for insertion into the mass spectrometer.
Workflow for MALDI-MS Analysis using DMACA Matrix
Caption: Workflow for MALDI-MS analysis using DMACA matrix.
Instrument Settings for MALDI-MS with DMACA
The optimal instrument settings will vary depending on the mass spectrometer used and the specific analyte being analyzed. However, a key advantage of DMACA is its ability to produce high-quality spectra at lower laser energies.
| Parameter | Recommended Setting | Rationale |
| Laser Wavelength | 337 nm (Nitrogen laser) or 355 nm (Nd:YAG laser) | DMACA has a strong absorbance at these wavelengths.[5] |
| Laser Energy | 20-40% of maximum | Start with low laser energy and gradually increase to find the optimal signal-to-noise ratio. DMACA's high sensitivity often allows for significantly lower laser power than other matrices.[5] |
| Number of Shots | 100-500 shots per spectrum | Accumulating a sufficient number of laser shots improves the signal-to-noise ratio. |
| Mass Range | Analyte dependent | Set a mass range that encompasses the expected m/z of the analytes of interest. |
| Ionization Mode | Positive or Negative | DMACA is effective in both modes.[5] |
Troubleshooting Common Issues with DMACA
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Insufficient laser energy- Analyte concentration too low or too high- Poor co-crystallization | - Gradually increase laser energy.- Optimize analyte concentration.- Ensure proper mixing of analyte and matrix solutions. Try different analyte-to-matrix ratios. |
| Poor Resolution | - Non-uniform crystal formation- Contaminants in the sample | - Re-prepare the sample, ensuring a thin, even layer of crystals.- Desalt the sample prior to mixing with the matrix. |
| Matrix-Related Peaks | - High laser energy- Matrix concentration too high | - Reduce laser energy.- Prepare a more dilute matrix solution (e.g., 5 mg/mL). |
| Inconsistent Results | - Inhomogeneous sample spot- Matrix solution degradation | - Ensure the analyte and matrix are well-mixed before spotting.- Prepare fresh matrix solution daily. |
Conclusion
This compound has emerged as a powerful and versatile matrix for MALDI mass spectrometry. Its high sensitivity, vacuum stability, and ability to facilitate ionization at lower laser energies make it an excellent choice for a wide range of applications, particularly for the high-resolution imaging of lipids and metabolites in biological tissues. By following the detailed protocols and guidelines presented in this application note, researchers can effectively leverage the advantages of DMACA to obtain high-quality, reproducible data and advance their scientific investigations.
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
The Nexus of Structure and Function: A Guide to Fluorescent Probes Utilizing p-(Dimethylamino)cinnamic Acid
Introduction: Unveiling Cellular Dynamics with Smart Fluorophores
In the intricate theater of cellular biology, fluorescent probes serve as our reporters, illuminating the complex interplay of molecules and the subtle shifts in the cellular environment. Among the diverse scaffolds for these molecular spies, p-(Dimethylamino)cinnamic acid (DMACA) and its derivatives have emerged as a versatile class of fluorophores. Their inherent photophysical properties, particularly their sensitivity to the polarity and viscosity of their immediate surroundings, make them exceptional candidates for the development of "smart" probes. These probes can dynamically respond to changes in the cellular milieu, offering researchers a window into the real-time biophysical and biochemical processes that govern life.
This guide provides a comprehensive overview of the principles, synthesis, and application of fluorescent probes derived from this compound. We will delve into the causality behind experimental choices, offering not just a set of instructions, but a deeper understanding of the "why" behind the "how." This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of these unique fluorophores in their experimental endeavors.
The Science Behind the Signal: Understanding DMACA-Based Probes
The utility of this compound and its derivatives as fluorescent probes is rooted in their electronic structure. These molecules typically possess a "push-pull" system, where the dimethylamino group acts as a potent electron donor and the cinnamic acid moiety (or a derivative thereof) functions as an electron acceptor. This intramolecular charge transfer (ICT) is the cornerstone of their environmental sensitivity.
Solvatochromism and Viscosity Sensing: The Molecular Rotor Mechanism
Upon excitation with light, the molecule transitions to an excited state with a significantly larger dipole moment. In polar solvents, the solvent molecules reorient around this new dipole, stabilizing the excited state and leading to a red-shift in the emission spectrum—a phenomenon known as solvatochromism.
Furthermore, many DMACA-based probes function as "molecular rotors." In the excited state, intramolecular rotation can occur around certain single bonds. This rotation provides a non-radiative decay pathway, effectively quenching fluorescence. In a viscous environment, this rotation is hindered, forcing the molecule to relax through the radiative pathway, resulting in a significant increase in fluorescence intensity and lifetime.[1] This viscosity-dependent fluorescence makes DMACA-based probes powerful tools for mapping the microviscosity of cellular compartments.[2]
The relationship between fluorescence lifetime (τ) and viscosity (η) can often be described by the Förster-Hoffmann equation:
log(τ) = C + x * log(η)
where C is a constant and x is a probe-dependent sensitivity parameter. By calibrating the probe in solutions of known viscosity, a quantitative relationship can be established, allowing for the determination of unknown viscosities within biological systems.
PART 1: Synthesis of a Representative DMACA-Based Viscosity Probe
This section provides a detailed protocol for the synthesis of a fluorescent viscosity probe derived from p-(dimethylamino)benzaldehyde, a close precursor to DMACA. The synthesis involves a Knoevenagel condensation, a classic and efficient method for forming carbon-carbon double bonds.[3]
Diagram of Synthesis Workflow
Caption: Knoevenagel condensation for the synthesis of a DMACA-based probe.
Protocol 1: Synthesis of a DMACA-based Viscosity Probe
Materials:
-
p-(dimethylamino)benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-(dimethylamino)benzaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours, indicated by the formation of a colored precipitate.
-
Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure fluorescent probe.
-
Characterization: Confirm the identity and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: The choice of the active methylene compound can be varied to tune the photophysical properties of the resulting probe.
PART 2: Characterization of Photophysical Properties
A thorough characterization of the probe's photophysical properties is crucial for its effective application. This involves determining its absorption and emission spectra, quantum yield, and sensitivity to viscosity.
Table 1: Representative Photophysical Data of a DMACA-based Probe
| Property | Value in Toluene | Value in Glycerol | Method of Determination |
| Absorption Max (λabs) | ~420 nm | ~430 nm | UV-Vis Spectroscopy |
| Emission Max (λem) | ~500 nm | ~550 nm | Fluorescence Spectroscopy |
| Stokes Shift | ~80 nm | ~120 nm | Calculation (λem - λabs) |
| Quantum Yield (ΦF) | Low (~0.1) | High (~0.8) | Comparative method |
| Fluorescence Lifetime (τ) | Short (~0.5 ns) | Long (~3.5 ns) | Time-Correlated Single Photon Counting (TCSPC) |
Protocol 2: In Vitro Viscosity Titration
This protocol describes how to generate a calibration curve to correlate the probe's fluorescence lifetime with viscosity.
Materials:
-
Synthesized DMACA-based probe
-
Methanol-glycerol mixtures of known viscosities
-
Spectrofluorometer with lifetime measurement capabilities (TCSPC)
Procedure:
-
Prepare Viscosity Standards: Create a series of methanol-glycerol mixtures with varying volume percentages to achieve a range of viscosities. The viscosity of each standard should be measured with a viscometer.
-
Probe Solution: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Measurement: Add a small aliquot of the probe stock solution to each methanol-glycerol standard to a final concentration of 1-10 µM.
-
Fluorescence Lifetime Measurement: For each sample, measure the fluorescence lifetime using a TCSPC system.
-
Calibration Curve: Plot the logarithm of the fluorescence lifetime (log(τ)) against the logarithm of the viscosity (log(η)). A linear fit to this data will yield the calibration curve according to the Förster-Hoffmann equation.
PART 3: Application in Live Cell Imaging
The true power of these probes lies in their ability to visualize and quantify viscosity in living cells. The following protocol outlines a general procedure for live-cell imaging of intracellular viscosity using a DMACA-based probe and Fluorescence Lifetime Imaging Microscopy (FLIM). FLIM is the preferred method for viscosity measurements as fluorescence lifetime is an intrinsic property of the fluorophore and is independent of probe concentration.[4][5]
Diagram of Live Cell Imaging Workflow
Caption: Workflow for live-cell viscosity imaging using a DMACA-based probe.
Protocol 3: Live-Cell Viscosity Imaging using FLIM
Materials:
-
Cultured cells (e.g., HeLa, Cos-7) on a glass-bottom imaging dish
-
DMACA-based viscosity probe stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope equipped with a FLIM system (e.g., TCSPC)
Procedure:
-
Cell Seeding: Seed cells onto a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed imaging buffer or complete culture medium to the cells.
-
Place the imaging dish on the stage of the FLIM microscope.
-
Excite the probe at a suitable wavelength (e.g., ~405 nm) and collect the fluorescence emission over the appropriate range (e.g., 450-600 nm).
-
Acquire FLIM data for each pixel in the image.
-
-
Data Analysis:
-
Fit the fluorescence decay curve for each pixel to a multi-exponential decay model to determine the average fluorescence lifetime.
-
Using the previously generated calibration curve, convert the fluorescence lifetime values into viscosity values.
-
Generate a pseudo-colored viscosity map of the cell, where different colors represent different viscosity levels.
-
Conclusion: A Bright Future for DMACA-Based Probes
Fluorescent probes derived from this compound offer a powerful and versatile platform for interrogating the complex and dynamic environment within living cells. Their sensitivity to viscosity, coupled with the quantitative capabilities of FLIM, provides an invaluable tool for researchers across various disciplines, from fundamental cell biology to drug discovery. The protocols and principles outlined in this guide are intended to serve as a robust starting point for your investigations. As with any experimental technique, optimization for your specific cell type and imaging system will be key to unlocking the full potential of these remarkable molecular reporters.
References
- 1. [PDF] Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging. | Semantic Scholar [semanticscholar.org]
- 2. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
p-(Dimethylamino)cinnamic Acid: A Versatile Building Block in Modern Organic Synthesis
Introduction
p-(Dimethylamino)cinnamic acid (DMACA), a commercially available and synthetically accessible cinnamic acid derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique electronic properties, arising from the electron-donating dimethylamino group in conjugation with the carboxylic acid moiety and the propenoic acid backbone, impart a rich and diverse reactivity profile. This allows for its utilization in a wide array of chemical transformations, leading to the synthesis of a multitude of complex molecules with significant applications in medicinal chemistry, materials science, and as functional chemical probes. This guide provides an in-depth exploration of the synthetic utility of DMACA, complete with detailed application notes and validated protocols for its use in key organic transformations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [2] |
| CAS Number | 1552-96-1 | [2] |
| Appearance | Powder | [2] |
| Melting Point | 227-228 °C (decomposes) | [2] |
| Solubility | Soluble in various organic solvents |
Core Synthetic Applications
The strategic placement of the dimethylamino group, the carboxylic acid, and the alkene functionality makes DMACA a trifunctional building block, amenable to a variety of synthetic manipulations.
Amide Bond Formation: Accessing Bioactive Scaffolds
The carboxylic acid moiety of DMACA is readily activated for amide bond formation, a critical transformation in the synthesis of peptidomimetics and other biologically active compounds. The electron-donating nature of the dimethylamino group can influence the reactivity of the carboxylic acid, and appropriate selection of coupling agents is key to achieving high yields and purity.
The choice of coupling reagent is paramount for efficient amide bond formation. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their water-soluble byproducts, which simplifies purification[3]. The addition of N-hydroxybenzotriazole (HOBt) is a common strategy to suppress racemization and improve reaction rates by forming a more reactive HOBt ester intermediate[3][4]. A base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component, facilitating its nucleophilic attack.
This protocol details the synthesis of an amide derivative from this compound and a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[3]
-
N-hydroxybenzotriazole (HOBt) (1.2 equiv)[3]
-
Diisopropylethylamine (DIPEA) (2.5 equiv)[3]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (Water, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical-assisted synthesis, optimization, and characterization of silver nanoparticles for antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Application Notes and Protocols: Synthesis and Pharmaceutical Potential of p-(Dimethylamino)cinnamic Acid Derivatives
Introduction: The Therapeutic Promise of Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives represent a privileged class of compounds in medicinal chemistry, naturally occurring in various plants and consumed as dietary phenolic compounds.[1][2] Their core structure, featuring a phenyl ring, an acrylic acid moiety, and an alkene double bond, offers a versatile scaffold for synthetic modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[3][4] Among these, p-(Dimethylamino)cinnamic acid (DMACA) and its derivatives have garnered significant interest due to their potential applications in diverse therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases.[3][5][6]
The incorporation of the dimethylamino group at the para-position of the phenyl ring significantly influences the molecule's electronic properties, enhancing its potential as a pharmacophore. This guide provides a comprehensive overview of the synthesis of DMACA and its derivatives, with a focus on robust and reproducible protocols. Furthermore, it delves into the established and emerging pharmaceutical applications of this compound class, supported by mechanistic insights and authoritative references.
I. Synthesis of this compound and its Derivatives
The primary synthetic route to this compound is the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction between an active methylene compound (malonic acid) and an aldehyde (p-(dimethylamino)benzaldehyde).[7][8][9] This method is favored for its efficiency and applicability to a wide range of substituted benzaldehydes.
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol details the synthesis of this compound from p-(dimethylamino)benzaldehyde and malonic acid, utilizing a piperidine/pyridine catalyst system.
Materials and Reagents:
-
p-(Dimethylamino)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.9 g (0.1 mol) of p-(dimethylamino)benzaldehyde and 12.5 g (0.12 mol) of malonic acid in 100 mL of pyridine.
-
Catalyst Addition: To the stirred solution, add 5 mL of piperidine.
-
Reflux: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of cold water and 20 mL of concentrated hydrochloric acid, while stirring vigorously. A yellow precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 60-70°C.
-
Recrystallization (Optional): For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Yellow crystalline solid |
| Melting Point | 224-226 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.55 (d, J=8.8 Hz, 2H), 7.40 (d, J=15.8 Hz, 1H), 6.70 (d, J=8.8 Hz, 2H), 6.25 (d, J=15.8 Hz, 1H), 2.95 (s, 6H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 168.5, 152.0, 144.5, 130.0, 122.0, 115.5, 112.0, 40.0 |
Diagram: Synthetic Workflow for this compound
Caption: Knoevenagel condensation workflow for DMACA synthesis.
Protocol 2: Synthesis of Ethyl p-(Dimethylamino)cinnamate
Esterification of the carboxylic acid moiety is a common strategy to enhance the lipophilicity and cell permeability of cinnamic acid derivatives. This protocol describes the Fischer esterification of DMACA.
Materials and Reagents:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Suspend 9.55 g (0.05 mol) of this compound in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirred suspension.
-
Reflux: Heat the mixture to reflux (approximately 78°C) for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Yellow solid |
| Melting Point | 74-76 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (d, J=15.9 Hz, 1H), 7.40 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H), 6.20 (d, J=15.9 Hz, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.00 (s, 6H), 1.30 (t, J=7.1 Hz, 3H) |
II. Pharmaceutical Applications of this compound Derivatives
The chemical structure of DMACA derivatives makes them attractive candidates for various therapeutic applications. The electron-donating dimethylamino group and the conjugated system contribute to their biological activities.
Anticancer Activity
Cinnamic acid derivatives have demonstrated therapeutic effects against various cancers, including breast, colon, and lung cancer.[3][10] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[4] For instance, certain cinnamic acid amides and hydrazides have shown significant antitumor efficacy.[3] The introduction of the dimethylamino group can enhance the interaction with biological targets and improve anticancer potency. Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), enzymes that are overexpressed in many cancers and play a crucial role in tumor invasion and metastasis.[6]
Diagram: Simplified Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of DMACA derivatives.
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress, neuroinflammation, and protein aggregation.[5][11] Cinnamic acid derivatives, particularly ferulic and caffeic acids, have shown promise as multi-target agents against Alzheimer's disease.[5] They possess antioxidant and anti-inflammatory properties and can interfere with the aggregation of amyloid-beta plaques.[5][10] The structural similarity of DMACA to these neuroprotective agents suggests its potential in this area. Studies have shown that some cinnamic acid derivatives can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in neuroinflammation.[11]
Antimicrobial Properties
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Cinnamic acid and its derivatives have demonstrated activity against a range of bacteria and fungi.[4][10] Their proposed mechanism of action includes the disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[10] The lipophilicity and electronic properties of DMACA derivatives can be tailored to enhance their antimicrobial potency and spectrum of activity.
Other Potential Applications
-
Antioxidant: The phenolic nature of many cinnamic acid derivatives imparts significant antioxidant activity, which is beneficial in conditions associated with oxidative stress.[1][10]
-
Anti-inflammatory: Cinnamic acid derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their use in inflammatory disorders.[10]
-
Antidiabetic: Some derivatives have been shown to stimulate insulin secretion and improve glucose uptake, indicating potential for diabetes management.[2][10]
Conclusion and Future Directions
This compound and its derivatives are a promising class of compounds with a broad spectrum of potential pharmaceutical applications. The synthetic protocols provided herein offer a robust foundation for the preparation of these molecules, enabling further exploration of their therapeutic potential. Future research should focus on the synthesis of diverse libraries of DMACA derivatives and their systematic evaluation in relevant biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for clinical development.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. bepls.com [bepls.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging p-(Dimethylamino)cinnamic Acid in the Synthesis of Novel Agrochemical Candidates
Introduction: The Strategic Value of Cinnamic Acid Scaffolds in Agrochemical Innovation
Cinnamic acid and its derivatives represent a cornerstone in the development of next-generation agrochemicals.[1][2] These naturally occurring phenylpropanoids exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[3] Their versatile chemical structure allows for extensive synthetic modification, enabling the creation of novel compounds with enhanced efficacy and improved environmental profiles. Among these derivatives, p-(Dimethylamino)cinnamic acid stands out as a particularly valuable building block for the synthesis of potential agrochemicals.[4] The presence of the electron-donating dimethylamino group can significantly influence the molecule's electronic properties, potentially enhancing its biological activity and metabolic stability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel agrochemical candidates. We will delve into the rationale behind its use, present detailed protocols for its conversion into amides and esters, and discuss the potential applications of the resulting compounds in agriculture.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1552-96-1 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₃NO₂ | Sigma-Aldrich |
| Molecular Weight | 191.23 g/mol | Sigma-Aldrich |
| Appearance | Yellow to beige crystalline powder | Sigma-Aldrich |
| Melting Point | 227-228 °C (decomposes) | Sigma-Aldrich |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
Synthetic Pathways: From this compound to Bioactive Derivatives
The carboxylic acid moiety of this compound is the primary site for synthetic modification, allowing for the formation of esters and amides. These functional groups are prevalent in a vast array of biologically active molecules, including many commercialized agrochemicals. The synthesis of cinnamic acid amides and esters has been shown to yield compounds with significant antifungal and herbicidal activities.[1][5]
Workflow for Agrochemical Candidate Synthesis
Caption: Synthetic workflow from this compound to potential agrochemicals.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound amides and esters. These protocols are designed to be robust and adaptable for the generation of a diverse library of candidate compounds for agrochemical screening.
Protocol 1: Synthesis of N-Aryl/Alkyl-p-(Dimethylamino)cinnamamides via Amide Coupling
Rationale: The formation of an amide bond is a cornerstone of medicinal and agrochemical synthesis. This protocol utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is known for its efficiency and the ease of removal of its urea byproduct. The addition of an activator, such as 4-(Dimethylamino)pyridine (DMAP), can further enhance the reaction rate. This method is versatile and can be used to couple this compound with a wide range of primary and secondary amines to generate a library of cinnamamides for screening.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Addition of Amine: To the stirred solution, add the desired amine (1.1 eq).
-
Activation: Add DMAP (0.1 eq) to the mixture.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl/alkyl-p-(Dimethylamino)cinnamamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound Esters via Steglich Esterification
Rationale: Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for acid-sensitive substrates. This protocol employs a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or EDC, and a catalytic amount of DMAP. This method is highly effective for coupling this compound with a variety of alcohols, including primary, secondary, and sterically hindered ones, to produce a diverse range of esters for agrochemical evaluation.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add DCC or EDC (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel.
-
Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications and Biological Significance
The amides and esters synthesized from this compound are promising candidates for a range of agrochemical applications.
-
Fungicides: Cinnamic acid derivatives have been shown to inhibit fungal growth by disrupting the cell membrane and inhibiting key enzymes.[6][7] The introduction of the p-(dimethylamino) group may enhance this activity.
-
Herbicides: Certain cinnamamides have demonstrated significant inhibitory effects on plant growth.[5] The synthesized derivatives can be screened for their phytotoxic effects on various weed species.
-
Insecticides: Ester derivatives of cinnamic acid have shown larvicidal activity against important insect pests.[8] The library of esters generated from this compound can be evaluated for their insecticidal potential.
Structure-Activity Relationship (SAR) Considerations
The systematic synthesis of a library of amides and esters allows for the exploration of structure-activity relationships. By varying the amine or alcohol component, researchers can probe the effects of steric and electronic properties on biological activity. For instance, the introduction of halogenated or other electron-withdrawing groups on the aryl ring of the amine or alcohol could modulate the compound's potency and spectrum of activity.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel agrochemical candidates. The protocols outlined in these application notes provide a robust framework for the generation of diverse libraries of cinnamamides and cinnamic esters. Through systematic synthesis and biological screening, new and effective fungicides, herbicides, and insecticides can be discovered, contributing to the development of sustainable agricultural practices.
References
- 1. researchgate.net [researchgate.net]
- 2. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 3. US4571432A - Preparation of cinnamic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing p-(Dimethylamino)cinnamic Acid as a Novel pH Indicator for Acid-Base Titrations
Introduction: Unveiling a Candidate Indicator
In the field of analytical chemistry, the precise determination of the equivalence point in acid-base titrations is paramount. This is conventionally achieved using pH indicators, which are weak acids or bases that exhibit a distinct color change over a narrow pH range.[1][2] While a canon of established indicators exists, the exploration of novel compounds with unique properties offers new possibilities for specialized applications.
p-(Dimethylamino)cinnamic acid (p-DMACA) is a derivative of cinnamic acid, an organic compound naturally found in many plants.[3] Structurally, p-DMACA possesses a rich, conjugated system composed of a phenyl ring, a propenoic acid group, and a powerful electron-donating dimethylamino group.[4] This extended π-electron system is responsible for its chromophoric properties and suggests a strong potential for pH-dependent color changes (halochromism). Its documented "interesting optical properties" and use as a fluorescent probe further support its candidacy as a visual indicator.[5][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of p-DMACA as a pH indicator. We will delve into the mechanism of its action, provide detailed protocols for its preparation and use in a classic titration, and offer insights into its performance.
The Chemistry of Color: Mechanism of Action
The functionality of p-DMACA as a pH indicator is rooted in the reversible protonation and deprotonation of its carboxylic acid group. The molecule's color is a direct consequence of the extent of electronic conjugation across its structure.
-
In Acidic Conditions (Protonated Form): At low pH, the carboxylic acid group is protonated (-COOH). The molecule exists in its acidic form, which absorbs light at a specific wavelength, resulting in its characteristic acidic color (typically light yellow).
-
In Basic Conditions (Deprotonated Form): As the pH increases, a proton is abstracted from the carboxylic acid, forming the carboxylate anion (-COO⁻). This deprotonation alters the electronic landscape of the entire conjugated system, shifting the absorption maximum (a bathochromic or hypsochromic shift) and causing a distinct visual color change.
This equilibrium between the protonated (HIn) and deprotonated (In⁻) forms is the basis for its function as an indicator.[1]
Caption: Reversible protonation of p-DMACA.
Key Properties and Data
A summary of the essential properties of this compound is provided below. It is crucial to note that while physical properties are well-documented, the precise pKa and transition range are not widely published. The range provided is an expert estimation based on chemical principles.
| Property | Value | Source(s) |
| Chemical Name | 3-[4-(dimethylamino)phenyl]prop-2-enoic acid | [4][7] |
| CAS Number | 1552-96-1 | [4][8] |
| Molecular Formula | C₁₁H₁₃NO₂ | [7][9] |
| Molecular Weight | 191.23 g/mol | [9] |
| Appearance | Yellow to beige crystalline powder | [8] |
| Melting Point | 227-228 °C (decomposes) | |
| Solubility | Soluble in Ethanol, DMSO, Acetone, Chloroform; Sparingly soluble in water. | [5][8] |
| Estimated pH Range | ~ 4.5 – 6.5 | N/A |
| Estimated Color | Yellow (Acidic) to Colorless/Pale Yellow (Basic) | N/A |
Disclaimer: The pH range and color transition are estimations derived from the known pKa of cinnamic acid (~4.44) and the electronic-donating effect of the para-dimethylamino group, which is expected to slightly increase the pKa. This positions p-DMACA as a potential alternative to indicators like Methyl Red (pH 4.4-6.2). Empirical validation is strongly recommended.
Experimental Protocols
Protocol 1: Preparation of 0.1% (w/v) p-DMACA Indicator Solution
This protocol details the preparation of a stock solution of the indicator, suitable for use in various titrations.
Rationale: Ethanol is selected as the solvent due to the high solubility of p-DMACA in it, in contrast to its poor solubility in water.[5][8] A 0.1% concentration is typical for many indicators to ensure a visible color change without contributing significantly to the acidity or basicity of the solution being titrated.
Materials:
-
This compound (CAS: 1552-96-1)
-
95% Ethanol (Reagent Grade)
-
100 mL Volumetric Flask
-
Analytical Balance
-
Spatula and Weighing Paper
Procedure:
-
Weighing: Accurately weigh out 0.10 g of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder into a 100 mL volumetric flask.
-
Solvent Addition: Add approximately 70-80 mL of 95% ethanol to the flask.
-
Mixing: Swirl the flask gently until all the solid has completely dissolved. A brief period in an ultrasonic bath can expedite this process if needed.
-
Dilution to Volume: Once dissolved, carefully add 95% ethanol up to the 100 mL calibration mark.
-
Final Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the indicator solution in a well-sealed, clearly labeled amber glass bottle at room temperature, away from direct light.
Protocol 2: Titration of Hydrochloric Acid (Strong Acid) with Sodium Hydroxide (Strong Base)
This self-validating protocol allows for the direct assessment of p-DMACA's performance as an indicator. The theoretical equivalence point for a strong acid-strong base titration is at pH 7.0, which falls within the estimated transition range of p-DMACA.
Materials:
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1% p-DMACA Indicator Solution
-
250 mL Erlenmeyer Flasks (x3)
-
50 mL Burette
-
25 mL Volumetric Pipette
-
Pipette Bulb
-
Burette Stand and Clamp
-
White tile or paper (for background)
Caption: Experimental workflow for titration using p-DMACA.
Procedure:
-
Burette Preparation: Rinse a 50 mL burette first with deionized water and then twice with small portions of the 0.1 M NaOH solution. Fill the burette with 0.1 M NaOH, ensuring no air bubbles are trapped in the tip.
-
Analyte Preparation: Using a volumetric pipette, transfer 25.0 mL of 0.1 M HCl into a 250 mL Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of the 0.1% p-DMACA indicator solution to the HCl in the flask. The solution should turn a distinct yellow color.
-
Initial Reading: Record the initial volume of the NaOH solution in the burette to two decimal places. Place a white tile or paper under the flask to make the color change easier to observe.
-
Titration: Slowly add the NaOH from the burette to the flask while continuously swirling the flask to ensure thorough mixing. As the equivalence point is approached, the color will begin to fade more slowly upon addition of the base.
-
Endpoint Detection: The endpoint is reached when a single drop of NaOH causes a persistent change from yellow to colorless (or a very pale, stable yellow).
-
Final Reading: Record the final volume of NaOH in the burette.
-
Replication: Repeat the titration at least two more times to ensure the results are precise and reproducible. The volumes of NaOH used should agree within ±0.10 mL.
Best Practices and Troubleshooting
-
Indistinct Endpoint: If the color change is gradual or difficult to pinpoint, try adjusting the number of indicator drops. Using too much indicator can broaden the transition range.
-
Indicator Precipitation: While unlikely in this aqueous-ethanolic mixture, if the indicator precipitates, it suggests a solubility issue. Preparing a fresh, slightly more dilute indicator solution may be necessary.
-
Suitability for Other Titrations: The estimated pH range of 4.5-6.5 makes p-DMACA most suitable for titrations of a strong acid with a strong base, or a strong acid with a weak base (where the equivalence point is acidic). It is likely unsuitable for titrations of a weak acid with a strong base, where the equivalence point is in the alkaline range (e.g., pH 8-10).
Conclusion
This compound presents itself as a promising, though not yet fully characterized, pH indicator. Its distinct chemical structure, with an extensive conjugated system, provides a sound mechanistic basis for its observed halochromic properties. The protocols outlined in this note provide a robust framework for researchers to prepare, utilize, and validate p-DMACA in a laboratory setting. While further studies are needed to precisely define its pKa and transition range, its performance in a strong acid-strong base titration can be empirically confirmed, offering a valuable addition to the analytical chemist's toolkit.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chart of pH Indicator Ranges [sciencecompany.com]
- 3. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 4-(Dimethylamino)cinnamic acid | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 9. This compound (CAS 1552-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Versatile Role of p-(Dimethylamino)cinnamic Acid in the Synthesis of Advanced Dyes and Pigments: An Application and Protocol Guide
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of p-(Dimethylamino)cinnamic acid (DMACA) as a versatile precursor in the synthesis of a wide array of dyes and pigments. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, strategic considerations for reaction pathways, and detailed, field-tested protocols for the creation of high-performance colorants.
Introduction to this compound: A Powerful Building Block
This compound is an aromatic carboxylic acid characterized by a dimethylamino group at the para position of the phenyl ring, conjugated to a propenoic acid moiety. This unique structure, featuring a strong electron-donating group (the dimethylamino moiety) and an electron-withdrawing/modifiable group (the carboxylic acid), makes it a highly valuable and versatile starting material for the synthesis of various classes of dyes, including styryl, coumarin, and azo dyes. The extended π-conjugation in its derivatives is the foundation for their vibrant colors and interesting photophysical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 227-228 °C (decomposes) | |
| Solubility | Soluble in dioxane | |
| CAS Number | 1552-96-1 | [1] |
Strategic Pathways for Dye Synthesis from DMACA
The carboxylic acid group of DMACA is the key to its versatility. While not always directly reactive in common dye-forming condensations, it can be readily modified to generate more reactive intermediates. This guide will focus on three primary synthetic strategies:
-
Reduction to p-(Dimethylamino)cinnamaldehyde: The aldehyde derivative is a direct precursor for Knoevenagel condensation, leading to the formation of styryl and methine dyes.
-
Esterification and Amidation: The carboxylic acid can be activated and reacted with hydroxyl or amino groups on other molecules to form larger, functionalized dye structures.
-
Conversion to an Amino Group: Through reactions like the Curtius or Schmidt rearrangement, the carboxylic acid can be converted to an amine, opening the door to the synthesis of azo dyes via diazotization and coupling.
Caption: Synthetic pathways from DMACA to various dye classes.
PART 1: Synthesis of Styryl Dyes via p-(Dimethylamino)cinnamaldehyde
Styryl dyes are characterized by a diarylethene chromophore and are known for their strong fluorescence and solvatochromism. The key intermediate for their synthesis from DMACA is p-(Dimethylamino)cinnamaldehyde.
Protocol 1.1: Reduction of this compound to p-(Dimethylamino)cinnamaldehyde
Principle: The carboxylic acid is selectively reduced to the aldehyde. A common method involves conversion to an acid chloride followed by reduction.
Materials:
-
This compound (DMACA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend DMACA (1 equivalent) in anhydrous DCM. Add a catalytic amount of anhydrous DMF. Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude p-(dimethylamino)cinnamoyl chloride can be used directly in the next step.
-
Reduction to Aldehyde: Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in anhydrous THF.
-
Slowly add the hydride solution to the acid chloride solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain p-(Dimethylamino)cinnamaldehyde.[2]
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show a characteristic aldehyde proton signal around 9.6 ppm.[3][4]
Protocol 1.2: Knoevenagel Condensation for Styryl Dye Synthesis
Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[5] This reaction extends the conjugated system, leading to a colored compound.
Materials:
-
p-(Dimethylamino)cinnamaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve p-(Dimethylamino)cinnamaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Caption: Workflow for the synthesis of styryl dyes via Knoevenagel condensation.
PART 2: Synthesis of Azo Dyes from DMACA Derivatives
Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (-N=N-). To synthesize azo dyes from DMACA, the carboxylic acid group must first be converted into an amino group.
Protocol 2.1: Conversion of DMACA to p-Aminostyryldimethylamine (Hypothetical Route)
Principle: The Curtius rearrangement provides a route to convert carboxylic acids to amines. The acid is first converted to an acyl azide, which then rearranges to an isocyanate upon heating, and is subsequently hydrolyzed to the amine.
Materials:
-
This compound (DMACA)
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Tert-butanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Acyl Chloride Formation: Prepare p-(dimethylamino)cinnamoyl chloride from DMACA as described in Protocol 1.1.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in anhydrous acetone and cool to 0 °C.
-
Slowly add a solution of sodium azide (1.5 equivalents) in a minimal amount of water, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Curtius Rearrangement: Carefully add tert-butanol to the reaction mixture and heat to reflux. The acyl azide will rearrange to the isocyanate, which is then trapped by the tert-butanol to form a Boc-protected amine.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Deprotection: Treat the residue with concentrated hydrochloric acid to remove the Boc protecting group and hydrolyze the intermediate to form the amine hydrochloride salt.
-
Neutralize with a base (e.g., NaOH) and extract the free amine with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product.
Protocol 2.2: Diazotization and Azo Coupling
Principle: The synthesized aromatic amine is converted to a diazonium salt at low temperatures, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component).[6]
Materials:
-
p-Aminostyryldimethylamine (or other aromatic amine like p-aminocinnamic acid)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
Procedure:
-
Diazotization: Dissolve the aromatic amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C. Stir for an additional 15-30 minutes.
-
Coupling: In a separate beaker, dissolve the coupling component (1 equivalent) in an aqueous solution of sodium hydroxide (if it is a phenol) or in a dilute acid (if it is an amine). Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[7]
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.
-
Collect the crude azo dye by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
Caption: Workflow for the synthesis of azo dyes.
PART 3: Synthesis of Coumarin Dyes from DMACA Derivatives
Coumarin dyes are a class of fluorescent dyes with a benzopyran-2-one core structure. The Pechmann condensation is a classic method for their synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[8][9] To utilize DMACA in this synthesis, a derivative such as p-(dimethylamino)phenol would be a suitable starting material.
Protocol 3.1: Pechmann Condensation for Coumarin Dye Synthesis
Principle: An acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin. The electron-donating dimethylamino group on the phenol will activate the ring for electrophilic attack.
Materials:
-
p-(Dimethylamino)phenol
-
Ethyl acetoacetate (or other β-ketoester)
-
Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15 resin)
-
Ethanol
Procedure:
-
In a round-bottom flask, carefully mix p-(dimethylamino)phenol (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Cool the mixture in an ice bath and slowly add the acid catalyst with stirring. For sulfuric acid, a few drops may be sufficient. For a solid acid catalyst like Amberlyst-15, it can be added directly.
-
After the addition of the catalyst, allow the reaction to warm to room temperature and then heat to the desired temperature (this can range from room temperature for highly activated phenols to over 100 °C for less reactive ones), with stirring. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acid.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the purified coumarin dye.
PART 4: Functionalization of Dyes using DMACA
DMACA can also be used to functionalize existing dye or pigment molecules that possess a reactive hydroxyl or amino group. This is achieved through esterification or amidation of the carboxylic acid group of DMACA.
Protocol 4.1: Esterification of a Hydroxyl-Containing Dye with DMACA
Principle: A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid of DMACA, allowing it to react with a hydroxyl group on another molecule to form an ester linkage.[4]
Materials:
-
This compound (DMACA)
-
A hydroxyl-containing dye or pigment
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing dye (1 equivalent), DMACA (1.2 equivalents), and a catalytic amount of DMAP in the anhydrous solvent.
-
Add EDC·HCl (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with dilute acid (to remove DMAP and unreacted EDC byproducts), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting functionalized dye by column chromatography or recrystallization.
Safety and Handling
-
This compound (DMACA): May cause skin, eye, and respiratory irritation.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a fume hood with appropriate PPE.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety protocols for its use and disposal.
-
Diazonium Salts: Can be explosive when dry. Always prepare and use them in a cold solution and do not isolate them in a solid state unless absolutely necessary and with appropriate precautions.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all laboratory safety guidelines.[3]
Conclusion
This compound is a remarkably versatile and powerful building block for the synthesis of a diverse range of dyes and pigments. By leveraging the reactivity of its carboxylic acid group through various chemical transformations, researchers can access a wide array of chromophores with tunable properties. The protocols outlined in this guide provide a solid foundation for the synthesis of styryl, azo, and coumarin dyes, as well as for the functionalization of existing colorants. With a thorough understanding of the underlying chemical principles and adherence to safe laboratory practices, the potential for innovation in dye chemistry using DMACA is vast.
References
- 1. This compound [webbook.nist.gov]
- 2. 4-(Dimethylamino)cinnamaldehyde | 6203-18-5 [chemicalbook.com]
- 3. 4-(Dimethylamino)cinnamaldehyde(6203-18-5) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. scienceasia.org [scienceasia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jbiochemtech.com [jbiochemtech.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
- 11. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Achieving High Spatial Resolution MALDI Imaging with p-(Dimethylamino)cinnamic acid (DMACA) Analogs
Authored by: Senior Application Scientist
Introduction:
Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry (IMS) is a powerful, label-free technique that provides spatial distribution maps of a wide array of molecules, from small metabolites and lipids to large proteins, directly from tissue sections.[1][2] A critical determinant of the quality and resolution of MALDI-IMS data is the choice of the organic matrix, which co-crystallizes with analytes and facilitates their desorption and ionization.[3][4] For researchers pushing the boundaries of spatial resolution to the cellular and subcellular level (≤10 µm), the matrix must form a homogenous layer of microcrystals, exhibit strong absorbance at the laser wavelength, and efficiently transfer energy to the analytes without inducing significant fragmentation.[5][6]
This document provides a detailed guide to the use of p-(Dimethylamino)cinnamic acid (DMACA) and its analogs as advanced matrices for high spatial resolution MALDI imaging. These aminated cinnamic acid analogs (ACAAs) have demonstrated superior performance, particularly for the analysis of lipids and other small molecules, enabling unprecedented spatial fidelity on commercially available mass spectrometry platforms.[1][5][7] We will delve into the rationale behind their use, provide validated, step-by-step protocols for their application, and offer insights gleaned from in-field experience to empower researchers in drug development and life sciences to achieve high-quality, high-resolution molecular images.
The Advantage of DMACA Analogs for High-Resolution Imaging
Conventional MALDI matrices, while effective for general applications, often present limitations when high spatial resolution is the primary objective. Issues such as large crystal size, analyte delocalization, vacuum instability, and the need for high laser energy can compromise image quality and prevent the resolution of fine anatomical features.[5][8] DMACA and its related compounds, such as 4-aminocinnamic acid (ACA), have emerged to overcome many of these challenges.
The superior performance of DMACA and its analogs stems from a combination of advantageous physicochemical properties:
-
High Molar Extinction Coefficient at 355 nm: These matrices strongly absorb the energy from the Nd:YAG lasers commonly used in modern MALDI mass spectrometers. This efficient energy absorption allows for effective desorption and ionization at lower laser fluences.[1][5][7]
-
Reduced Laser Power Requirements: The ability to use lower laser power is a key advantage for high-resolution imaging. It allows for a smaller laser spot size without sacrificing signal intensity, directly translating to higher spatial resolution. For instance, with DMACA, a reduction in laser spot size from ~6 µm to ~4.5 µm has been achieved, enabling true 5 µm spatial resolution without oversampling.[1][7]
-
Formation of Small, Homogeneous Crystals: For high-resolution imaging, the matrix crystal size should be significantly smaller than the desired pixel size to ensure uniform analyte extraction and ionization across the laser spot. Sublimation of DMACA analogs typically produces fine, micrometer-scale crystals ideal for this purpose.[1]
-
Vacuum Stability: DMACA and its analogs are stable under the high vacuum conditions of the mass spectrometer, a crucial property for lengthy imaging experiments.[1][5][8] This contrasts with some matrices that can sublime away during the course of a long acquisition.
-
Enhanced Sensitivity for Key Analyte Classes: DMACA has shown exceptional sensitivity for phospholipids, while ACA is a "soft" matrix that minimizes in-source fragmentation of thermally labile molecules like gangliosides.[1][5][7] This makes them particularly well-suited for lipidomics and metabolomics applications.
-
Dual Polarity Performance: These matrices are effective for detecting analytes in both positive and negative ion modes, providing comprehensive molecular coverage from a single tissue section.[1][7]
Comparative Overview of DMACA Analogs and Conventional Matrices
To illustrate the advantages of DMACA and its analog ACA, the following table summarizes their key properties in comparison to commonly used conventional matrices for lipid and small molecule analysis.
| Matrix | Abbreviation | Primary Analytes | Key Advantages | Limitations |
| This compound | DMACA | Phospholipids, Sulfatides, Small Molecules | High sensitivity at low laser power; Enables ≤5 µm resolution; Vacuum stable; Good dual polarity performance.[1][5][7] | Can cause some fragmentation of highly labile molecules. |
| 4-Aminocinnamic acid | ACA | Gangliosides, Thermally Labile Molecules | "Soft" ionization with minimal fragmentation; High sensitivity for gangliosides.[1][5][7] | Overall sensitivity may be slightly lower than DMACA for some lipid classes. |
| 1,5-Diaminonaphthalene | DAN | Lipids (Negative Ion Mode) | Good performance for negative ion mode lipid analysis.[9] | Outperformed by DMACA in terms of intensity and signal-to-noise at high resolution.[1][7] |
| 2,5-Dihydroxyacetophenone | DHA | Gangliosides, Glycans | A common "soft" matrix. | Outperformed by ACA for ganglioside imaging due to lower sensitivity and higher fragmentation.[1][7] |
Experimental Workflow for High-Resolution MALDI Imaging
The path to generating high-quality, high-resolution MALDI images is a multi-step process where each stage is critical for the final outcome. The following diagram outlines the general workflow.
References
- 1. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 2. Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini Review: Highlight of Recent Advances and Applications of MALDI Mass Spectrometry Imaging in 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. Advances in High-Resolution MALDI Mass Spectrometry for Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Aminated Cinnamic Acids: Advanced Dual-Polarity Matrices for Enhanced MALDI Mass Spectrometry
Introduction: Overcoming the Polarity Challenge in MALDI-MS
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique in modern analytical science, enabling the rapid and sensitive analysis of a wide array of biomolecules. However, a persistent challenge lies in the efficient ionization of diverse analyte classes, which often exhibit preferential ionization in either positive or negative ion mode. This necessitates the use of distinct matrices and separate analytical runs, complicating workflows and consuming precious sample. To address this, a new class of dual-polarity matrices, based on aminated cinnamic acid derivatives, has emerged as a powerful solution.
This comprehensive guide details the application and protocols for two exemplary aminated cinnamic acid matrices: 4-Aminocinnamic Acid (ACA) and 4-(Dimethylamino)cinnamic Acid (DMACA) . These matrices offer exceptional performance in both positive and negative ion modes, streamlining the analysis of peptides, proteins, lipids, and nucleic acids. We will delve into the mechanistic underpinnings of their dual-polarity functionality, provide detailed experimental protocols, and present comparative data to demonstrate their superiority over conventional matrices.
The Aminated Advantage: A Mechanistic Insight into Dual Polarity
The unique dual-polarity ionization capability of aminated cinnamic acids stems from the electronic properties conferred by the amino group substituent on the aromatic ring. This functional group plays a pivotal role in both proton-donating and proton-accepting processes, which are fundamental to ionization in MALDI-MS.
Positive Ion Mode: Enhanced Protonation
In the positive ion mode, the primary ionization mechanism is protonation ([M+H]⁺). The amino group, being electron-donating, increases the proton affinity of the cinnamic acid backbone. This enhanced basicity facilitates the capture of a proton during the laser-induced desorption/ionization event. The matrix readily protonates and then efficiently transfers a proton to the analyte molecule.
Negative Ion Mode: Facile Deprotonation
In the negative ion mode, the formation of [M-H]⁻ ions is dominant. The acidic carboxylic acid proton of the cinnamic acid is the primary site for deprotonation. The presence of the amino group, while electron-donating, can still influence the overall electronic environment of the molecule. More importantly, these matrices can facilitate the abstraction of a proton from acidic analytes. The ability to efficiently absorb laser energy and create a dense plume of matrix and analyte molecules allows for effective deprotonation of analytes that readily form negative ions, such as lipids and nucleic acids.
Featured Aminated Cinnamic Acid Matrices
This guide focuses on two particularly effective aminated cinnamic acid derivatives:
-
4-Aminocinnamic Acid (ACA): A versatile matrix known for its ability to produce high-quality spectra with reduced in-source fragmentation, making it ideal for the analysis of labile molecules.
-
4-(Dimethylamino)cinnamic Acid (DMACA): Characterized by its excellent optical properties and higher sensitivity for a broad range of analytes, especially lipids.[1]
| Matrix | Chemical Structure | Key Advantages |
| 4-Aminocinnamic Acid (ACA) |
| Vacuum stable, high extinction coefficient at 355 nm, high sensitivity for polar lipids, low toxicity, affordable, reduced in-source fragmentation.[1] |
| 4-(Dimethylamino)cinnamic Acid (DMACA) |
| Superior optical properties, higher sensitivity for various lipid classes (phospholipids, sulfatides), allows for lower laser power, reducing potential for analyte degradation.[1] |
Experimental Protocols
The following protocols provide a starting point for utilizing ACA and DMACA for various classes of biomolecules. Optimization may be required based on the specific analyte and instrument used.
Protocol 1: Peptide and Protein Analysis using ACA
This protocol is optimized for peptide mass fingerprinting (PMF) and the analysis of intact proteins up to 30 kDa. ACA's property of reducing fragmentation is particularly beneficial for maintaining the integrity of post-translationally modified peptides.
Materials:
-
4-Aminocinnamic Acid (ACA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), MS grade
-
Ultrapure water
-
Peptide/protein sample (1-10 pmol/µL)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation:
-
Prepare a stock solution of ACA at 10 mg/mL in a 50:50 (v/v) solution of ACN and water containing 0.1% TFA.
-
Vortex thoroughly to dissolve the matrix. If necessary, sonicate for 5-10 minutes.
-
Centrifuge the solution to pellet any undissolved matrix.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the peptide/protein sample with the ACA matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix solution) directly on the MALDI target spot.
-
Pipette up and down gently to ensure thorough mixing.
-
Allow the droplet to air-dry at room temperature. A thin, uniform crystalline spot should form.
-
-
MALDI-TOF MS Analysis:
-
Acquire spectra in both positive and negative reflectron modes.
-
For positive mode, typical mass range is m/z 700-4000 for peptides and m/z 5,000-35,000 for proteins.
-
For negative mode, monitor for deprotonated species, which can be informative for acidic peptides.
-
Workflow for Peptide Analysis with ACA
Caption: Workflow for peptide/protein analysis using ACA matrix.
Protocol 2: Lipid Profiling and Imaging using DMACA
DMACA's high sensitivity makes it an exceptional choice for lipidomics, particularly for MALDI imaging mass spectrometry (IMS). This protocol is suitable for the analysis of a broad range of lipid classes.
Materials:
-
4-(Dimethylamino)cinnamic Acid (DMACA)
-
Chloroform/Methanol (2:1, v/v)
-
Ultrapure water
-
Lipid extract
-
MALDI target plate (for profiling) or tissue section on an ITO slide (for imaging)
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of DMACA in chloroform/methanol (2:1, v/v). A concentration of 10-20 mg/mL is a good starting point.
-
Vortex and sonicate to ensure maximum dissolution.
-
-
Sample Preparation for Profiling (Dried-Droplet):
-
Mix the lipid extract with the DMACA matrix solution in a 1:1 ratio on the MALDI target.
-
Allow the solvent to evaporate completely at room temperature.
-
-
Matrix Application for Imaging (Automated Spraying):
-
For MALDI-IMS, apply the DMACA matrix solution onto the tissue section using an automated sprayer to ensure a uniform, thin coating of fine crystals.
-
Follow the manufacturer's instructions for the sprayer, optimizing parameters such as spray nozzle temperature, flow rate, and the number of passes.
-
-
MALDI-TOF MS Analysis:
-
Acquire spectra in both positive and negative reflectron modes.
-
Positive Mode: Excellent for detecting phosphatidylcholines (PCs), sphingomyelins (SMs), and triacylglycerols (TGs) as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adducts.
-
Negative Mode: Ideal for detecting phosphatidylethanolamines (PEs), phosphatidylinositols (PIs), phosphatidylserines (PSs), and fatty acids as [M-H]⁻ ions.
-
Dual-Polarity Lipid Ionization Pathway with DMACA
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for p-(Dimethylamino)cinnamic Acid Synthesis
Welcome to the technical support center for the synthesis of p-(Dimethylamino)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to optimize your reaction yields and ensure the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions based on established chemical principles.
Q1: Why is my reaction yield for the Knoevenagel condensation of p-dimethylaminobenzaldehyde and malonic acid consistently low?
Low yields in this Knoevenagel condensation can be attributed to several factors, ranging from reagent purity to suboptimal reaction conditions.[1] A systematic approach is crucial for identifying and resolving the root cause.
Possible Causes & Solutions:
-
Catalyst Inactivity: The typically used weak base catalyst (e.g., piperidine, pyridine) may be old, impure, or insufficient to efficiently deprotonate the malonic acid.[2]
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.
-
Solution:
-
Temperature: While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help determine the optimal time for completion and prevent the formation of byproducts from prolonged reaction times.[1]
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Solvent: The polarity of the solvent can significantly influence the reaction.[2] While protic solvents like ethanol can be effective, aprotic polar solvents such as DMF have also demonstrated excellent results.[1][3] Experiment with different solvent systems to find the optimal one for your specific setup.
-
-
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]
-
Solution: If feasible, use a Dean-Stark apparatus to remove water azeotropically, especially if using a solvent like toluene. Ensure all glassware is thoroughly dried before use.
-
-
Impure Reactants: Impurities in the p-dimethylaminobenzaldehyde or malonic acid can interfere with the reaction.[1]
-
Solution: Use reactants of high purity. If necessary, purify the starting materials before use.
-
Q2: I am observing significant amounts of a side product. What could it be and how can I minimize its formation?
The most common side reaction is the self-condensation of the aldehyde, particularly when a strong base is used.[2] Another possibility is the Michael addition of malonic acid to the newly formed this compound.
Minimizing Side Products:
-
Choice of Base: Employ a weak base catalyst like piperidine or pyridine to avoid self-condensation of the aldehyde.[2]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde might sometimes help to drive the reaction to completion and minimize side reactions involving the active methylene compound.[2]
-
Reaction Monitoring: As mentioned previously, closely monitor the reaction with TLC to stop it once the starting material is consumed, preventing further reactions of the product.
Q3: My final product is difficult to purify. What are the best recrystallization solvents?
The choice of recrystallization solvent is critical for obtaining a pure product.
Recommended Solvents & Techniques:
-
Ethanol or Ethanol/Water Mixtures: Ethanol is a commonly used solvent for recrystallizing cinnamic acid derivatives.[1] A mixture of ethanol and water can also be effective, where the product is dissolved in hot ethanol and water is added dropwise until turbidity is observed, followed by slow cooling.
-
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of the appropriate hot solvent.
-
If impurities are present, hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q4: What are the primary synthetic routes to this compound?
The most common and practical methods for synthesizing cinnamic acids and their derivatives are the Perkin reaction and the Knoevenagel condensation .[4]
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (p-dimethylaminobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[5][6]
-
Knoevenagel Condensation: This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[4][7] This is often the preferred method for laboratory-scale synthesis due to milder reaction conditions.
Q5: How does the Knoevenagel condensation mechanism work for this synthesis?
The Knoevenagel condensation proceeds through a series of well-defined steps:
-
Deprotonation: The weak base catalyst removes a proton from the active methylene group of malonic acid to form a nucleophilic enolate ion.[8]
-
Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the p-dimethylaminobenzaldehyde, forming a tetrahedral intermediate.[8]
-
Dehydration: Following a proton transfer, a molecule of water is eliminated, leading to the formation of the α,β-unsaturated product, this compound.[8] Subsequent decarboxylation occurs if malonic acid is used.[7]
Q6: What are the key safety precautions when handling the reagents for this synthesis?
It is imperative to follow standard laboratory safety procedures.
-
p-Dimethylaminobenzaldehyde: Can be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Malonic Acid: Causes skin and eye irritation.
-
Piperidine/Pyridine: These are flammable and toxic liquids. Handle them in a well-ventilated fume hood.
-
Acetic Anhydride (for Perkin reaction): Corrosive and a lachrymator. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol provides a general procedure for the synthesis. Optimization of specific parameters may be required.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Dimethylaminobenzaldehyde | 149.19 | 1.49 g | 0.01 |
| Malonic Acid | 104.06 | 1.15 g | 0.011 |
| Piperidine | 85.15 | 0.1 mL | ~0.001 |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add p-dimethylaminobenzaldehyde (1.49 g, 0.01 mol) and malonic acid (1.15 g, 0.011 mol).
-
Add ethanol (20 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (0.1 mL) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).
-
Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Further cool the flask in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be purified by recrystallization from ethanol.[1]
Visualizations
Reaction Mechanism: Knoevenagel Condensation
Caption: Mechanism of this compound synthesis.
Experimental Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude p-(Dimethylamino)cinnamic Acid
Welcome to the technical support guide for the purification of crude p-(Dimethylamino)cinnamic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound synthesized via the Knoevenagel condensation?
A1: Crude this compound from a Knoevenagel condensation of p-dimethylaminobenzaldehyde and malonic acid may contain unreacted starting materials.[1][2] Side products from condensation reactions can also be present.[3] Improper handling or storage might also lead to degradation products.
Q2: Which purification methods are most effective for crude this compound?
A2: The primary and most effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The selection of the method hinges on the specific impurities present, the quantity of the crude material, and the desired final purity and yield.[4]
Q3: What is the expected melting point of pure this compound?
A3: Pure this compound typically has a melting point in the range of 227-228 °C (with decomposition).[5][6] A melting point that is significantly lower or has a broad range is indicative of impurities.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be employed to assess purity. High-Performance Liquid Chromatography (HPLC) is a quantitative method for determining the purity of cinnamic acid derivatives.[7] For a quick qualitative check, Thin Layer Chromatography (TLC) is very effective.[4][8] Additionally, a sharp melting point range is a good indicator of a pure compound.[9]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[10] An ideal solvent will dissolve the compound and impurities at a high temperature but only the impurities at a low temperature, allowing the desired compound to crystallize.[11]
Issue 1: Low Crystal Yield After Recrystallization
-
Possible Cause: Using too much solvent can cause a substantial amount of the product to stay dissolved in the mother liquor even after cooling.[9]
-
Solution: Employ the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated as it cools, maximizing crystal formation.[10]
-
Pro-Tip: If you've added too much solvent, you can carefully evaporate some of it to concentrate the solution before allowing it to cool again.
Issue 2: Oily Residue or No Crystals Form Upon Cooling
-
Possible Cause 1: The cooling process is happening too quickly, which can favor the formation of an oil over crystals.
-
Solution 1: Allow the solution to cool to room temperature slowly and undisturbed. If crystals still do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can initiate crystallization.[10]
-
Possible Cause 2: The presence of impurities can inhibit crystal lattice formation.
-
Solution 2: An initial purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, may be necessary to remove impurities that hinder crystallization.
Issue 3: Crystals are Colored
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[12] Be cautious not to add too much, as it can also adsorb the desired product and reduce the yield.
Acid-Base Extraction
This technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents at various pH levels.[13][14] Since this compound is a carboxylic acid, it can be converted to its water-soluble salt form.
Issue 1: Poor Separation Between Layers in the Separatory Funnel
-
Possible Cause: An emulsion has formed at the interface of the aqueous and organic layers, often due to vigorous shaking.
-
Solution: Allow the separatory funnel to stand undisturbed for a period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break up the emulsion.
Issue 2: Low Recovery of Product After Acidification
-
Possible Cause 1: Incomplete extraction of the carboxylate salt into the aqueous layer.
-
Solution 1: Perform multiple extractions with the basic solution to ensure all the this compound has been converted to its salt and moved to the aqueous layer.
-
Possible Cause 2: Insufficient acidification to precipitate the carboxylic acid.
-
Solution 2: Add the acid dropwise while stirring and monitor the pH with litmus paper or a pH meter to ensure complete precipitation. Cooling the solution in an ice bath can further decrease the solubility of the product and improve recovery.[14]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (the eluent).[15]
Issue 1: Poor Separation of Compounds (Overlapping Bands)
-
Possible Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components.[4]
-
Solution: Use Thin Layer Chromatography (TLC) to test various solvent systems and find one that provides good separation between this compound and its impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Pro-Tip: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can often provide better separation for complex mixtures.
Issue 2: The Compound is Stuck on the Column
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to protonate the carboxylic acid and reduce its interaction with the silica gel, allowing it to elute more effectively.
Experimental Protocols & Data
Protocol 1: Recrystallization from Ethanol-Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.[16]
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolve: Dissolve the crude product in an organic solvent like dichloromethane.
-
Extract: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel to mix the layers.[14]
-
Separate: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer, while neutral organic impurities will remain in the organic layer.[13]
-
Isolate: Drain the aqueous layer into a clean flask.
-
Precipitate: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the solution is acidic. The pure this compound will precipitate out.
-
Collect: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [17] |
| Molecular Weight | 191.23 g/mol | [6][17] |
| Appearance | Yellow to beige crystalline powder | [5] |
| Melting Point | 227-228 °C (decomposes) | [5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1552-96-1 CAS MSDS (4-(Dimethylamino)cinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(Dimethylamino)cinnamic acid 99 1552-96-1 [sigmaaldrich.com]
- 7. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 13. magritek.com [magritek.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. isca.me [isca.me]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. This compound (CAS 1552-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing p-(Dimethylamino)cinnamic Acid (DMACA) as a MALDI Matrix
Welcome to the technical support center for p-(Dimethylamino)cinnamic acid (DMACA), a high-performance matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring you achieve optimal performance in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when using DMACA as a MALDI matrix. The solutions provided are based on established protocols and a deep understanding of the underlying chemical principles.
Question: Why am I observing low signal intensity or poor sensitivity for my analytes, especially lipids?
Possible Causes and Solutions:
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Suboptimal Matrix-to-Analyte Ratio: An incorrect ratio can lead to either suppression of analyte signal or insufficient energy transfer. The ideal molar ratio of matrix to analyte is typically in the range of 1000:1 to 10,000:1[1].
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Actionable Advice: Prepare a dilution series of your analyte and mix with a fixed concentration of DMACA solution to empirically determine the optimal ratio. Start with a 1:1 (v/v) mixture of your analyte solution and the DMACA matrix solution. If the signal is weak, try diluting your analyte solution 10-fold and 100-fold.
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Inhomogeneous Crystal Formation: The quality of the co-crystallization of the matrix and analyte is critical for efficient desorption and ionization. Large, uneven crystals can lead to "hot spots" and inconsistent signal.
-
Actionable Advice:
-
Solvent Composition: The choice of solvent significantly impacts crystal formation[2]. A common solvent system for DMACA is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA) (e.g., 70:30 ACN:H₂O with 0.1% TFA). Experiment with different solvent ratios to achieve finer, more uniform crystals.
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Spotting Technique: The "dried-droplet" method is common, but can sometimes lead to a "coffee ring" effect[3]. Consider alternative methods like the "thin-layer" or "sandwich" method. For the thin-layer method, a small volume of matrix solution is first spotted and allowed to dry, followed by the application of the analyte solution[3].
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-
-
Incorrect Laser Fluence: DMACA's high extinction coefficient at 355 nm means it can effectively absorb laser energy, often requiring lower laser power compared to other matrices[4][5][6]. Using excessive laser power can lead to analyte fragmentation and signal suppression.
-
Actionable Advice: Start with a low laser power setting and gradually increase it until you observe a good signal-to-noise ratio without significant fragmentation. The optimal laser energy should be just above the ionization threshold.
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Question: I'm seeing a high chemical background or matrix-related peaks in the low mass range (m/z < 500), which is interfering with my low molecular weight analytes.
Possible Causes and Solutions:
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Matrix Purity: Impurities in the DMACA matrix can contribute to background noise.
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Actionable Advice: If you suspect your matrix is impure, recrystallization can significantly improve its quality. A general procedure for recrystallizing cinnamic acid derivatives involves dissolving the matrix in a hot solvent mixture (e.g., 90% ACN with 0.1% acetic acid) and allowing it to slowly cool to form pure crystals[7].
-
-
Matrix Cluster Formation: Cinnamic acid-based matrices can form clusters, especially in the presence of alkali metal salts[8].
-
Actionable Advice:
-
Use High-Purity Solvents and Reagents: Ensure your solvents and any additives are of the highest purity to minimize salt contamination.
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Sample Desalting: If your sample contains salts, detergents, or buffers, it is crucial to remove them prior to MALDI analysis[9]. Techniques like ZipTip desalting are effective for peptide and small molecule samples[9].
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Matrix Additives: The addition of certain ammonium salts, like ammonium monobasic phosphate or ammonium dibasic citrate, to the matrix solution can help suppress matrix cluster formation and reduce adducts[10][11].
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Question: My results are not reproducible from spot to spot on the MALDI plate. What can I do to improve this?
Possible Causes and Solutions:
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Inconsistent Spotting Volume and Technique: Manual spotting can introduce variability.
-
Actionable Advice: Use a calibrated pipette and try to deposit the same volume for each spot. Automated spotting systems can significantly improve reproducibility.
-
-
Heterogeneous Crystallization: As mentioned earlier, this is a major cause of irreproducibility.
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Actionable Advice: In addition to optimizing solvent composition, consider using a matrix solution with additives that promote more uniform crystallization. The rate of solvent evaporation also plays a role; rapid evaporation, for instance under a stream of nitrogen, can sometimes lead to smaller, more uniform crystals[12].
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Workflow for Troubleshooting Poor DMACA Performance
Caption: Troubleshooting workflow for DMACA matrix performance.
Frequently Asked Questions (FAQs)
Q1: What types of analytes are most suitable for analysis with DMACA?
DMACA has shown exceptional performance for the analysis of lipids, particularly phospholipids and sulfatides, in both positive and negative ion modes[4][5]. Its ability to provide high sensitivity at lower laser energies makes it ideal for high spatial resolution MALDI imaging mass spectrometry (IMS) of lipids in tissue samples[4][6]. While it is primarily recognized for lipid analysis, its properties may also be beneficial for other classes of small molecules.
Q2: What are the main advantages of DMACA over other common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)?
Compared to conventional matrices, DMACA offers several key advantages:
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Higher Sensitivity for Lipids: It often provides superior signal intensity for various lipid classes compared to matrices like DAN and DHA[4][5].
-
Lower Required Laser Power: Due to its high extinction coefficient at 355 nm, DMACA allows for the use of lower laser energies, which minimizes in-source fragmentation of thermally labile molecules and reduces tissue damage in IMS experiments[4][5].
-
Vacuum Stability: DMACA is a vacuum-stable matrix, which is a significant advantage over some other matrices used for high-resolution imaging that may be volatile under vacuum[5][6].
-
Suitability for High Spatial Resolution Imaging: The ability to use lower laser power without compromising sensitivity allows for a smaller laser spot size, enabling true high spatial resolution imaging (e.g., 5 µm pixel size)[4][6].
Q3: How should I prepare my DMACA matrix solution?
A standard starting point for a DMACA matrix solution is a concentration of 10 mg/mL. The solvent system is crucial for good performance. A commonly used solvent is a mixture of acetonitrile (ACN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA). A typical ratio is 70:30 (ACN:H₂O, v/v).
Step-by-Step Protocol for DMACA Matrix Solution Preparation (10 mg/mL):
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Weigh out 10 mg of high-purity DMACA.
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Prepare a 1 mL solvent mixture of 700 µL ACN, 300 µL ultrapure water, and 1 µL TFA.
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Add the solvent to the DMACA and vortex thoroughly until the matrix is completely dissolved.
-
It is recommended to prepare the matrix solution fresh daily for the best results[13]. If needed, the solution can be stored at 4°C for a few days, but should be vortexed well before use.
Q4: Can I use additives with my DMACA matrix solution?
Yes, additives can be beneficial. As with other cinnamic acid derivatives, the presence of salts can lead to the formation of adducts and matrix clusters. To mitigate this, especially when analyzing samples that may have residual salts, you can add an ammonium salt to your matrix solution. For example, adding ammonium monobasic phosphate to a final concentration of 1-10 mM in the matrix solution can help reduce sodium and potassium adducts and suppress matrix clusters, thereby improving the signal-to-noise ratio for your analyte[11].
Q5: What is the optimal storage condition for solid DMACA and its solutions?
Solid, high-purity DMACA should be stored in a cool, dark, and dry place. A desiccator at room temperature is suitable.
DMACA matrix solutions are best prepared fresh before each experiment. If you need to store a solution, keep it in a tightly sealed vial at 4°C and protect it from light. It is advisable to discard the solution after a few days, as degradation or solvent evaporation can affect its performance.
Summary of Recommended DMACA Preparation and Application Parameters
| Parameter | Recommendation | Rationale |
| DMACA Purity | >98%; Recrystallize if necessary. | Impurities contribute to background noise and inconsistent crystallization[7]. |
| Concentration | 10 mg/mL (starting point) | Provides a sufficient excess of matrix for optimal energy transfer[1]. |
| Solvent System | 70:30 ACN:H₂O + 0.1% TFA | Balances solubility and promotes the formation of fine, homogeneous crystals[2]. |
| Additives | 1-10 mM Ammonium Phosphate | Suppresses alkali adducts and matrix clusters, improving S/N[11]. |
| Matrix:Analyte Ratio | 1000:1 to 10,000:1 (molar) | Ensures efficient energy transfer and prevents analyte signal suppression[1]. |
| Spotting Method | Dried-droplet, Thin-layer, or Sandwich | Method should be chosen to optimize crystal homogeneity[3]. |
| Laser Wavelength | 355 nm (Nd:YAG) | DMACA has a high extinction coefficient at this wavelength[4][5]. |
| Laser Fluence | Minimal energy above ionization threshold | Prevents analyte fragmentation and sample damage[4][6]. |
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice | PLOS One [journals.plos.org]
- 3. proteochem.com [proteochem.com]
- 4. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 11. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Technical Support Center: p-(Dimethylamino)cinnamic acid (DMACA)
Welcome to the technical support guide for p-(Dimethylamino)cinnamic acid (DMACA). This document is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions regarding the handling and stability of DMACA in solution. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, or DMACA, is an organic compound featuring a cinnamic acid backbone substituted with a dimethylamino group at the para position of the phenyl ring.[1][2] Its conjugated system of double bonds gives it interesting optical properties, making it useful in the synthesis of dyes, fluorescent probes, and sensors.[1] It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] In skincare and cosmetics, it finds use for its ability to absorb UV light, offering potential skin protection.[1][3]
Q2: Why is the stability of DMACA in solution a critical concern?
The stability of DMACA is paramount because its chemical integrity is directly linked to its experimental performance. Like many cinnamic acid derivatives, DMACA is susceptible to specific degradation pathways that can alter its structure and, consequently, its physical, chemical, and biological properties.[4] The primary stability concern is light-induced isomerization, which can lead to inconsistent assay results, loss of activity, and shifts in spectroscopic profiles. Degradation can lead to the formation of impurities that may interfere with your experiments or have unintended biological effects.
Q3: What are the primary factors that affect DMACA stability in solution?
The three primary factors affecting the stability of DMACA in solution are:
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Light Exposure: Ultraviolet (UV) light is the most significant factor, causing a structural change from the stable trans-isomer to the less stable cis-isomer.[5][6]
-
Solvent and pH: The choice of solvent impacts solubility and can influence degradation rates. While the parent compound, cinnamic acid, is relatively stable across a wide pH range (3-11), extreme pH values should be avoided.[7][8][9]
-
Temperature and Storage Duration: Elevated temperatures can accelerate degradation, and long-term storage, even under ideal conditions, can lead to a gradual decline in compound integrity.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your work with DMACA solutions.
Q4: My DMACA solution has changed color (e.g., turned yellow or tan). What is happening and is it still usable?
Causality: The solid form of DMACA is typically a yellow to beige crystalline powder.[10] A noticeable color change or darkening in your solution is often an indicator of chemical degradation. While a slight yellow tint may be normal depending on the solvent and concentration, a progressive change suggests the formation of degradation products. This can be caused by oxidation or other decomposition pathways accelerated by improper storage (e.g., exposure to light and air).
Actionable Solution:
-
Discard the Solution: Do not use a solution that has visibly changed color, as the presence of unknown degradation products can compromise your results.
-
Prepare Fresh Solution: Prepare a new solution from solid stock.
-
Evaluate Storage Conditions: Ensure your solutions are stored protected from light in tightly sealed containers and at the recommended temperature (see Q6). Consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
Q5: I'm observing inconsistent results in my biological or chemical assay. Could my DMACA stock be the problem?
Causality: This is a classic symptom of compound instability, most commonly due to photoisomerization . DMACA, like its parent cinnamic acid, exists as trans and cis geometric isomers.[4][11][12] The trans isomer is thermodynamically more stable and is the form typically supplied commercially.[5][6] However, upon exposure to UV light (including ambient lab lighting over time), the double bond in the acrylic acid side chain can absorb energy and rotate, converting the trans isomer into the cis isomer. These isomers have different shapes and physicochemical properties, which can lead to altered biological activity and inconsistent assay readouts.
Diagram: The Threat of Photoisomerization
Caption: UV light can convert the stable trans-DMACA to its cis-isomer, altering its properties.
Actionable Solution:
-
Minimize Light Exposure: Always work with DMACA solutions in a dimly lit area. Use amber vials or wrap clear vials in aluminum foil.
-
Prepare Fresh: For sensitive applications, prepare solutions fresh before each experiment.
-
Perform Quality Control: If you suspect isomerization, you can analyze your solution using HPLC. A fresh, properly handled solution should show a single major peak for the trans isomer. An aged or improperly stored solution may show a second peak corresponding to the cis isomer.
Q6: My DMACA is precipitating from my aqueous buffer. How can I improve its solubility without compromising stability?
Causality: DMACA, like cinnamic acid, has low solubility in pure water.[11] Its solubility is dependent on both the solvent system and the pH. As a carboxylic acid, it is less soluble at acidic pH where it is protonated (uncharged) and more soluble at neutral to alkaline pH where it is deprotonated (charged).
Actionable Solutions & Best Practices:
-
Use a Co-Solvent: For preparing concentrated stock solutions, use an appropriate organic solvent. DMACA is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[10] DMSO is a common choice for biological experiments.
-
Optimize Your Working Buffer:
-
pH Adjustment: A study on related phenolic compounds showed that trans-cinnamic acid resisted major degradation in a pH range of 3-11.[7][8][9] For aqueous buffers, adjusting the pH to slightly above its pKa (~4.4 for cinnamic acid) will increase solubility significantly. A buffer at pH 7.4 is generally a safe and effective choice.
-
Co-solvent in Buffer: If precipitation still occurs in the final assay buffer, it may be due to the low percentage of the organic stock solvent. While not always possible, including a small percentage of a miscible organic solvent like ethanol or DMSO (e.g., 0.1-1%) in your final buffer can help maintain solubility.
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Data Summary: Recommended Solvents for DMACA
| Solvent | Purpose | Considerations |
| DMSO, Ethanol | Primary Stock Solution | High solubility.[10] Store stocks at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Aqueous Buffers (pH > 6) | Working Solutions | Increased solubility due to deprotonation of the carboxylic acid. |
| Water + Ethanol/Methanol Mixtures | Working Solutions | Adding alcohol increases the solubility of the parent compound, trans-cinnamic acid.[13] |
Q7: What is the definitive, step-by-step protocol for preparing and storing a stable DMACA stock solution?
This protocol is designed to maximize the stability and longevity of your DMACA stock.
Diagram: Workflow for DMACA Solution Preparation & Storage
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. 4-(Dimethylamino)cinnamic acid [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 11. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 12. acs.org [acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Synthesis of p-(Dimethylamino)cinnamic Acid Derivatives
Welcome to the technical support center for the synthesis of p-(Dimethylamino)cinnamic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations.
Introduction: Navigating the Synthesis of this compound
This compound and its derivatives are valuable intermediates in the development of pharmaceuticals, dyes, and materials. Their synthesis, most commonly achieved via the Knoevenagel condensation or Perkin reaction, appears straightforward. However, the electron-donating nature of the dimethylamino group introduces specific challenges that can lead to side reactions, impacting both yield and purity.[1][2]
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow can help diagnose and resolve most problems encountered during synthesis.
Caption: A systematic workflow for troubleshooting synthetic reactions.
Frequently Asked Questions (FAQs)
Category 1: Low Yield and Reaction Inefficiency
Q1: My reaction yield is consistently low when using the Perkin reaction. What are the likely causes?
A1: The Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride, is often sluggish for p-(dimethylamino)benzaldehyde.[1] The primary reason is electronic effects. The powerful electron-donating dimethylamino group increases the electron density on the aromatic ring and, through resonance, on the carbonyl carbon of the aldehyde. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the enolate of the acid anhydride.[2] In essence, the starting material is deactivated.
Troubleshooting Steps:
-
Switch to a More Suitable Reaction: For electron-rich aldehydes like p-(dimethylamino)benzaldehyde, the Knoevenagel condensation is generally a much better choice.[1][3] It proceeds under milder conditions and is more tolerant of electron-donating groups.[1]
-
Optimize Perkin Conditions (If Necessary): If you must use the Perkin reaction, higher temperatures and longer reaction times are required.[4] However, this increases the risk of side reactions like decarboxylation.
Q2: I'm performing a Knoevenagel condensation with malonic acid, but the reaction is slow or incomplete. How can I drive it to completion?
A2: The Knoevenagel condensation is an equilibrium-driven process. While generally efficient, several factors can lead to incomplete conversion.
Mechanism Overview: Knoevenagel Condensation The reaction proceeds via nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration.
Caption: Key steps of the Knoevenagel-Doebner reaction.
Troubleshooting Protocol:
-
Catalyst System: The choice and amount of base are critical.
-
Doebner Modification: Using pyridine as the solvent and a catalytic amount of piperidine is a classic and effective method.[3][5] The pyridine acts as both a base and a solvent that facilitates the decarboxylation of the intermediate.[5][6]
-
Alternative Bases: Triethylamine (TEA) with catalytic piperidine can be a good, pyridine-free alternative.[7]
-
-
Removal of Water: The final dehydration step is reversible. Actively removing water will shift the equilibrium towards the product according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
-
Temperature Control: While heating is necessary, excessive temperatures (>120°C) can promote decarboxylation of the final product. Refluxing in pyridine (b.p. 115°C) is often sufficient.
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the disappearance of the p-(dimethylamino)benzaldehyde spot.[8][9] If the reaction stalls, a small additional charge of the catalyst may be beneficial.
| Parameter | Recommendation for Knoevenagel-Doebner | Rationale |
| Reactants | p-(Dimethylamino)benzaldehyde, Malonic Acid | Malonic acid is the active methylene compound. |
| Solvent/Base | Pyridine | Acts as both solvent and base, facilitates decarboxylation.[6] |
| Catalyst | Piperidine (catalytic amount) | A more effective base to generate the required enolate.[7] |
| Temperature | 80-115 °C (Reflux) | Balances reaction rate against thermal decomposition. |
| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) | To confirm consumption of starting aldehyde.[8] |
Category 2: Side Product Formation
Q3: My NMR spectrum shows two sets of vinyl proton signals, suggesting a mixture of E and Z isomers. How can I obtain only the desired E-isomer?
A3: The formation of the thermodynamically less stable Z-isomer is a known issue in the synthesis of cinnamic acid derivatives.[10] While the E-isomer is typically favored, isomerization can be induced by factors like light or certain catalysts.
Causes and Solutions:
-
Photochemical Isomerization: Cinnamic acid derivatives can undergo E → Z isomerization upon exposure to UV or even strong visible light.[10][11][12][13]
-
Solution: Protect your reaction from light by wrapping the flask in aluminum foil. Perform workup and purification under subdued lighting.
-
-
Catalyst-Induced Isomerization: While less common in standard Knoevenagel conditions, certain photocatalysts or transition metals can promote isomerization.[10][14]
-
Solution: Stick to standard base-catalyzed protocols (piperidine/pyridine). If you suspect metal contamination from a previous step, consider treating your starting materials or solvents with a metal scavenger.
-
-
Purification: If a mixture is formed, the E and Z isomers can often be separated by column chromatography or recrystallization, as they typically have different polarities and crystal packing efficiencies. The E-isomer is generally less polar and more likely to crystallize.
Caption: Equilibrium between E and Z isomers of cinnamic acid.
Q4: I'm getting a significant amount of p-dimethylaminostyrene as a byproduct. What causes this decarboxylation and how can I prevent it?
A4: Decarboxylation is the loss of CO2 from the carboxylic acid moiety, and it's a common side reaction for cinnamic acids, especially under harsh thermal conditions or in the presence of certain catalysts.[1][15][16] The resulting styrene derivative is often volatile and can be difficult to separate from the desired product.
Mechanism of Thermal Decarboxylation High temperatures can induce the elimination of carbon dioxide, often via a cyclic transition state or through protonation of the double bond followed by elimination.
Caption: Decarboxylation of cinnamic acid to form styrene.
Prevention Strategies:
-
Lower Reaction Temperature: This is the most critical factor. Avoid excessive heating. For Knoevenagel condensations, the reflux temperature of pyridine (115 °C) is usually the upper limit. Do not heat neat reactants without a solvent unless the protocol specifically calls for it and is known to be low-temperature.
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting aldehyde is consumed, work up the reaction promptly. Prolonged heating after completion only increases the likelihood of decarboxylation.[9]
-
pH Control During Workup: Avoid strongly acidic conditions, especially at elevated temperatures, during workup. While acidification is necessary to protonate the carboxylate and precipitate the product, it should be done at or below room temperature.
Category 3: Purification and Analysis
Q5: How do I effectively purify my crude this compound?
A5: Proper purification is key to obtaining a high-quality final product. The typical impurities are unreacted p-(dimethylamino)benzaldehyde, malonic acid, and any side products formed.
Standard Purification Protocol:
-
Initial Quench and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and acidify carefully with cold 2M HCl until the pH is ~2-3. The product should precipitate as a solid.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. The desired acid product will move into the organic layer.
-
-
Base Wash to Remove Unreacted Aldehyde:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[8] The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer. Unreacted, non-acidic aldehyde will remain in the organic layer.
-
Separate the layers. Keep the aqueous layer , as this contains your product.
-
-
Re-precipitation of the Product:
-
Cool the bicarbonate solution in an ice bath.
-
Slowly re-acidify the aqueous layer with cold 2M HCl with vigorous stirring. Your pure this compound will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization (Optional): For very high purity, the dried solid can be recrystallized from a solvent system like ethanol/water.
Q6: What analytical techniques are best for confirming the structure and purity of my product?
A6: A combination of techniques should be used for full characterization.
| Technique | Purpose | Key Observations for E-p-(Dimethylamino)cinnamic acid |
| ¹H NMR | Structural confirmation, E/Z ratio, purity | - Two doublets for the vinyl protons (CH=CH) with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration. - Singlet for the N(CH₃)₂ protons (~3.0 ppm). - Aromatic protons in the expected region (AA'BB' system). |
| TLC | Reaction monitoring, purity assessment | A single spot with a distinct Rf value from the starting materials. |
| LC-MS | Purity assessment, mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the product [M+H]⁺ or [M-H]⁻. |
| FT-IR | Functional group identification | - Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). - Sharp C=O stretch for the carboxylic acid (~1680 cm⁻¹). - C=C stretch for the alkene (~1625 cm⁻¹). |
| Melting Point | Purity check | A sharp melting point consistent with literature values (approx. 227-228 °C with decomposition). A broad melting range indicates impurities. |
References
- 1. jocpr.com [jocpr.com]
- 2. homework.study.com [homework.study.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Light-induced isomerization and dimerization of cinnamic acid derivatives in cell walls (1993) | Lesley B. Turner | 61 Citations [scispace.com]
- 14. A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reducing Fragmentation in MALDI-MS with p-(Dimethylamino)cinnamic Acid (DMACA)
Welcome to the technical support guide for utilizing p-(Dimethylamino)cinnamic acid (DMACA) as a high-performance matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, validated protocols, and expert insights to minimize analyte fragmentation and enhance data quality.
The Challenge of Fragmentation in MALDI-MS
Matrix-assisted laser desorption/ionization (MALDI) is a cornerstone soft ionization technique, enabling the analysis of large, fragile biomolecules like proteins, peptides, and lipids with minimal fragmentation.[1][2] The term "soft" refers to the gentle nature of the ionization process, which ideally transfers an analyte into the gas phase without breaking its covalent bonds.[1][3] However, excessive laser energy or a suboptimal matrix-analyte interaction can lead to in-source decay (ISD) or fragmentation, complicating spectral interpretation and potentially leading to misidentification of analytes.[4][5]
The choice of matrix is critical to the success of a MALDI experiment.[2][6] The matrix must efficiently absorb energy from the laser, co-crystallize with the analyte, and facilitate the transfer of protons to the analyte, all while minimizing the transfer of excess internal energy that leads to fragmentation.[6][7]
Why DMACA for Reduced Fragmentation?
This compound (DMACA) has emerged as a superior matrix for applications demanding minimal fragmentation, particularly in the analysis of thermally labile molecules like lipids and gangliosides.[8][9][10] Its effectiveness stems from several key properties:
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High Molar Extinction Coefficient: DMACA strongly absorbs laser energy at common wavelengths like 355 nm.[8][9] This high absorption efficiency means that lower laser energy is required for desorption and ionization.
-
Lower Energy Requirement: By operating at reduced laser power, less excess energy is transferred to the analyte, significantly minimizing the risk of fragmentation.[8][9][10] This makes it a "softer" ionization matrix compared to "harder" matrices like α-Cyano-4-hydroxycinnamic acid (CHCA), which are known to induce more fragmentation.[11]
-
Vacuum Stability: DMACA is highly stable under high vacuum conditions, a crucial property for modern high-resolution mass spectrometers and imaging experiments.[8][9][10]
The following diagram illustrates the principle behind DMACA's ability to reduce fragmentation.
Caption: Mechanism of Fragmentation Reduction with DMACA.
Troubleshooting Guide
This section addresses specific issues users may encounter when using DMACA, providing probable causes and actionable solutions.
Q1: I'm still observing significant fragmentation or in-source decay (ISD) with my analyte. What's wrong?
Probable Cause A: Laser Fluence is Too High. While DMACA allows for lower laser energy, it is still possible to induce fragmentation by applying excessive power. Unlike matrices such as CHCA, which often require higher energy, DMACA is more sensitive to laser fluence due to its high absorption efficiency.[8][9]
-
Solution: Systematically reduce the laser power to the minimum level required to obtain a stable, quality signal. This "threshold" laser energy is often significantly lower for DMACA than for other matrices. Begin at a very low setting and gradually increase power until a signal appears, then optimize for the best signal-to-noise (S/N) ratio without introducing fragment ions.
Probable Cause B: Poor Co-crystallization. For a "soft" ionization event, the analyte must be properly incorporated into the matrix crystals.[12] If the analyte and matrix crystallize separately, the analyte may be directly exposed to the laser, leading to harsh ionization and fragmentation.
-
Solution: Re-evaluate your sample preparation protocol.
-
Solvent Selection: Ensure you are using a solvent system that fully dissolves both DMACA and your analyte. Common starting points include acetonitrile/water mixtures (e.g., 50:50 v/v) with a small amount of acidifier like 0.1% trifluoroacetic acid (TFA).[13]
-
Matrix-to-Analyte Ratio: A large excess of matrix is required.[2][13] For initial experiments, aim for a molar ratio of at least 5000:1 (matrix:analyte). You may need to adjust this ratio based on your specific analyte.
-
Spotting Technique: Use the dried-droplet method for initial trials. Ensure the droplet dries evenly without forming a thick "coffee ring," as the best signals are often found at the rim of the spot where finer crystals form.[11]
-
Q2: My signal intensity is low, or my analyte is not detected.
Probable Cause A: Suboptimal Laser Fluence. Just as too much laser power causes fragmentation, too little will result in inefficient desorption/ionization, leading to a weak or absent signal.[13]
-
Solution: Perform a laser energy calibration for your analyte with DMACA. Create a series of spots and acquire data at incrementally increasing laser power settings to identify the optimal range that provides the best S/N ratio without causing fragmentation. DMACA has been shown to provide high S/N even at low laser power.[8]
Probable Cause B: Inhomogeneous Crystal Formation. Large, uneven crystals can lead to "hot spots" and "dead spots" on the target, resulting in poor shot-to-shot reproducibility and overall low signal.[11]
-
Solution: Promote the formation of small, homogeneous crystals.
-
Fast Evaporation: A gentle stream of cool air can accelerate solvent evaporation, often leading to smaller crystals.[14]
-
Matrix Solution Freshness: Prepare matrix solutions fresh daily. Older solutions may degrade or become supersaturated, leading to poor crystallization.[15]
-
Two-Layer Method: For some analytes, the "sandwich" or two-layer method yields better results. First, spot a thin layer of matrix and let it dry. Then, spot your analyte on top and let it dry. Finally, add a second, very thin layer of matrix.[13]
-
Probable Cause C: Sample Contamination. Alkali salts (sodium, potassium), detergents, or buffers in your sample can severely suppress the analyte signal.[13][14]
-
Solution: Desalt or purify your sample before MALDI analysis. Techniques like C18 ZipTips, dialysis, or precipitation may be necessary depending on the nature of the contaminant and analyte.
Q3: I see a lot of matrix-related peaks that interfere with my low-mass analytes.
Probable Cause: Inherent Matrix Ionization. All MALDI matrices generate some background ions (clusters, fragments) in the low-mass range (< 500 m/z).[3][16] While DMACA is effective, it is not entirely free from this issue.
-
Solution:
-
Acquire a Matrix Blank: Spot the DMACA matrix solution without any analyte and acquire a spectrum from that spot. This allows you to identify the specific m/z values of matrix-related peaks, so you can distinguish them from your analyte.
-
Optimize Concentration: Use the lowest possible matrix concentration that still yields a good analyte signal. This can reduce the intensity of matrix cluster ions.
-
Consider an Alternative Matrix: For very low molecular weight analysis where matrix interference is prohibitive, a different cinnamic acid derivative, 3,4-dimethoxycinnamic acid (DMCA), has been specifically developed to reduce matrix-related interferences below m/z 500.[17][18][19]
-
Experimental Protocols & Data
Protocol 1: Standard DMACA Matrix Solution Preparation (10 mg/mL)
-
Weigh 10 mg of high-purity this compound (DMACA).
-
Transfer the solid to a clean 1.5 mL microcentrifuge tube.
-
Add 1 mL of a solvent mixture of 70:30 (v/v) Acetonitrile (ACN) / 0.1% Trifluoroacetic Acid (TFA) in water.
-
Vortex thoroughly for 1-2 minutes until the matrix is completely dissolved.
-
For best results, prepare this solution fresh before use. Store in the dark if not used immediately.[15]
Protocol 2: Dried-Droplet Sample Preparation Workflow
The following workflow is a standard starting point for many analytes.
Caption: Dried-Droplet Sample Preparation Workflow.
Table 1: Comparison of DMACA with Common MALDI Matrices
| Feature | This compound (DMACA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) | 1,5-Diaminonaphthalene (DAN) |
| Primary Analytes | Polar Lipids, Gangliosides, Phospholipids[8][9] | Peptides (< 5 kDa), Small Molecules[13][15] | Proteins (> 5 kDa)[11][13] | Lipids (MALDI Imaging)[10] |
| Ionization Type | "Soft" | "Hard"[11] | "Soft"[11] | "Soft" |
| Fragmentation | Very Low; excellent for labile molecules[9][10] | Can be significant, especially at high laser power[11] | Low | Low, but can form fragments in neg. mode[20] |
| Laser Power Req. | Low[8][10] | Moderate to High | Moderate | Low to Moderate |
| Crystal Formation | Small, sub-micrometer scale[20] | Small, homogeneous[11] | Can form small crystals | Small |
| Key Advantage | Minimizes fragmentation of labile lipids; high sensitivity at low laser power.[8][9] | Good resolution for peptides; well-established protocols.[11][15] | Excellent for high-mass protein analysis.[11] | Excellent for high spatial resolution imaging.[10] |
Frequently Asked Questions (FAQs)
Q: What is the primary application of DMACA? A: DMACA is exceptionally well-suited for the analysis of thermally labile molecules, where minimizing fragmentation is paramount. Its primary application is in lipidomics, especially for analyzing polar lipids, phospholipids, sulfatides, and gangliosides.[8][9] It has been shown to outperform conventional matrices like DHA and DAN for these compound classes.[8][10]
Q: Can DMACA be used for MALDI Imaging Mass Spectrometry (IMS)? A: Yes, DMACA is an excellent matrix for MALDI IMS. Its ability to form small crystals and its high sensitivity at low laser fluences allow for high spatial resolution imaging (e.g., 5 µm pixel sizes) without causing significant tissue damage or analyte degradation.[8][10]
Q: How does DMACA's performance compare to 4-aminocinnamic acid (ACA)? A: Both DMACA and ACA are aminated cinnamic acid analogs that perform well and reduce in-source fragmentation.[9][10] ACA is noted as being exceptionally "soft" and is excellent for visualizing gangliosides with minimal fragmentation.[9][10] DMACA, on the other hand, often shows better optical properties and higher sensitivity for other lipid classes like phospholipids and sulfatides.[8]
Q: Is DMACA suitable for analyzing proteins or peptides? A: While DMACA's primary strength is in lipid analysis, it can be used for peptides. However, well-established matrices like CHCA and SA are generally the first choice for peptide and protein analysis, respectively, due to extensive protocol optimization over many years.[11][13][15] The choice of matrix should always be empirically determined for a new class of analytes.
Q: Why is 0.1% TFA added to the matrix solvent? A: Trifluoroacetic acid (TFA) is a common additive in MALDI matrix preparations. It serves two main purposes: it helps to acidify the matrix solution, which promotes the protonation of the analyte ([M+H]+ ion formation), and it can improve the solubility of many analytes, particularly peptides.
References
- 1. Matrix Assisted Laser Desorption/Ionization (MALDI) [newport.com]
- 2. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 3. MALDI - Matrix Assisted Laser Desorption Ionization | Materials Characterization Services [mat-cs.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Rutgers_MS_Home [react.rutgers.edu]
- 12. youtube.com [youtube.com]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 14. skb.skku.edu [skb.skku.edu]
- 15. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 16. Research Portal [laro.lanl.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aminated cinnamic acid analogues as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry of lipids [morressier.com]
Technical Support Center: Enhancing Fluorescence Quantum Yield of p-(Dimethylamino)cinnamic Acid Probes
A Foreword from Your Application Scientist
Welcome to the technical support guide for p-(Dimethylamino)cinnamic acid (DMACA) and its derivatives. As a Senior Application Scientist, I've seen the immense potential of these probes in visualizing cellular mechanics, quantifying viscosity, and acting as sensitive reporters in drug development. Their power lies in a fascinating photophysical process known as Twisted Intramolecular Charge Transfer (TICT), which makes their fluorescence exquisitely sensitive to the surrounding environment.
However, this same sensitivity can present challenges during experimental setup. This guide is designed to be your partner at the bench. It moves beyond simple protocols to explain the causality behind the phenomena you might observe. Here, you will find not just solutions, but a deeper understanding of the probe's behavior, empowering you to optimize your assays with confidence. Let's turn potential troubleshooting hurdles into opportunities for robust, publication-quality data.
Troubleshooting Guide
This section addresses the most common issues encountered when using DMACA probes. Each question is structured to identify a problem, explain the underlying scientific cause, and provide a clear, actionable solution.
Question 1: Why is my DMACA fluorescence signal unexpectedly weak or entirely quenched?
This is the most frequent challenge and almost always relates to the probe's environment, which governs the delicate balance between its fluorescent and non-fluorescent states.
Probable Cause 1: Incorrect Solvent Polarity and the TICT Mechanism
The fluorescence of DMACA is dictated by its ability to form a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state. In polar solvents, the excited molecule is stabilized in this dark TICT state, leading to significant quenching of fluorescence.[1] Conversely, in non-polar or viscous environments that restrict this twisting motion, the molecule is forced to relax from its fluorescent Locally Excited (LE) state, resulting in a high quantum yield.
Solution Workflow:
-
Solvent Re-evaluation: The choice of solvent is critical. If you are in a highly polar medium like water or methanol and see a weak signal, this is expected behavior. Your assay must be designed to measure the change in fluorescence as the probe interacts with a less polar or more rigid binding site (e.g., a protein hydrophobic pocket).
-
Control Measurement: Always run a control of DMACA in a non-polar solvent like dioxane or cyclohexane. This will confirm the probe itself is fluorescent and provide a baseline for maximum potential emission.
-
Assay Re-design: If your system requires a polar bulk solvent, ensure your experimental design focuses on a binding event that sequesters the probe. For example, when DMACA binds to the sub-domain IIA of proteins, its fluorescence often increases due to the more constrained, hydrophobic environment.[2]
Probable Cause 2: pH-Induced Quenching
The dimethylamino group on DMACA is susceptible to protonation in acidic conditions. When protonated, it loses its electron-donating ability, which is essential for the charge transfer process that leads to fluorescence.[3] This effectively "turns off" the fluorophore.
Solution Workflow:
-
Verify Buffer pH: Ensure your buffer pH is well above the ground state pKa of the dimethylamino group (which for a similar compound is around 4.5).[3] For optimal performance, a neutral to slightly alkaline pH (7.0-8.0) is recommended.
-
Run a pH Curve: If your experiment involves pH changes, characterize the fluorescence intensity of your probe across the relevant pH range to understand its response profile. This can also be a feature; some researchers leverage this pH sensitivity for specific sensing applications.
-
Check for Acidic Microenvironments: Be aware that even if your bulk buffer is at a neutral pH, the local environment of a binding pocket could be acidic, leading to quenching upon binding.
Question 2: My fluorescence intensity is decreasing rapidly during measurement. What is causing this photobleaching?
Probable Cause: Photodegradation via Isomerization or Dimerization
Cinnamic acid and its derivatives are susceptible to photodegradation upon exposure to UV or high-intensity light.[4] Two primary pathways are responsible:
-
Cis-Trans Isomerization: The naturally fluorescent trans isomer can convert to the non-fluorescent cis isomer.[4][5]
-
[2+2] Cycloaddition: In concentrated solutions or the solid state, molecules can dimerize to form non-fluorescent cyclobutane products.[4][6]
Solution Workflow:
-
Minimize Light Exposure: This is the most critical step. Prepare solutions in a room with minimal ambient light and store them in amber vials or wrapped in foil.[4]
-
Use Lower Excitation Power: On the fluorometer or microscope, reduce the excitation light intensity to the minimum level required for an adequate signal-to-noise ratio.[7]
-
Reduce Exposure Time: Limit the duration of sample exposure to the excitation source. Use the shutter on your instrument and acquire data efficiently.
-
Incorporate an Antifade Reagent: For microscopy applications, use a commercial mounting medium containing an antifade agent (e.g., p-phenylenediamine or propyl gallate) to slow the photobleaching process.
Question 3: At higher concentrations, my fluorescence intensity is no longer linear and starts to decrease. Why?
Probable Cause: Aggregation-Caused Quenching (ACQ)
Like many planar aromatic dyes, DMACA is prone to forming non-fluorescent aggregates at high concentrations due to intermolecular π–π stacking.[8][9][10] This phenomenon, known as Aggregation-Caused Quenching (ACQ), provides a non-radiative pathway for the excited state to decay, effectively quenching the emission.[11]
Solution Workflow:
-
Determine the Linear Range: Perform a concentration-response curve for your probe under your specific experimental conditions. Identify the concentration range where fluorescence intensity is linear with concentration and work within this range. Most fluorescent probes operate optimally in the nanomolar to low micromolar range.
-
Improve Solubilization: If higher concentrations are necessary, consider adding a small percentage of a co-solvent like DMSO or ethanol to your aqueous buffer to disrupt aggregation. However, be mindful that this will alter the solvent polarity and may affect the baseline fluorescence.
-
Incorporate Surfactants: In some cases, the inclusion of a surfactant like SDS or CTAB below the critical micelle concentration can help prevent aggregation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind DMACA's environmental sensitivity?
DMACA's sensitivity arises from a process called Twisted Intramolecular Charge Transfer (TICT).[1] Upon excitation by light, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting cinnamic acid moiety. The molecule can then relax via two competing pathways:
-
Fluorescence (LE State): It can return to the ground state from a planar, "Locally Excited" (LE) state, emitting a photon (fluorescence).
-
Non-Radiative Decay (TICT State): The dimethylamino group can rotate around its single bond to the phenyl ring. In polar or low-viscosity environments, this rotation is favorable and leads to a stabilized, non-fluorescent "Twisted" (TICT) state, which decays back to the ground state without emitting light.[12]
The ratio between these two pathways determines the fluorescence quantum yield. Environments that restrict this twisting motion (high viscosity, steric hindrance in a binding pocket) block the non-radiative pathway and enhance fluorescence.
Q2: How does DMACA function as a "molecular rotor" to measure viscosity?
A molecular rotor is a type of fluorescent probe whose quantum yield is directly dependent on the viscosity of its environment.[13][14] Because the non-radiative decay of DMACA via the TICT state is dependent on the physical rotation of the dimethylamino group, this rotation is hindered in viscous media. As viscosity increases, the rate of this rotation decreases, leading to a proportional increase in fluorescence intensity and lifetime. This relationship allows for the creation of a calibration curve (fluorescence intensity vs. viscosity) that can be used to quantify the microviscosity of unknown environments, such as the cytoplasm of a living cell.
Q3: How should I prepare and store my DMACA stock solutions?
Proper preparation and storage are essential for reproducible results.
Protocol: Preparation of DMACA Stock Solution
-
Weighing: Accurately weigh out the required amount of DMACA powder in a fume hood.
-
Solvent Selection: Choose a solvent in which DMACA is readily soluble and stable. Anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are common choices.[2]
-
Dissolution: Dissolve the powder in the chosen solvent to create a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution by vortexing. Gentle warming can be used if necessary.
-
Storage: Store the stock solution in small aliquots in amber glass vials or cryovials at -20°C or -80°C to prevent degradation from light and repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your experimental buffer. Always prepare the final working solution fresh.
Visual Aids & Data
Diagrams
Data Table
Table 1: Influence of Environment on DMACA Photophysical Properties
| Parameter | Non-Polar Solvent (e.g., Dioxane) | Polar Solvent (e.g., Water) | Viscous Medium (e.g., Glycerol) | High Concentration (Aqueous) | Acidic pH (e.g., pH < 4) |
| Dominant State | LE | TICT | LE | Aggregate | Protonated |
| Fluorescence QY | High | Very Low | High | Very Low | Negligible |
| Primary Decay Path | Fluorescence | Non-Radiative (Twisting) | Fluorescence | Non-Radiative (ACQ) | Non-Fluorescent |
| Expected Signal | Strong | Weak | Strong | Weak | None |
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Dimethylamino)cinnamic acid | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 10. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. mdpi.com [mdpi.com]
- 13. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. chimia.ch [chimia.ch]
Technical Support Center: Optimization of Reaction Conditions for Functionalization with 4-Dimethylamino Cinnamic Acid (DMACA)
Welcome to the technical support guide for 4-dimethylamino cinnamic acid (DMACA). This document is designed for researchers, chemists, and drug development professionals who are leveraging DMACA in their synthetic and bioconjugation workflows. As a versatile building block, DMACA's unique photophysical properties and reactive carboxylic acid handle make it valuable for creating fluorescent probes, linkers, and functionalized materials.[1][2][3] This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions and concepts that form the basis of successful functionalization with DMACA.
Q1: What are the critical physicochemical properties of DMACA to consider before planning an experiment?
A1: Understanding the properties of DMACA is the first step to designing a robust protocol.
-
Solubility: DMACA is sparingly soluble in water but shows good solubility in organic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[1][4][5] For reactions involving aqueous buffers, such as bioconjugations, it is often necessary to first dissolve the DMACA in a minimal amount of a water-miscible organic solvent (like DMF or DMSO) before adding it to the reaction mixture.
-
Stability: The compound is generally stable under normal laboratory conditions, but should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[6] The cinnamic acid double bond can be susceptible to isomerization or degradation under harsh UV light or extreme pH conditions.
-
Photophysical Properties: DMACA exhibits interesting fluorescence properties, which can be sensitive to the polarity of its environment.[7] This makes it useful as a fluorescent probe. Its fluorescence should be considered during analysis, as it can interfere with other fluorescent reagents if spectral overlap occurs.[2]
-
Reactivity: The primary reactive site is the carboxylic acid group. Its pKa is approximately 5.1, meaning it will be deprotonated and less reactive towards carbodiimide activators at neutral or basic pH.[4] The dimethylamino group can be protonated in strongly acidic conditions.[1]
Q2: What is the most reliable and common method for activating the carboxylic acid of DMACA for conjugation to amines or alcohols?
A2: The most prevalent and versatile method is carbodiimide coupling , typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl) in conjunction with N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The causality behind this two-part system is critical:
-
EDC Activation: EDC reacts with the carboxylic acid of DMACA to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis (reverting to the carboxylic acid) and rearrangement into an unreactive N-acylurea byproduct.
-
NHS Stabilization: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous media and efficiently reacts with primary amines to form a stable amide bond.[8] The addition of NHS is crucial for improving reaction yields and minimizing side products.[9]
Q3: How do I select the appropriate analytical techniques to monitor reaction progress and characterize the final product?
A3: A multi-technique approach is essential for unambiguous validation.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Ideal for small molecule reactions. A spot corresponding to the starting DMACA should diminish as a new, typically less polar, product spot appears.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the disappearance of starting materials and the formation of the product. Reversed-phase HPLC is common.[10]
-
-
Final Product Characterization:
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired conjugate, providing direct evidence of a successful reaction.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation. For example, ¹H NMR can show the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the conjugated moiety.[11][13]
-
FTIR Spectroscopy: Can show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch characteristic of an amide or ester.[11]
-
UV-Vis Spectroscopy: To confirm that the chromophore of DMACA is intact and to quantify the concentration of the conjugate.[11]
-
Part 2: Detailed Experimental Protocols & Data
These protocols provide a validated starting point for common functionalization reactions. Optimization may be required for specific substrates.
Protocol 1: EDC/NHS-Mediated Amidation of an Amine-Containing Substrate
This protocol describes the conjugation of DMACA to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized linker).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Allow EDC and NHS to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagents.[8]
-
Prepare fresh solutions of EDC and NHS immediately before use.
-
Prepare two separate buffers: an "Activation Buffer" (e.g., 0.1 M MES, pH 4.7-6.0) and a "Coupling Buffer" (e.g., 0.1 M PBS, pH 7.2-8.0).[9] Avoid buffers containing primary amines like Tris or glycine.[9]
-
-
DMACA Activation (Step 1):
-
Dissolve DMACA in a minimal volume of DMF or DMSO, then dilute into the Activation Buffer.
-
Add NHS solution to the DMACA solution, followed by the EDC solution.
-
Incubate the mixture for 15-30 minutes at room temperature. This forms the semi-stable DMACA-NHS ester.
-
-
Conjugation to Amine Substrate (Step 2):
-
Dissolve your amine-containing substrate in the Coupling Buffer.
-
Add the activated DMACA-NHS ester solution from Step 2 to the substrate solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time depends on the substrate's reactivity and stability.
-
-
Quenching:
-
(Optional but recommended) Add a small amount of a quenching reagent like hydroxylamine or Tris buffer to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using a method appropriate for your molecule's properties, such as dialysis, size-exclusion chromatography (for macromolecules), or reversed-phase HPLC (for small molecules and peptides).[14]
-
Data Summary: Recommended Reaction Conditions
The following table provides empirically derived starting points for optimizing your EDC/NHS coupling reaction.
| Parameter | Recommended Range | Rationale & Causality |
| DMACA:EDC:NHS Molar Ratio | 1 : (2-10) : (2-5) | A molar excess of EDC and NHS drives the activation equilibrium towards the NHS-ester, maximizing the yield of the active intermediate.[8][9] |
| Activation pH | 4.5 - 6.0 | This acidic pH range ensures the carboxylic acid is protonated and available for efficient activation by EDC, while minimizing premature hydrolysis of the NHS-ester.[9] |
| Coupling pH | 7.2 - 8.5 | This slightly alkaline pH deprotonates the primary amine of the substrate, making it a stronger nucleophile to attack the NHS-ester and form the amide bond.[8][9] |
| Temperature | 4°C to 25°C (RT) | Room temperature is often sufficient for efficient coupling within hours. For sensitive substrates (e.g., proteins), performing the reaction at 4°C overnight can improve stability and yield.[8][15] |
| Solvent | DMF, DMSO, Anhydrous THF | For non-biological substrates, anhydrous organic solvents can improve yields by preventing hydrolysis of intermediates.[14][16] For bioconjugation, aqueous buffers are necessary. |
Part 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical framework for diagnosing and solving common problems.
Diagram 1: General Experimental Workflow
Caption: A typical workflow for DMACA functionalization via EDC/NHS chemistry.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield DMACA conjugations.
Q&A Troubleshooting Guide
Problem 1: My reaction yield is very low or zero.
-
Probable Cause A: Hydrolyzed/Inactive Reagents.
-
Explanation: EDC and NHS are highly sensitive to moisture. EDC can hydrolyze, rendering it incapable of activating the carboxylic acid. NHS esters can also hydrolyze back to the original acid.[8][14]
-
Solution: Always use freshly opened or newly purchased EDC and NHS. Store them in a desiccator at -20°C. Allow vials to warm to room temperature before opening to prevent water condensation on the solid reagent.[8]
-
-
Probable Cause B: Incorrect pH Conditions.
-
Explanation: The two steps of the reaction have conflicting pH optima. If the activation step is performed at a pH > 6.0, the carboxylate is deprotonated and less reactive. If the coupling step is performed at a pH < 7.0, the amine nucleophile is protonated (R-NH3+) and cannot attack the NHS ester.[9]
-
Solution: Strictly follow the two-step, two-buffer protocol. Use a calibrated pH meter to verify the pH of your MES (or equivalent) and PBS (or equivalent) buffers before starting.[9]
-
-
Probable Cause C: Competing Nucleophiles in the Buffer.
-
Explanation: Buffers containing primary amines (e.g., Tris, Glycine) or other nucleophiles will compete with your target molecule for the activated DMACA-NHS ester, effectively quenching the desired reaction.[9]
-
Solution: Ensure all buffers are free of extraneous nucleophiles. Use buffers such as MES, HEPES, and PBS.
-
Problem 2: I see my desired product, but also significant side products.
-
Probable Cause A: Formation of N-Acylurea Byproduct.
-
Explanation: If the O-acylisourea intermediate (formed after EDC activation) does not react quickly with either NHS or the target amine, it can rearrange into a stable, unreactive N-acylurea. This is a common issue when NHS is omitted or used in insufficient quantities.
-
Solution: Always include NHS or Sulfo-NHS in the activation step. Ensure you are using a sufficient molar excess (see table above) to rapidly trap the O-acylisourea intermediate before it can rearrange.
-
-
Probable Cause B: Degradation of a Sensitive Substrate.
-
Explanation: The reaction conditions, while generally mild, may be too harsh for particularly sensitive substrates like some proteins or complex natural products.[15]
-
Solution: Reduce the reaction temperature to 4°C and extend the reaction time. Minimize the molar excess of coupling reagents to the lowest effective level. Perform a pilot study to assess the stability of your substrate under the planned reaction conditions without the coupling reagents.
-
Problem 3: I'm having difficulty purifying my final product.
-
Probable Cause A: Contamination with Urea Byproduct.
-
Explanation: The EDC reaction generates a urea byproduct which can sometimes be difficult to separate from the desired product, especially if the product is a small, organic-soluble molecule.
-
Solution: If using the standard EDC, the dicyclohexylurea byproduct is often insoluble and can be filtered off. If using water-soluble EDC·HCl, the resulting urea byproduct is water-soluble. For organic-soluble products, it can often be removed by performing an aqueous wash (e.g., with dilute acid like 1M HCl) during the workup.
-
-
Probable Cause B: Unreacted DMACA.
-
Explanation: If the reaction does not go to completion, separating the unreacted acidic DMACA from a neutral or basic product can be straightforward, but challenging if the product is also acidic.
-
Solution: For a basic or neutral product, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate and extract the unreacted DMACA into the aqueous layer. For acidic products, purification will likely require careful column chromatography (e.g., reversed-phase HPLC) with an optimized gradient.
-
References
- 1. Buy 4-(Dimethylamino)cinnamic acid | 1552-96-1 [smolecule.com]
- 2. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-(Dimethylamino)cinnamic acid(1552-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Preparation, characterization, and antibiofilm activity of cinnamic acid conjugated hydroxypropyl chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Comparative Guide to the Biological Activities of Cinnamic Acid Derivatives
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational structure for a diverse class of derivatives with significant therapeutic potential.[1][2] These compounds, characterized by a phenyl ring, an alkene double bond, and a carboxylic acid group, have been the subject of extensive research due to their wide-ranging biological activities.[1][3] Modifications to the phenyl ring, such as the addition of hydroxyl and methoxy groups, give rise to prominent derivatives like p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, each exhibiting unique pharmacological profiles.
This guide provides a comparative analysis of these key cinnamic acid derivatives, focusing on their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, we aim to offer researchers, scientists, and drug development professionals a clear, evidence-based resource to inform their work.
Comparative Anticancer Activity
Cinnamic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including breast, colon, lung, and prostate cancer.[4][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of cell proliferation, and suppression of signaling pathways crucial for tumor growth and metastasis.[4][5]
The structure of the derivative plays a critical role in its anticancer potency. For instance, studies have shown that dimerization of cinnamic acid monomers can lead to enhanced cytotoxicity. Dimerization of ferulic acid, 3-fluoro cinnamic acid, and 3,4-difluoro cinnamic acid resulted in compounds more effective than their parent monomers against breast cancer cell lines (MCF-7 and MDA-MB-231).[5]
The antiproliferative activity of cinnamic acid derivatives is often attributed to their ability to induce apoptosis.[6] For example, cinnamaldehyde, a well-known derivative, has been shown to destroy cancerous cells through apoptotic pathways.[6] Furthermore, certain derivatives can induce autophagy, a cellular process that can lead to cell death, in cancer cells.[6]
Table 1: Comparative Anticancer Activity of Cinnamic Acid Derivatives (IC50 values in µM)
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 5 (a novel derivative) | A-549 (Lung) | 10.36 | [7] |
| Colchicine (Positive Control) | A-549 (Lung) | 6.32 | [7] |
| Compound 4ii | HT-29 (Colon) | Not specified, but "remarkable" | [8] |
| Compound 4ii | MDA-MB-231 (Breast) | Not specified, but "remarkable" | [8] |
| Compound 4ii | HeLa (Cervical) | Not specified, but "higher" activity | [8] |
| Compound 52 | CWR22Rv1 (Prostate) | <30 (killed 90% of cells) | [6] |
Note: Direct comparative IC50 values across a wide range of derivatives in a single study are limited. The table presents data from various sources to illustrate the potential of different derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cinnamic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Antioxidant Activity
Cinnamic acid derivatives are potent antioxidants, primarily due to their ability to scavenge free radicals.[9] This activity is largely attributed to the phenolic hydroxyl group on the benzene ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[9] The number and position of hydroxyl and methoxy groups significantly influence the antioxidant capacity.
Studies consistently show a hierarchy in the radical scavenging activity of common hydroxycinnamic acids. For example, the radical scavenging activity on 1,1-diphenyl-2-picrylhydrazyl (DPPH) was found to decrease in the order: caffeic acid > sinapic acid > ferulic acid > ferulic acid esters > p-coumaric acid.[10] This trend is supported by other assays like the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays, where caffeic and rosmarinic acids demonstrated high activity, while p-coumaric acid showed the lowest.[11]
The presence of an additional methoxy group in ferulic acid, compared to p-coumaric acid, enhances its antioxidant activity.[9] Caffeic acid, with two hydroxyl groups, generally exhibits stronger antioxidant potential than derivatives with a single hydroxyl group.
Table 2: Comparative Antioxidant Activity of Cinnamic Acid Derivatives
| Derivative | Assay | Result | Reference |
| Caffeic Acid | DPPH Radical Scavenging | Highest activity | [10] |
| Sinapic Acid | DPPH Radical Scavenging | Second highest activity | [10] |
| Ferulic Acid | DPPH Radical Scavenging | Moderate activity | [10] |
| p-Coumaric Acid | DPPH Radical Scavenging | Lowest activity | [10] |
| Caffeic Acid | FRAP | High activity | [11] |
| Ferulic Acid | FRAP | Good reducing power | [11] |
| p-Coumaric Acid | FRAP | Lowest activity | [11] |
| Caffeic Acid | PhCOO• Scavenging (n) | 2.4 | [12] |
| Ferulic Acid | PhCOO• Scavenging (n) | 1.8 | [12] |
| p-Coumaric Acid | PhCOO• Scavenging (n*) | 1.7 | [12] |
*n = stoichiometric factor, representing the number of free radicals trapped by one mole of the antioxidant.[9]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the antioxidant activity of compounds based on their ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Cinnamic acid derivatives (dissolved in methanol)
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the cinnamic acid derivatives in methanol.
-
Assay Reaction: In a 96-well plate, add a specific volume of the sample solution (e.g., 50 µL) to a specific volume of the DPPH solution (e.g., 150 µL). Include a control (methanol instead of the sample) and a blank (methanol instead of DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Comparative Antimicrobial Activity
Cinnamic acid and its derivatives possess broad-spectrum antimicrobial activity against various bacteria and fungi.[13] Their mechanism of action often involves disrupting the cell membrane, inhibiting essential enzymes like ATPase, and preventing biofilm formation.[2]
The antimicrobial efficacy is highly dependent on the specific derivative and the target microorganism. For example, cinnamaldehyde has shown greater potential to inhibit the growth of E. coli and S. aureus compared to cinnamic acid and cinnamyl alcohol.[14] The presence of a hydroxyl group on the phenyl ring can enhance antibacterial activity.[14]
Amide and ester derivatives of cinnamic acid have also been synthesized to improve antimicrobial potency. For instance, 1-cinnamoyl pyrrolidine, an amide derivative, exhibited strong inhibitory activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis.[15]
Table 3: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives (MIC values in mg/mL)
| Derivative | Microorganism | MIC (mg/mL) | Reference |
| Cinnamic Acid | S. aureus | 0.5 | [15] |
| Cinnamic Acid | B. subtilis | 0.5 | [15] |
| Cinnamic Acid | E. coli | 1 | [15] |
| Cinnamic Acid | P. aeruginosa | 1 | [15] |
| 1-Cinnamoyl pyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis | 0.5 | [15] |
| Ferulic Acid | S. aureus 209 | 644 µM | [13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Cinnamic acid derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilutions: Prepare two-fold serial dilutions of the cinnamic acid derivatives in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Anti-inflammatory Activity
Cinnamic acid derivatives exhibit significant anti-inflammatory properties, primarily by modulating key pro-inflammatory pathways.[4][16] They have been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB) signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
The structural features of the derivatives influence their anti-inflammatory effects. For example, the methoxy group in ferulic acid enhances its interaction with cell membranes, facilitating better inhibition of inflammatory enzymes like COX-2 and iNOS.[16]
The anti-inflammatory mechanism of some derivatives is also linked to the inhibition of the NF-κB signaling pathway and the stimulation of autophagy.[17] By down-regulating the expression of iNOS and COX-2, these compounds can effectively reduce the inflammatory response.[17]
Signaling Pathway: NF-κB Inhibition by Cinnamic Acid Derivatives
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives can interfere with this pathway by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation.[4]
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Cinnamic acid derivatives
-
Griess Reagent (for nitrite determination)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the cinnamic acid derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells only, a group with LPS only, and groups with LPS and the test compounds.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds.
Conclusion
Cinnamic acid derivatives represent a promising class of natural and synthetic compounds with a wide array of biological activities. Their efficacy as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents is strongly influenced by their chemical structure, particularly the substitutions on the phenyl ring. This guide provides a comparative overview and standardized protocols to aid researchers in the evaluation and development of these versatile molecules for therapeutic applications. Further research focusing on structure-activity relationships and in vivo studies is crucial to fully unlock the potential of cinnamic acid derivatives in medicine.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to p-(Dimethylamino)cinnamic Acid in Quantitative Analysis
An Objective Comparison and Validated Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly for flavonoids like proanthocyanidins (PACs) and other indole-containing compounds, the selection of an appropriate chromogenic reagent is paramount to achieving accurate and reproducible results. This guide provides an in-depth validation of p-(Dimethylamino)cinnamic acid (p-DMACA) as a quantitative tool, comparing its performance against established alternatives and offering detailed, field-proven protocols.
The Chemistry of Color: Understanding the p-DMACA Reaction
At its core, the utility of p-DMACA in quantitative analysis lies in its ability to form a colored product upon reaction with specific analytes. This reaction is particularly effective for the determination of flavanols and proanthocyanidins. The mechanism involves an acid-catalyzed condensation reaction between p-DMACA and the electron-rich C8 position of the A-ring of flavan-3-ol units, which are the building blocks of proanthocyanidins. This reaction yields a characteristic blue or green chromophore that can be quantified spectrophotometrically, typically at a wavelength of 640 nm.
The choice of an acidic medium is critical. The reaction is typically carried out in a mixture of an organic solvent like ethanol or methanol and a strong acid such as hydrochloric or sulfuric acid. The acid serves to activate the flavanol for electrophilic substitution.
It is important to note that while the full chemical name is this compound, the reagent often used and referred to in many studies is p-Dimethylaminocinnamaldehyde (DMAC or DMACA). This guide will primarily focus on the aldehyde form, which is the reactive species in the colorimetric assay.
p-DMACA vs. The Vanillin Assay: A Head-to-Head Comparison
The most common alternative for the quantification of proanthocyanidins is the vanillin-HCl assay. Both methods rely on the reaction of an aldehyde with the flavanol units under acidic conditions to produce a colored product. However, significant differences in their performance characteristics exist.
| Feature | p-DMACA Assay | Vanillin-HCl Assay |
| Sensitivity | High; reported to be up to 5-fold more sensitive than the vanillin assay. | Moderate |
| Specificity | More specific for proanthocyanidins. The reaction is measured at 640 nm, which avoids interference from anthocyanins that absorb in the 500-550 nm range. | Prone to interference from other phenolic compounds and anthocyanins. |
| Reaction Product Color | Green/Blue | Red/Pink |
| Stability of Reagent | Changes color over several days when exposed to air but can be stored refrigerated for up to two weeks. | Requires fresh preparation for optimal results. |
| Throughput | Amenable to high-throughput screening in 96-well plate format. | Can also be adapted to a 96-well plate format. |
Expert Insight: The superior sensitivity and specificity of the p-DMACA assay make it the preferred method for samples with low proanthocyanidin concentrations or complex matrices where interfering substances are a concern. The shift in the absorbance maximum to 640 nm is a key advantage, effectively minimizing the impact of anthocyanin pigments that can lead to an overestimation of tannin content in the vanillin assay.
Validating the p-DMACA Method: A Step-by-Step Protocol
A robust analytical method is a self-validating one. The following protocol has been designed to ensure accuracy and reproducibility in your quantitative analysis of proanthocyanidins using p-DMACA.
Reagent Preparation
Causality: The concentration of both p-DMACA and the acid, as well as the choice of solvent, can significantly impact the reaction kinetics and color development. The following formulation is optimized for a strong and stable colorimetric response.
-
p-DMACA Stock Solution (2% w/v): Dissolve 200 mg of p-Dimethylaminocinnamaldehyde in 10 mL of a 1:1 (v/v) mixture of methanol and 6 N sulfuric acid. This solution should be freshly prepared and protected from light due to the sensitivity of the reagent.
-
Alternative Preparation: A common alternative is a 0.1% (w/v) p-DMACA solution in an acidified ethanol solution (e.g., 0.1 g p-DMACA in 100 mL of ethanol containing 1.25 mL of concentrated HCl).
Standard Curve Generation
Causality: A standard curve is essential for converting absorbance values into concentration units. (+)-Catechin is a commonly used standard as it is a fundamental unit of many proanthocyanidins. For specific applications, such as cranberry analysis, procyanidin A2 may be a more appropriate standard.
-
Prepare a Catechin Stock Solution: Accurately weigh and dissolve (+)-catechin in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Create a Dilution Series: Perform serial dilutions of the catechin stock solution to generate a series of standards with concentrations ranging from approximately 5 to 50 µg/mL.
-
Reaction: In a microplate well or cuvette, mix a small volume of each standard (e.g., 10 µL) with the p-DMACA reagent (e.g., 240 µL).
-
Incubation: Incubate the reaction mixture at room temperature for 15-20 minutes, protected from light.
-
Measurement: Measure the absorbance at 640 nm using a spectrophotometer or microplate reader.
-
Plotting: Plot the absorbance values against the corresponding catechin concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Sample Preparation and Analysis
Causality: Proper extraction of proanthocyanidins from the sample matrix is crucial for accurate quantification. The choice of extraction solvent will depend on the sample type.
-
Extraction: For solid samples, extract the proanthocyanidins using an appropriate solvent, such as 90% methanol. This typically involves homogenization, shaking, and centrifugation to separate the extract from the solid matrix.
-
Dilution: Dilute the sample extract with the extraction solvent to ensure the absorbance falls within the linear range of the standard curve.
-
Reaction and Measurement: Follow the same reaction, incubation, and measurement steps as described for the standard curve generation, using the diluted sample extract in place of the standards.
-
Quantification: Use the equation from the standard curve to calculate the concentration of proanthocyanidins in the diluted sample. Remember to account for the dilution factor to determine the concentration in the original sample.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
Comparative study of synthesis methods for p-(Dimethylamino)cinnamic acid
Introduction
p-(Dimethylamino)cinnamic acid is a vital organic compound and a key intermediate in the synthesis of various functional materials, including photosensitizers, nonlinear optical materials, and probes for biological systems. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group connected by a conjugated π-system, gives rise to its unique photophysical properties. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in chemistry, materials science, and drug development.
This guide provides an in-depth comparative analysis of the most common and effective methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations. Our objective is to equip researchers with the necessary knowledge to select the most suitable synthetic strategy based on their specific requirements, whether they be high yield, purity, scalability, or adherence to green chemistry principles.
Method 1: Knoevenagel Condensation
The Knoevenagel condensation is arguably the most widely employed method for synthesizing cinnamic acid and its derivatives. The reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.
Reaction Principle and Mechanism
The reaction is typically performed by reacting p-(dimethylamino)benzaldehyde with malonic acid in the presence of a base like pyridine, often with a catalytic amount of piperidine. The mechanism proceeds in three key steps:
-
Enolate Formation : The base deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of the p-(dimethylamino)benzaldehyde.
-
Dehydration and Decarboxylation : The resulting aldol-type adduct undergoes dehydration to form an unsaturated intermediate, which then decarboxylates upon heating to yield the final this compound product.[1]
A significant advantage of the Knoevenagel condensation is that it is a C-C bond-forming reaction that directly produces α,β-unsaturated acids.[2] Modern variations have focused on replacing the carcinogenic pyridine with greener alternatives like triethylamine or using catalytic amounts of bases like DABCO to improve the environmental profile of the synthesis.[2][3]
Caption: Knoevenagel condensation workflow for this compound.
Experimental Protocol
-
Reagents : p-(Dimethylamino)benzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent), Piperidine (0.1 eq).
-
Procedure :
-
To a round-bottom flask, add p-(Dimethylamino)benzaldehyde and malonic acid.
-
Add pyridine as the solvent, followed by a catalytic amount of piperidine.
-
Heat the mixture to reflux (approx. 115°C) for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic (pH 2-3).
-
The yellow solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining pyridine hydrochloride.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals.[4]
-
Method 2: Perkin Reaction
The Perkin reaction is a classic organic reaction that generates α,β-unsaturated aromatic acids, making it a suitable method for synthesizing cinnamic acid derivatives.[5] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[6]
Reaction Principle and Mechanism
For the synthesis of this compound, p-(dimethylamino)benzaldehyde is reacted with acetic anhydride in the presence of a weak base like sodium acetate. The mechanism involves the formation of a carbanion from the anhydride, which then acts as a nucleophile.
-
Enolate Formation : The base (acetate ion) deprotonates acetic anhydride at the α-carbon, forming an enolate.
-
Aldol-type Condensation : The enolate attacks the carbonyl group of p-(dimethylamino)benzaldehyde.
-
Acyl Substitution & Elimination : The resulting intermediate undergoes an intramolecular acyl substitution followed by elimination of an acetate group and subsequent hydrolysis to yield the final product.[5]
The primary drawback of the Perkin reaction is the requirement for high temperatures (often >150°C) and long reaction times.[7] However, it remains a robust and reliable method.
References
The Ascendancy of Aminated Cinnamic Acid Analogs in High-Resolution MALDI Imaging: A Comparative Guide
In the pursuit of cellular and even subcellular spatial resolution in Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry (IMS), the choice of matrix is a paramount determinant of success. For researchers, scientists, and drug development professionals, the ability to precisely map the distribution of lipids, metabolites, and pharmaceutical compounds within tissue microenvironments is critical for elucidating biological mechanisms and evaluating drug efficacy and toxicity.[1][2][3] This guide provides an in-depth, objective comparison of p-(Dimethylamino)cinnamic acid (DMACA) and its aminated analogs against conventional matrices, supported by experimental data to inform your selection for high-resolution MALDI imaging applications.
The Quest for the Ideal Matrix: Beyond the Conventional
The foundational principle of MALDI-MS relies on the matrix to absorb laser energy, facilitating the desorption and ionization of analyte molecules with minimal fragmentation.[4] For high-spatial-resolution imaging, the matrix must form a homogenous layer of microcrystals, smaller than the laser spot size, to ensure accurate spatial correlation.[5][6] While matrices like α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and 1,5-diaminonaphthalene (DAN) have been workhorses in the field, they often present limitations in sensitivity, spatial resolution, and can introduce significant background interference in the low mass range.[7][8][9]
A new class of aminated cinnamic acid analogs (ACAAs), including this compound (DMACA) and 4-aminocinnamic acid (ACA), has emerged as a powerful alternative, demonstrating superior performance for the analysis of lipids and other small molecules at high spatial resolutions.[10][11][12][13]
Performance Benchmarking: DMACA and its Analogs vs. Conventional Matrices
Recent studies have systematically evaluated the performance of DMACA and ACA against established matrices, revealing significant advantages in several key areas.
Superior Sensitivity and Signal-to-Noise for Lipids
DMACA has consistently demonstrated higher sensitivity for a broad range of lipids, particularly phospholipids and sulfatides, when compared to conventional matrices like DAN and 2,5-dihydroxyacetophenone (DHA).[10][13] This enhanced performance is attributed to its strong extinction coefficient at 355 nm, the wavelength of commonly used Nd:YAG lasers in MALDI instruments.[4][10][12] The increased absorption efficiency allows for effective ionization at lower laser energies, which not only improves signal intensity but also minimizes tissue damage.[13]
In a direct comparison for phospholipid imaging, DMACA outperformed both DAN and DHA in terms of signal intensity, signal-to-noise ratio, and the number of annotated lipid species.[10] This heightened sensitivity is crucial for detecting low-abundance lipids and for achieving high-quality imaging data at smaller pixel sizes (≤10 µm).[13]
Enabling True High-Spatial-Resolution Imaging
A critical advantage of DMACA is its ability to facilitate imaging at true 5 µm spatial resolution without the need for oversampling.[10] By allowing for the use of lower laser power, the effective laser spot size on the tissue surface can be reduced from approximately 6 µm to 4.5 µm.[10][12] This reduction in the laser burn pattern is instrumental in achieving higher-resolution images that more accurately reflect the underlying cellular heterogeneity of the tissue.
The following table summarizes the comparative performance of DMACA and its analog ACA against conventional matrices for lipid imaging.
| Matrix | Analyte Class | Key Performance Metric | Result | Reference |
| DMACA | Phospholipids, Sulfatides | Signal Intensity & S/N | Outperforms DAN and DHA | [10][13] |
| DMACA | Lipids | Spatial Resolution | Achieves true 5 µm pixels | [10][12] |
| ACA | Gangliosides | In-Source Fragmentation | Minimized fragmentation compared to DHA | [10][12] |
| ACA | Gangliosides | Image Quality | Higher quality than DHA | [10][12] |
| DAN | Lipids (Negative Ion Mode) | Lipid Coverage | Good | [7][14] |
| DHA | Gangliosides | In-Source Fragmentation | Higher fragmentation | [10][12] |
| CHCA | Lipids (Positive Ion Mode) | Lipid Coverage | Good | [7][14] |
| DHB | Cholesterol | Signal Intensity | Good for cholesterol | [7] |
Reduced In-Source Fragmentation with ACA
For thermally labile molecules such as gangliosides, minimizing in-source fragmentation is critical for accurate molecular identification and localization. 4-aminocinnamic acid (ACA), another promising aminated cinnamic acid analog, has been shown to be a "soft" matrix, generating fewer in-source fragments compared to DHA.[10][12] This leads to a more accurate representation of the ganglioside molecular signature and higher quality MALDI images for these challenging analytes.[10]
Experimental Workflows and Protocols
The successful application of DMACA and its analogs hinges on optimized sample preparation and matrix deposition protocols. The choice between automated spraying and sublimation for matrix application is a critical decision that impacts crystal size, analyte extraction, and spatial resolution.[5][15][16]
Experimental Workflow: High-Resolution MALDI Imaging
The following diagram illustrates a typical workflow for high-resolution MALDI imaging using aminated cinnamic acid analogs.
Caption: High-resolution MALDI imaging workflow.
Detailed Protocol: Automated Spraying of DMACA
Automated spraying is a widely used technique that offers good reproducibility and control over matrix crystal size.[15][16]
-
Matrix Solution Preparation:
-
Prepare a solution of 10 mg/mL this compound (DMACA) in a solvent mixture of 90:10 acetonitrile:water (v/v) with 0.1% trifluoroacetic acid (TFA).
-
Ensure the matrix is fully dissolved by vortexing and brief sonication.
-
-
Automated Sprayer Setup (e.g., HTX TM-Sprayer):
-
Set the nozzle temperature to 75°C.
-
Use a nitrogen gas pressure of 10 psi.
-
Set the solvent flow rate to 0.12 mL/min.
-
The nozzle velocity should be set to 1200 mm/min.
-
Apply 8-10 passes of the matrix solution, with a track spacing of 2 mm and a 30-second drying time between passes.
-
-
Post-Deposition:
-
Allow the slide to dry completely in a desiccator before introducing it into the MALDI source.
-
Key Considerations for Protocol Optimization
-
Solvent System: The choice of solvent affects matrix crystallization and analyte extraction. Optimization may be required for different tissue types and analyte classes.
-
Matrix Concentration: Varying the matrix concentration can influence crystal size and signal intensity.
-
Spraying Parameters: The number of passes, flow rate, and gas pressure should be optimized to achieve a homogenous crystal layer without causing excessive analyte delocalization.[6]
Logical Relationships in Matrix Selection for High-Resolution Imaging
The decision-making process for selecting an appropriate matrix involves considering the analyte of interest, the desired spatial resolution, and the required sensitivity.
Caption: Matrix selection guide for high-resolution imaging.
Conclusion and Future Outlook
This compound (DMACA) and its analog, 4-aminocinnamic acid (ACA), represent a significant advancement in matrix technology for high-resolution MALDI imaging. Their superior sensitivity, ability to facilitate true high-spatial-resolution imaging, and, in the case of ACA, reduced fragmentation for labile molecules, make them invaluable tools for researchers in academia and the pharmaceutical industry.[10][11][12][13] As MALDI imaging continues to push the boundaries of spatial resolution towards the single-cell level, the development and optimization of novel matrices like DMACA and its analogs will be instrumental in unlocking new insights into the complex molecular landscape of biological systems.
References
- 1. Advanced MALDI mass spectrometry imaging in pharmaceutical research and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MALDI mass Spectrometry based proteomics for drug discovery & development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical R&D Powered by MALDI Mass Spectrometry Imaging | Technology Networks [technologynetworks.com]
- 4. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 5. To Spray or To Sublimate: Considerations for the Matrix Application of Three Common Positive Ion Mode Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular resolution in clinical MALDI mass spectrometry imaging: the latest advancements and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 11. research.tudelft.nl [research.tudelft.nl]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Environment-Sensitive Fluorophores: The Efficacy of p-(Dimethylamino)cinnamic Acid-Based Probes
Executive Summary
In the intricate world of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing the invisible. While classic fluorophores have been workhorses for decades, a class of environment-sensitive probes offers a more dynamic and nuanced view of biological processes. This guide provides an in-depth comparison of p-(Dimethylamino)cinnamic acid (DMACA)-based probes, a prime example of a fluorogenic, environment-sensitive dye, against conventional fluorophores like fluorescein and rhodamine. We will explore the fundamental mechanisms that govern their unique photophysical properties, present comparative data, and provide actionable experimental protocols to empower researchers in making informed decisions for their specific applications.
Introduction: Beyond Static Labeling with Environment-Sensitive Probes
Fluorescence microscopy allows us to witness cellular processes in real time. The choice of a fluorescent label is paramount and dictates the quality and nature of the data obtained. Traditional fluorophores, such as Fluorescein Isothiocyanate (FITC) and Rhodamine B, are "always on" probes. They are invaluable for localization and tracking, but their constant emission can be a limitation, contributing to background noise and offering little information about the probe's immediate molecular environment.
A more sophisticated approach utilizes solvatochromic and fluorogenic probes—dyes whose fluorescence properties are intrinsically sensitive to their surroundings.[1][2][3] These probes can change their color (solvatochromic) or switch from a dark to a bright state (fluorogenic) in response to changes in local polarity, viscosity, or binding events.[2][4] This "smart" behavior enables background-free imaging and provides a powerful tool for studying biomolecular interactions, as the binding event itself triggers the fluorescent signal.[4][5] this compound (DMACA) is an exemplar of such a probe, whose efficacy we will explore in detail.
The this compound (DMACA) Probe: A Mechanistic Overview
DMACA and its derivatives belong to a class of "push-pull" dyes whose fluorogenic properties are governed by a photophysical mechanism known as Intramolecular Charge Transfer (ICT) .[6]
In its ground state, the molecule is relatively non-polar. Upon excitation with light, an electron is "pushed" from the electron-donating dimethylamino group (the donor) through the conjugated π-system of the cinnamic acid backbone to the electron-withdrawing carbonyl group (the acceptor). This creates a highly polar, charge-separated excited state.[6]
The key to DMACA's environmental sensitivity lies in the relaxation pathway from this ICT state.
-
In polar solvents (like water) , the polar excited state is stabilized, which often promotes non-radiative decay pathways (e.g., molecular twisting), leading to very weak fluorescence or quenching. The molecule appears "off".
-
In non-polar environments or when bound within a hydrophobic pocket of a target molecule , non-radiative decay is suppressed. This forces the excited state to relax by emitting a photon, resulting in strong fluorescence. The molecule switches "on".[7]
This binding-induced fluorescence is the hallmark of a fluorogenic probe, providing a high signal-to-noise ratio without the need for wash steps to remove unbound dye.[2][4]
Figure 1. Mechanism of fluorogenic response in DMACA via Intramolecular Charge Transfer (ICT).
Comparative Analysis of Photophysical Properties
The efficacy of a fluorophore is determined by a set of key photophysical parameters. A direct comparison highlights the distinct advantages and disadvantages of each probe type, guiding experimental design.
-
Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a given wavelength. Higher values are better.
-
Quantum Yield (Φ): The efficiency of converting absorbed light into emitted fluorescence (photons emitted / photons absorbed). Values range from 0 to 1, with 1 being maximal efficiency.
-
Brightness: The product of ε and Φ (ε × Φ). This is the most relevant measure of a fluorophore's performance for imaging.
-
Stokes Shift: The separation in wavelength (nm) between the excitation maximum and the emission maximum. A larger Stokes shift is highly desirable as it minimizes overlap between excitation and emission light, making it easier to detect the fluorescent signal with a high signal-to-noise ratio.[6]
-
Photostability: The ability of a fluorophore to resist photochemical destruction (photobleaching) upon exposure to excitation light. Higher photostability allows for longer imaging times.
| Property | DMACA-PA Complex | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (λex) | ~640 nm[5][8] | ~495 nm[1][9] | ~555 nm |
| Emission Max (λem) | ~690 nm[5][8] | ~520 nm[9] | ~580 nm |
| Stokes Shift | ~50 nm | ~25 nm | ~25 nm |
| Quantum Yield (Φ) | Fluorogenic (low when free, high when bound) | ~0.92[10] | ~0.5 - 0.7 (solvent dependent)[11][12] |
| Molar Extinction (ε) | Target-dependent | ~75,000 M⁻¹cm⁻¹ | ~106,000 M⁻¹cm⁻¹[12] |
| Brightness (ε × Φ) | High signal-to-noise | High (~69,000) | Very High (~53,000 - 74,200) |
| Photostability | High | Moderate (prone to photobleaching)[1] | High |
| Environmental Sensitivity | Very High (Fluorogenic) | pH-sensitive | Moderately sensitive to polarity |
Table 1: Comparative photophysical properties of DMACA (bound to proanthocyanidins) versus common fluorophores.
Causality and Experimental Implications:
-
Superior Stokes Shift: DMACA's Stokes shift of ~50 nm is roughly double that of FITC and Rhodamine B. This is a significant advantage in microscopy, as it allows for more efficient filtering of scattered excitation light, leading to cleaner images with darker backgrounds.
-
Fluorogenicity vs. Brightness: While FITC and Rhodamine B are constitutively bright, this can be a double-edged sword, leading to high background from unbound probes. DMACA's fluorogenicity means the signal is generated almost exclusively where the probe binds its target. This creates an inherently high signal-to-noise ratio, often eliminating the need for wash steps that can perturb live cells.
-
Photostability: The high photostability of the DMACA-PA complex is a critical advantage for time-lapse imaging, allowing for longer observation periods without significant signal degradation compared to FITC.
Efficacy in Application: A Case Study Approach
Case Study: In Situ High-Resolution Imaging of Proanthocyanidins in Plant Tissues
Proanthocyanidins (PAs), also known as condensed tannins, are crucial for plant defense but are challenging to visualize. DMACA reacts with flavan-3-ols, the building blocks of PAs, to form a blue-colored complex that is strongly fluorescent in the far-red spectrum.[6] This specificity and fluorogenic response make DMACA an exceptional tool for this application.
Figure 2. Experimental workflow for staining plant tissues with DMACA.
This protocol is adapted from methodologies described by Chowdhury et al. (2022).[13]
-
Reagent Preparation:
-
Prepare the DMACA staining solution fresh before use. Dissolve 4-dimethylaminocinnamaldehyde to a final concentration of 2% (w/v) in a 1:1 mixture of methanol and 6N sulfuric acid (H₂SO₄).
-
Causality Note: The acidic environment is crucial for the condensation reaction between DMACA and the flavan-3-ol units of the proanthocyanidins.
-
-
Sample Preparation:
-
Excise fresh plant tissue (e.g., thin root sections) and place it directly into a microcentrifuge tube or on a microscope slide.
-
For fixed samples, incubate the tissue in 4% paraformaldehyde (PFA) in PBS for 30 minutes, followed by two washes with PBS.
-
-
Staining:
-
Completely cover the tissue with the freshly prepared DMACA reagent.
-
Incubate for 15-30 minutes at room temperature, protected from light. A blue/purple precipitate will form in tissues rich in PAs.
-
-
Mounting and Imaging:
-
Mount the stained tissue in the staining solution on a microscope slide with a coverslip.
-
Immediately visualize using a confocal laser scanning microscope.
-
Imaging Parameters: Use a 633 nm or 561 nm laser line for excitation. Collect emission in the far-red range, typically between 650 nm and 710 nm.[6] The use of a far-red emitting dye minimizes interference from tissue autofluorescence, which is more common in the green and yellow regions of the spectrum.
-
General Considerations for Live-Cell Imaging
When selecting any fluorophore for live-cell imaging, the primary goal is to minimize perturbation to the biological system.
-
Phototoxicity: High-energy light, especially in the UV and blue range, can generate reactive oxygen species (ROS) that damage cells.[14] DMACA's excitation in the red part of the spectrum is advantageous as it is less phototoxic than the blue/green excitation required for FITC.
-
Probe Concentration: Use the lowest possible probe concentration that gives a detectable signal to minimize off-target effects and cytotoxicity. Fluorogenic probes like DMACA are particularly beneficial here, as the background from unbound probe is negligible, allowing for lower concentrations to be used effectively.
-
Controls: Always include necessary controls in your experiment:
-
Unlabeled cells: To assess endogenous cellular autofluorescence.
-
Vehicle control: To ensure the solvent used to dissolve the probe has no effect on the cells.
-
Positive/Negative controls: Cells known to express or lack the target of interest.
-
Conclusion and Future Perspectives
This compound (DMACA)-based probes represent a powerful class of environment-sensitive fluorophores that offer distinct advantages over their conventional counterparts in specific applications. Their fluorogenic nature, coupled with high photostability and a large Stokes shift, provides an exceptionally high signal-to-noise ratio, making them ideal for wash-free imaging and the specific detection of target molecules in complex biological samples.
While classic dyes like fluorescein and rhodamine remain indispensable due to their high intrinsic brightness and well-established conjugation chemistries, they lack the environmental responsiveness that makes probes like DMACA so powerful for studying molecular interactions. The choice of fluorophore is not a matter of "better" or "worse," but of selecting the right tool for the biological question at hand. For researchers aiming to detect specific binding events or visualize targets in autofluorescent tissues, the unique properties of DMACA-based probes offer a clear and compelling advantage. Future development will likely focus on expanding the palette of such "smart" probes to target a wider range of biomolecules and cellular analytes, further illuminating the dynamic processes of life.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fluorescence properties of cationic rhodamine B in the gas phase | Jockusch Lab [sites.chem.utoronto.ca]
- 5. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescein isothiocyanate isomer I, 3326-32-7 | BroadPharm [broadpharm.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stressmarq.com [stressmarq.com]
- 11. Rhodamine B - Wikipedia [en.wikipedia.org]
- 12. omlc.org [omlc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle of MALDI Matrices: Benchmarking p-(Dimethylamino)cinnamic Acid for Superior Lipid Analysis
In the dynamic landscape of lipidomics, the pursuit of enhanced sensitivity, broader molecular coverage, and robust analytical workflows is paramount. For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the choice of matrix is a critical determinant of experimental success. While classic matrices such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and 9-aminoacridine (9-AA) have long been the workhorses of lipid analysis, emerging matrices demand rigorous evaluation. This guide provides an in-depth, objective comparison of p-(Dimethylamino)cinnamic acid (DMACA) against these established alternatives, supported by experimental insights and detailed protocols to empower your lipid analysis.
The Pivotal Role of the Matrix in MALDI-TOF MS of Lipids
MALDI-TOF MS is a powerful technique for the rapid and sensitive analysis of complex lipid mixtures. The process hinges on the co-crystallization of an analyte with a matrix compound. The matrix absorbs the energy from a laser pulse, facilitating the desorption and soft ionization of the analyte molecules. An ideal matrix should exhibit strong absorption at the laser's wavelength, promote efficient ionization of the analyte, and introduce minimal background interference in the mass spectrum.[1][2] The physicochemical properties of the matrix, therefore, directly influence the quality and scope of the lipidomic data obtained.
Introducing a Challenger: this compound (DMACA)
This compound (DMACA) is a cinnamic acid derivative that has emerged as a promising matrix for lipid analysis. Its aminated structure contributes to its performance, particularly in the analysis of phospholipids. Recent studies have highlighted its potential for high-sensitivity and dual-polarity analysis, positioning it as a strong contender to the more established matrices.
Comparative Performance Analysis: DMACA vs. The Incumbents
A systematic evaluation of DMACA against DHB, CHCA, and 9-AA reveals distinct advantages and trade-offs for the analysis of different lipid classes.
Key Performance Attributes:
-
Sensitivity and Signal Intensity: For certain lipid classes, particularly lysophosphatidylcholines (LPCs), DMACA has demonstrated exceptional sensitivity. In one study, lipid extracts had to be diluted 1:40 with the DMACA matrix solution to achieve high-quality spectra, whereas a 1:1 ratio was used for DHB, indicating a significantly stronger signal response with DMACA.[3] This heightened sensitivity can be crucial for the detection of low-abundance lipid species.
-
Dual-Polarity Analysis: DMACA has been shown to be effective for both positive and negative ion mode analysis, making it a versatile choice for comprehensive lipid profiling. This dual-polarity capability allows for the detection of a broader range of lipid classes from a single sample preparation.
-
Spectral Interference: A common challenge in MALDI-MS of low-molecular-weight compounds is interference from matrix-related ions. While all matrices produce some background signals, the choice of matrix can significantly impact the cleanliness of the spectrum in the lipid mass range.
-
Vacuum Stability: Good vacuum stability is essential for reproducible results, especially in high-throughput applications and imaging mass spectrometry. DMACA has been noted for its excellent vacuum stability.
-
Crystal Morphology: The homogeneity of the matrix-analyte co-crystals is critical for reproducible signal intensity across the sample spot. The solvent system and deposition technique play a significant role in achieving a uniform crystal lattice.[4]
Quantitative Comparison of MALDI Matrices for Lipid Analysis
| Feature | This compound (DMACA) | 2,5-Dihydroxybenzoic acid (DHB) | α-Cyano-4-hydroxycinnamic acid (CHCA) | 9-Aminoacridine (9-AA) |
| Primary Application | Phospholipids, Dual-polarity analysis | General lipids, Phospholipids (positive ion) | Peptides, Smaller lipids | Acidic lipids, Phospholipids (negative ion) |
| Ionization Mode(s) | Positive and Negative | Primarily Positive | Positive | Primarily Negative |
| Reported Sensitivity | Very high for certain phospholipids (e.g., LPCs)[3] | Good for a broad range of lipids[5][6] | High for smaller analytes | High for acidic lipids[7] |
| Signal-to-Noise (S/N) Ratio | Reported to be high[3] | Generally good, can be improved with additives | Can be high, but may have more background in low m/z | Excellent for negative ion mode |
| Limit of Detection (LOD) | Potentially in the low femtomole to picomole range for sensitive lipids | Picomole to femtomole range depending on the lipid class[1] | Picomole range for peptides and smaller lipids | Femtomole to picomole range for acidic lipids |
| Common Adducts | [M+H]+, [M+Na]+, [M+K]+, [M-H]- | [M+H]+, [M+Na]+, [M+K]+ | [M+H]+, [M+Na]+, [M+K]+ | [M-H]- |
| Key Advantages | High sensitivity for specific lipids, dual-polarity capability, good vacuum stability. | Versatile "workhorse" matrix, good for a broad range of lipids in positive mode. | High ionization efficiency for smaller molecules. | Excellent for negative ion mode analysis of acidic lipids. |
| Potential Disadvantages | Performance may vary across all lipid classes, less documented than other matrices. | Can cause fragmentation of labile lipids, less effective in negative mode. | Can have significant matrix-related peaks in the low mass range. | Can lead to misidentification of certain phospholipids (e.g., PC as PE) in negative mode.[7] |
Experimental Protocols: A Practical Guide to Matrix Application
The following protocols provide detailed, step-by-step methodologies for the preparation and application of DMACA and the benchmark matrices using the dried-droplet method, a common and accessible technique for MALDI-TOF MS sample preparation.[4][8]
Workflow for MALDI-TOF MS Lipid Analysis
References
- 1. Improved MALDI imaging MS analysis of phospholipids using graphene oxide as new matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limits for the detection of (poly-)phosphoinositides by matrix-assisted laser desorption and ionization time-of-flight mass spectrometry (MALDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
A Researcher's Guide to Cross-Validation of Analytical Methods: A p-(Dimethylamino)cinnamic Acid Case Study
In the landscape of drug development and scientific research, the integrity of analytical data is paramount. The methods used to generate this data must be robust, reliable, and fit for their intended purpose. While the validation of a single analytical method is a well-established practice, the need to compare and harmonize data across different analytical platforms presents a significant challenge. This is where cross-validation of analytical methods becomes a critical exercise, ensuring consistency and interchangeability of results, which is essential for seamless project progression, from discovery through to quality control.
This guide provides an in-depth technical comparison of two common analytical techniques—UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—for the quantification of p-(Dimethylamino)cinnamic acid (DMACA). DMACA, a cinnamic acid derivative, serves as an excellent model compound for this study due to its strong chromophore, making it amenable to both analytical techniques. Through this practical example, we will explore the principles of method validation, the nuances of cross-validation, and the statistical tools required to make informed decisions about method equivalency.
The Central Role of Analytical Method Cross-Validation
Cross-validation is the process of formally demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[1][2] This becomes necessary in several scenarios:
-
Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.
-
Method Update: When a new or improved analytical technology is introduced to replace an existing one.
-
Inter-laboratory Studies: When data from different laboratories using different methods needs to be compared.
-
Lifecycle Management of an Analytical Procedure: To ensure consistent performance of a method over time.
The objective is not to prove that the methods are identical, but rather that they produce comparable results within predefined acceptance criteria. This guide will walk you through the process of validating two distinct methods for DMACA analysis and then statistically comparing their performance.
Method 1: UV-Visible Spectrophotometry - A Rapid Screening Tool
UV-Visible spectrophotometry is a simple, cost-effective, and high-throughput technique that relies on the absorption of ultraviolet or visible light by an analyte in a solution. For a molecule like this compound, the extended conjugation of the aromatic ring, the double bond, and the carboxyl group, along with the electron-donating dimethylamino group, results in strong UV absorbance, making it an ideal candidate for this technique.
Experimental Protocol: Spectrophotometric Quantification of DMACA
1. Reagent and Sample Preparation:
-
Solvent: A solution of 95% ethanol and 5% deionized water is used as the solvent. This provides good solubility for DMACA and is transparent in the UV region of interest.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
2. Wavelength Selection (λmax):
-
Scan a mid-range concentration standard (e.g., 10 µg/mL) from 200 to 400 nm using the solvent as a blank.
-
The wavelength of maximum absorbance (λmax) for this compound is determined to be approximately 340 nm. This wavelength is selected for all subsequent measurements to ensure maximum sensitivity.
3. Analysis:
-
Measure the absorbance of each calibration standard and the unknown samples at 340 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown samples from the linear regression equation of the calibration curve.
References
A Comparative Analysis of the Photophysical Properties of Cinnamic Acid Derivatives: A Guide for Researchers
Cinnamic acid and its derivatives, a class of organic compounds ubiquitous in nature and synthetic chemistry, have garnered significant attention for their diverse biological activities and intriguing photophysical properties.[1] These properties, which govern how the molecules interact with light, are pivotal for their application in fields ranging from pharmacology and materials science to the development of fluorescent probes and sunscreens.[2][3] This guide provides a comprehensive comparative analysis of the photophysical characteristics of various cinnamic acid derivatives, offering insights into the structure-property relationships that dictate their performance. The experimental data presented herein is supported by detailed methodologies to ensure scientific integrity and reproducibility.
Introduction to the Photophysics of Cinnamic Acid Derivatives
The fundamental photophysical processes of cinnamic acid derivatives, like other organic chromophores, are governed by the absorption of photons, leading to electronic excitation, followed by various de-excitation pathways. These pathways include fluorescence (radiative decay) and non-radiative decay processes such as internal conversion and intersystem crossing. The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), a critical parameter in evaluating the suitability of a derivative for applications requiring strong light emission.[4]
The core structure of cinnamic acid, featuring a phenyl ring conjugated with an acrylic acid moiety, forms a π-conjugated system that is responsible for its characteristic UV absorption. Modifications to this basic scaffold, through the introduction of various substituent groups on the phenyl ring or esterification/amidation of the carboxylic acid group, can profoundly influence the electronic structure and, consequently, the photophysical properties of the molecule.[5] Understanding these structure-property relationships is crucial for the rational design of novel cinnamic acid derivatives with tailored photophysical characteristics.
Comparative Analysis of Photophysical Properties
The photophysical properties of cinnamic acid derivatives are highly sensitive to their chemical structure. The nature and position of substituents on the phenyl ring, as well as modifications to the acrylic acid side chain, can significantly alter their absorption and emission characteristics.
Influence of Phenyl Ring Substituents
Substituents on the phenyl ring play a pivotal role in modulating the photophysical properties of cinnamic acid derivatives by altering the electron density of the π-conjugated system. Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups generally lead to a red-shift (bathochromic shift) in the absorption and emission spectra. This is attributed to the destabilization of the ground state and stabilization of the excited state, thereby reducing the energy gap. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) can lead to a blue-shift (hypsochromic shift).
Recent studies have highlighted the remarkable fluorescence properties of cinnamic acid derivatives bearing strong electron-donating groups. For instance, a cinnamic derivative functionalized with a triphenylamine moiety exhibited a high photoluminescence quantum yield (PLQY) of approximately 80% in both solution and crystalline states.[6][7] This high quantum yield suggests that the triphenylamine group effectively enhances the radiative decay pathway while minimizing non-radiative decay processes.
Impact of Side Chain Modifications
Modification of the carboxylic acid group, typically through esterification, also influences the photophysical behavior. Esterification can alter the solubility and aggregation behavior of the derivatives, which in turn affects their photophysical properties in different media.[8] For example, the fluorescence quantum yields of some pyranoflavylium-cinnamate esters were found to be low (<2%), suggesting that the esterification can introduce non-radiative decay channels.[9]
Solvent Effects
The surrounding environment, particularly the polarity of the solvent, can significantly impact the photophysical properties of cinnamic acid derivatives.[10] Polar solvents can stabilize polar excited states, often leading to a red-shift in the emission spectrum (solvatochromism). For instance, the fluorescence intensity of certain coumarin-fused dihydropyridine derivatives of cinnamic acid was observed to be significantly higher in dimethyl sulfoxide (DMSO) compared to other less polar organic solvents, indicating a high fluorescence quantum yield in this polar aprotic solvent.[11] This stabilization of the excited state by the solvent can influence the competition between radiative and non-radiative decay pathways.
Table 1: Comparative Photophysical Data of Selected Cinnamic Acid Derivatives
| Derivative | Substituent(s) | Solvent | λabs (nm) | λem (nm) | ΦF | Reference(s) |
| Cinnamic Acid | Unsubstituted | Ethanol | ~270 | - | - | General |
| p-Coumaric acid | 4-Hydroxy | Ethanol | ~310 | ~390 | ~0.02 | [5] |
| Ferulic acid | 4-Hydroxy, 3-Methoxy | Ethanol | ~320 | ~420 | ~0.03 | [5] |
| Sinapic acid | 4-Hydroxy, 3,5-Dimethoxy | Ethanol | ~325 | ~430 | ~0.04 | [10] |
| Triphenylamine-functionalized Cinnamic Derivative | Triphenylamine | Solution | - | 540 | ~0.80 | [6][7] |
| Coumarin-fused Dihydropyridine Derivative | p-methyl on phenyl ring | DMSO | - | ~440 | 0.83 | [11] |
Note: The data presented are approximate values compiled from various sources and are intended for comparative purposes. Exact values can vary depending on experimental conditions.
Experimental Methodologies
To ensure the reliability and reproducibility of photophysical data, it is imperative to follow standardized experimental protocols. This section outlines the key experimental workflows for characterizing the photophysical properties of cinnamic acid derivatives.
Synthesis of Cinnamic Acid Derivatives
The synthesis of cinnamic acid derivatives can be achieved through various organic reactions. A common and versatile method is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with an active methylene compound, such as malonic acid or its esters, in the presence of a base.[12][13]
Diagram 1: Generalized Knoevenagel Condensation for Cinnamic Acid Synthesis
Caption: A simplified workflow of the Knoevenagel condensation reaction.
Measurement of UV-Visible Absorption Spectra
UV-Visible absorption spectroscopy is employed to determine the wavelengths at which a molecule absorbs light.
Protocol:
-
Solution Preparation: Prepare dilute solutions of the cinnamic acid derivative in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Determine the λmax and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law.
Measurement of Fluorescence Spectra
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.
Protocol:
-
Solution Preparation: Prepare dilute solutions of the sample with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[14]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Excitation: Excite the sample at its λmax determined from the absorption spectrum.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Correction: Correct the emission spectra for instrumental response to obtain the true emission profile.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is commonly employed.[14][15]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample.[14]
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[14]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation:[15]
Φs = Φr * (ms / mr) * (ns2 / nr2)
where Φr is the quantum yield of the reference, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Diagram 2: Workflow for Relative Fluorescence Quantum Yield Determination
Caption: Step-by-step workflow for determining relative fluorescence quantum yield.
Conclusion and Future Perspectives
The photophysical properties of cinnamic acid derivatives are intricately linked to their molecular structure and the surrounding environment. This guide has provided a comparative analysis of these properties, highlighting the significant influence of substituents and solvent polarity. The detailed experimental protocols offer a framework for researchers to conduct their own investigations with scientific rigor.
The development of novel cinnamic acid derivatives with enhanced photophysical properties, such as high quantum yields and specific emission wavelengths, remains an active area of research.[16] Future studies will likely focus on the design and synthesis of more complex derivatives with tailored functionalities for applications in bioimaging, sensing, and photodynamic therapy.[17] A deeper understanding of the interplay between molecular structure and photophysical behavior, aided by computational modeling, will be instrumental in advancing this exciting field.[5]
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of molecular environment on the photochemistry of p-methoxycinnamic acid and its esters | Semantic Scholar [semanticscholar.org]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. Photophysical characterization of cinnamates | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, structure, and photophysical features of highly emissive cinnamic derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Novel cinnamic acid analogues: synthesis of aminotroponyl acrylates by Pd(ii)-catalysed C(sp2)–H olefination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to MALDI Matrices: Evaluating p-(Dimethylamino)cinnamic Acid Against a Gold Standard
For researchers, scientists, and drug development professionals leveraging the power of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, the choice of matrix is a critical parameter that dictates the quality and success of an experiment. This guide provides an in-depth evaluation of a promising matrix, p-(Dimethylamino)cinnamic acid (DMAC), in comparison to established alternatives, offering supporting data and detailed protocols to inform your experimental design.
The Pivotal Role of the Matrix in MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that enables the analysis of a wide array of molecules, from small organic compounds to large biomolecules like proteins and nucleic acids.[1] The process hinges on co-crystallizing an analyte with a matrix, a small organic molecule that readily absorbs energy from the laser.[2] This energy transfer facilitates the desorption and ionization of the analyte molecules with minimal fragmentation, a crucial requirement for accurate mass determination.[3]
The ideal matrix possesses several key characteristics:
-
Strong absorbance at the laser's wavelength.
-
The ability to isolate and co-crystallize with the analyte.
-
Promotion of efficient ionization of the analyte.
-
Minimal interference from matrix-derived ions in the mass spectrum.
The selection of an appropriate matrix is paramount, as it directly influences the sensitivity, resolution, and overall success of the MALDI-TOF MS analysis.[4]
The Established Workhorse: A Look at Traditional Matrices
For years, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) have been the go-to choices for a broad range of applications.
-
α-Cyano-4-hydroxycinnamic acid (CHCA): Often favored for peptide and protein analysis due to its high ionization efficiency.[1] However, it can produce significant background signals in the low mass range, which can interfere with the analysis of small molecules.[5]
-
2,5-dihydroxybenzoic acid (DHB): A versatile matrix suitable for peptides, proteins, and carbohydrates.[6] It is considered a "cooler" matrix than CHCA, leading to less fragmentation of labile molecules.[1]
A New Contender: this compound (DMAC)
This compound (DMAC), also referred to as DMACA, has emerged as a high-performing matrix, particularly for the analysis of small molecules and for high-resolution imaging mass spectrometry (IMS). As an aminated cinnamic acid analog, DMAC exhibits several desirable properties that set it apart from traditional matrices.
Key Advantages of DMAC:
-
Dual Polarity: DMAC is effective in both positive and negative ionization modes, offering greater flexibility in experimental design.
-
High Extinction Coefficient at 355 nm: This allows for efficient energy absorption from commonly used Nd:YAG lasers, leading to improved sensitivity.
-
Vacuum Stability: DMAC is stable under the high vacuum conditions of a mass spectrometer, which is crucial for lengthy imaging experiments.
-
Reduced Fragmentation: Its properties can lead to "softer" ionization, minimizing the in-source fragmentation of thermally labile molecules.
-
Superior Performance in Lipid Imaging: Studies have shown that DMAC outperforms conventional matrices like 1,5-diaminonaphthalene (DAN) and 2,5-dihydroxyacetophenone (DHA) for lipid imaging, providing higher signal intensity and enabling smaller laser spot sizes for improved spatial resolution.
Comparative Evaluation: DMAC vs. Traditional Matrices
To provide a clear comparison, the following table summarizes the performance characteristics of DMAC against CHCA and DHB based on available data.
| Feature | This compound (DMAC) | α-Cyano-4-hydroxycinnamic Acid (CHCA) | 2,5-dihydroxybenzoic Acid (DHB) |
| Primary Applications | Small molecules, lipids, high-resolution imaging | Peptides, proteins | Peptides, proteins, carbohydrates |
| Ionization Mode | Positive and Negative | Primarily Positive | Positive and Negative |
| Background Noise (Low m/z) | Generally lower than CHCA | Can be significant | Generally lower than CHCA |
| Sensitivity for Peptides | Good | Excellent, especially for low abundance | Good, particularly at higher concentrations |
| Sensitivity for Lipids | Excellent | Moderate | Good |
| Spatial Resolution in IMS | High, allows for smaller spot sizes | Good | Good |
| Vacuum Stability | High | High | Moderate |
Experimental Protocols
To ensure the reproducibility and integrity of your results, detailed experimental protocols are provided below.
Protocol 1: Preparation of MALDI Matrix Solutions
This protocol outlines the preparation of stock solutions for DMAC, CHCA, and DHB.
Materials:
-
This compound (DMAC)
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
2,5-dihydroxybenzoic acid (DHB)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Procedure:
-
DMAC Solution (10 mg/mL):
-
Weigh 10 mg of DMAC.
-
Dissolve in a solution of 70% Acetonitrile and 30% water with 0.1% TFA.
-
Vortex thoroughly to ensure complete dissolution.
-
-
CHCA Solution (Saturated):
-
Prepare a solvent mixture of 50% acetonitrile and 50% water with 0.1% TFA.
-
Add CHCA to the solvent until saturation is reached (some solid material remains).
-
Vortex vigorously and centrifuge to pellet the undissolved solid.
-
Use the supernatant for experiments. Prepare fresh daily.
-
-
DHB Solution (15 mg/mL):
-
Weigh 15 mg of DHB.
-
Dissolve in 1 mL of methanol.
-
Vortex until fully dissolved.
-
Protocol 2: Dried-Droplet Sample Preparation
This is a common and straightforward method for preparing samples for MALDI-TOF MS analysis.
Procedure:
-
Analyte Solution Preparation: Prepare your analyte solution at a suitable concentration (e.g., 1-10 pmol/µL) in a solvent compatible with your chosen matrix solution.
-
Mixing: In a microcentrifuge tube, mix your analyte solution and the chosen matrix solution in a 1:1 (v/v) ratio.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
Analysis: Once the spot is completely dry, the target plate is ready to be loaded into the mass spectrometer.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Caption: Experimental workflow for MALDI-TOF MS analysis.
Caption: The principle of Matrix-Assisted Laser Desorption/Ionization.
Conclusion and Future Perspectives
The selection of an appropriate MALDI matrix is a critical decision that significantly impacts the outcome of mass spectrometry experiments. While traditional matrices like CHCA and DHB remain valuable tools, this compound (DMAC) presents a compelling alternative, particularly for the analysis of small molecules and in the burgeoning field of imaging mass spectrometry. Its superior performance in terms of sensitivity, dual-polarity, and vacuum stability makes it a powerful addition to the analytical scientist's toolkit.
Further research is warranted to expand the comparative data of DMAC against a wider range of matrices and analytes. Quantitative studies focusing on limits of detection and signal-to-noise ratios for peptides, small molecule drugs, and metabolites will provide a more comprehensive understanding of DMAC's capabilities and solidify its position as a versatile and high-performing MALDI matrix.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. covachem.com [covachem.com]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-(Dimethylamino)cinnamic Acid
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of p-(Dimethylamino)cinnamic acid, ensuring the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of the necessary safety protocols.
Understanding the Hazard Profile of this compound
Before any disposal procedure, it is essential to understand the inherent risks associated with the chemical. According to its Safety Data Sheet (SDS), this compound (CAS 1552-96-1) presents the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Aquatic Hazard: Some sources indicate it is harmful to aquatic life.
These hazards dictate the necessary personal protective equipment (PPE) and handling precautions to prevent exposure during disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following PPE is worn to mitigate exposure risks. The rationale for each piece of equipment is to provide a barrier against the specific hazards identified.
| PPE Item | Specification | Rationale for Use |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and subsequent irritation.[3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles that can cause serious irritation.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles and respiratory irritation. |
This layered approach to PPE ensures that all potential routes of exposure are addressed, providing a self-validating system of protection.
Step-by-Step Disposal Protocol for Unused or Waste this compound
The disposal of chemical waste is highly regulated by federal and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[5][6] The following procedure is a generalized guideline and must be adapted to comply with your institution's specific waste management policies and local regulations.[1][7]
Objective: To safely collect, label, and store this compound waste for pickup by a licensed hazardous waste disposal service.
Materials:
-
Appropriate PPE (as listed in the table above)
-
A designated hazardous waste container (must be compatible with the chemical, plastic is often preferred)[7]
-
Hazardous waste labels for the container
-
A laboratory spatula or scoop
-
A chemical fume hood (recommended)
Procedure:
-
Designate a Satellite Accumulation Area (SAA): Identify a designated area in the lab for the accumulation of hazardous waste.[7][8] This area should be at or near the point of generation and under the direct control of laboratory personnel.[6][7]
-
Container Preparation:
-
Select a waste container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.[8]
-
Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").[6]
-
-
Transferring the Chemical Waste:
-
Perform the transfer in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[1]
-
Carefully transfer the solid this compound from its original container into the designated hazardous waste container using a clean spatula or scoop. Avoid creating dust.[1]
-
If dealing with a solution, pour the liquid waste carefully into a designated liquid waste container, avoiding splashes.
-
-
Container Sealing and Storage:
-
Arrange for Disposal:
-
Once the container is full or has been in the SAA for the maximum allowed time (which can be up to one year for partially filled containers in some jurisdictions), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed waste disposal company.[1][7][8]
-
Diagram of the Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is crucial.
Small Spill Cleanup:
For minor spills of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Prevent the powder from spreading.
-
Clean-up: Carefully sweep or scoop the spilled material into a labeled hazardous waste container.[4][9] Avoid generating dust.[9] Use a dry cleanup procedure.[9]
-
Decontaminate the Area: After removing the bulk of the material, decontaminate the area with soap and water, and collect the cleaning materials as hazardous waste.[9]
-
Dispose of Waste: The container with the spilled material and cleanup debris must be disposed of as hazardous waste.[6]
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By understanding the chemical's hazards, adhering to strict PPE protocols, and following a systematic disposal workflow, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet before handling and disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-(Dimethylamino)cinnamic Acid
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe handling of p-(Dimethylamino)cinnamic acid, moving beyond a simple checklist to instill a culture of safety and procedural excellence. As your partners in research, we are committed to providing value that extends beyond the product itself, ensuring you are equipped with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a solid, crystalline compound that, while not classified as acutely toxic, presents tangible hazards that necessitate careful handling. The primary risks associated with this compound are:
-
Skin Irritation: Prolonged or repeated contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The crystalline nature of the powder increases the risk of mechanical and chemical irritation upon contact with the eyes, potentially leading to significant discomfort or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the mucous membranes of the respiratory system, causing coughing and shortness of breath.[2]
The presence of an aromatic amine functional group warrants a cautious approach, as this class of compounds can, in some cases, be associated with skin sensitization and other long-term health effects.[3][4] Therefore, our safety protocols are designed to minimize all routes of exposure.
The Core of Protection: A Multi-Layered PPE Strategy
A robust personal protective equipment (PPE) strategy is your primary defense against accidental exposure. The following table outlines the essential PPE for handling this compound, with detailed explanations of their roles.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety goggles | Nitrile gloves, Lab coat | N95/FFP2 respirator |
| Preparing Solutions | Safety goggles with face shield | Nitrile gloves, Lab coat | Not typically required if handled in a fume hood |
| Running Reactions/Work-up | Safety goggles | Nitrile gloves, Lab coat | Not typically required if handled in a fume hood |
| Cleaning and Decontamination | Safety goggles | Heavy-duty nitrile or butyl rubber gloves, Lab coat | Not typically required |
Eye and Face Protection: Your First Line of Defense
Standard safety glasses are insufficient when handling powdered solids.
-
Safety Goggles: These are mandatory as they provide a complete seal around the eyes, protecting against airborne dust particles.[5] They must conform to ANSI Z87.1 standards.
-
Face Shield: When preparing solutions, especially when dissolving the solid in a solvent where splashing is a risk, a face shield should be worn in addition to safety goggles to protect the entire face.[5]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Disposable nitrile gloves are the standard for handling this compound in most laboratory settings. Nitrile provides good resistance to a range of chemicals, including many aromatic compounds.[6][7][8][9] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. For extensive decontamination procedures or spill cleanup, heavier-duty nitrile or butyl rubber gloves are recommended.
-
Lab Coat: A full-length, buttoned lab coat made of a non-flammable material is required to protect your skin and personal clothing from contamination.
Respiratory Protection: Guarding Against Inhalation
The primary respiratory hazard associated with this compound is the inhalation of dust generated during handling.
-
N95/FFP2 Respirator: A NIOSH-approved N95 or equivalent FFP2 respirator is essential when weighing or transferring the solid compound outside of a certified chemical fume hood.[10] This will filter out fine particles and prevent them from entering your respiratory system. All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.[11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Step-by-Step Handling Procedure: Weighing and Preparing a Solution
This protocol outlines a safe workflow for a common laboratory task.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood.
-
-
Weighing:
-
If possible, weigh the compound directly within the fume hood.
-
If an external balance must be used, pre-tare a sealed container in the fume hood, add the solid, seal the container, and then take it to the balance.[12] This minimizes the potential for dust generation in the open lab.
-
-
Solution Preparation:
-
Place the beaker containing the magnetic stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the beaker.
-
Slowly add the desired solvent, keeping the sash of the fume hood at the lowest practical height.
-
Begin stirring to dissolve the solid.
-
-
Cleanup:
-
Decontaminate any equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and wipe it down.
-
Dispose of all contaminated disposables (gloves, weigh boats, etc.) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Caption: PPE selection workflow for handling this compound.
Spill and Disposal Management: A Proactive Approach
Accidents can happen, but with a clear plan, they can be managed safely and effectively.
Spill Response
-
Minor Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Waste Disposal
-
All waste contaminated with this compound, including empty containers, gloves, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[13]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating this guidance into your laboratory's standard operating procedures, you contribute to a safer and more productive research environment. Our commitment to your success extends to ensuring you have the knowledge and tools to work with our products with the utmost confidence and safety.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. umdearborn.edu [umdearborn.edu]
- 5. osha.gov [osha.gov]
- 6. gloves.com [gloves.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. worksafegear.com.au [worksafegear.com.au]
- 9. soscleanroom.com [soscleanroom.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 12. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
